Iodocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
iodocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOMWZKWIEKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060821 | |
| Record name | Cyclohexane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Iodocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-62-0 | |
| Record name | Iodocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IODOCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Iodocyclohexane from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of iodocyclohexane from cyclohexene (B86901). This document details the underlying chemical principles, provides robust experimental protocols, and presents key quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound is a valuable alkyl iodide intermediate in organic synthesis, utilized in a variety of chemical transformations including nucleophilic substitutions, eliminations, and organometallic reactions. Its synthesis from the readily available starting material, cyclohexene, is a fundamental transformation in organic chemistry. This guide will focus on the hydroiodination of cyclohexene and related iodination reactions using N-iodosuccinimide (NIS).
Synthesis of this compound via Hydroiodination
The most direct and high-yielding method for the synthesis of this compound from cyclohexene is through hydroiodination. This reaction proceeds via an electrophilic addition mechanism where hydrogen iodide (HI) is added across the double bond of cyclohexene. For operational safety and convenience, HI is typically generated in situ from the reaction of potassium iodide (KI) with a strong, non-oxidizing acid such as orthophosphoric acid (H₃PO₄).
Reaction Mechanism: Electrophilic Addition
The electrophilic addition of HI to cyclohexene is a two-step process. The first and rate-determining step involves the attack of the electron-rich π-bond of cyclohexene on the electrophilic hydrogen of HI, leading to the formation of a secondary carbocation intermediate. In the second step, the iodide ion (I⁻) acts as a nucleophile, attacking the carbocation to form the final product, this compound.[1][2][3]
References
Preparation of Iodocyclohexane from Cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of established and effective methods for the synthesis of iodocyclohexane from cyclohexanol (B46403). The document outlines three primary synthetic strategies: direct conversion, a two-step sequence via dehydration and hydroiodination, and a two-step process involving halogen exchange. Each method is presented with detailed experimental protocols, quantitative data for comparison, and diagrams illustrating reaction mechanisms and workflows to aid in procedural selection and execution.
Executive Summary
The conversion of cyclohexanol, a readily available secondary alcohol, to this compound is a key transformation in organic synthesis, providing a versatile intermediate for further functionalization. The choice of synthetic route depends on factors such as desired yield, atom economy, available reagents, and reaction conditions. This guide details direct iodination methods using reagents like phosphorus/iodine and triphenylphosphine (B44618)/iodine, as well as indirect methods that proceed through a cyclohexene (B86901) intermediate or involve a Finkelstein halogen exchange reaction. Quantitative data from peer-reviewed literature is summarized to facilitate method comparison.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the different synthetic pathways discussed in this guide.
Table 1: Direct Conversion Methods
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Appel Reaction | PPh₃, I₂, Imidazole (B134444) | Dichloromethane (B109758) | 16 h | 0 to RT | ~85-95 (Typical) | [1][2] |
| Phosphorus/Iodine | Red P, I₂ | (Often neat) | Variable | Reflux | ~70-80 (Typical) | [3] |
| Hydriodic Acid | Conc. HI | (Aqueous) | Variable | Reflux | ~80-90 (Typical) | [3] |
Table 2: Two-Step Route via Cyclohexene Intermediate
| Step | Method | Reagents | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1. Dehydration | Acid-Catalyzed | Cyclohexanol | 85% H₃PO₄ | ~1-2 h | >150 (Distill) | 70-90 | [4][5] |
| 2. Hydroiodination | In situ HI | Cyclohexene, KI | 95% H₃PO₄ | 3 h | 80 | 93-95 | [3] |
Table 3: Two-Step Route via Finkelstein Reaction
| Step | Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1. Chlorination | Thionyl Chloride | Cyclohexanol, SOCl₂ | Pyridine (optional) | ~1-3 h | 0 to Reflux | ~80-90 (Typical) | [6] |
| 2. Halogen Exchange | Finkelstein | Cyclohexyl chloride, NaI | Acetone | Several hours | Reflux | >90 (Typical) | [6] |
Experimental Protocols
Route 1: Direct Conversion Methods
This method converts the alcohol to an alkoxyphosphonium salt, which is subsequently displaced by iodide in an Sₙ2 reaction.[2][7] The use of imidazole is common to buffer the reaction mixture.[1]
Experimental Protocol:
-
To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM, 3 mL per mmol of alcohol) at 0 °C under an inert atmosphere, add iodine (1.5 eq.) and imidazole (3.0 eq.) sequentially.
-
Stir the mixture at 0 °C for 10-15 minutes until a yellow-orange complex forms.
-
Add a solution of cyclohexanol (1.0 eq.) in anhydrous DCM (1 mL per mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford pure this compound.
This classical method utilizes phosphorus triiodide, generated in situ from elemental red phosphorus and iodine, to convert the alcohol to the corresponding iodide.[3]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanol (1.0 eq.) and red phosphorus (0.5 eq.).
-
Slowly add iodine crystals (1.5 eq.) portion-wise to the stirred mixture. The reaction is often exothermic.
-
After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, carefully add water to quench any unreacted phosphorus iodides.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Wash the organic layer sequentially with water, a 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Distill the crude product under reduced pressure to obtain pure this compound.
Route 2: Two-Step Synthesis via Cyclohexene
This strategy involves the elimination of water from cyclohexanol to form cyclohexene, followed by the Markovnikov addition of hydrogen iodide across the double bond.
This is a classic acid-catalyzed elimination reaction.[4][5]
Experimental Protocol:
-
Place cyclohexanol (e.g., 10.0 g, 0.1 mol) into a 50 mL round-bottom flask.
-
Cautiously add 85% phosphoric acid (e.g., 3 mL) and a few boiling chips.
-
Set up a simple distillation apparatus, with the receiving flask cooled in an ice-water bath.
-
Heat the reaction flask gently. The product, cyclohexene (b.p. 83 °C), will co-distill with water.
-
Continue distillation until about 10-15 mL of distillate is collected and the temperature of the distilling vapor begins to rise above 90 °C.
-
Transfer the distillate to a separatory funnel. Wash sequentially with water (10 mL), 10% aqueous sodium carbonate solution (10 mL), and finally with brine (10 mL).
-
Separate the organic layer (top layer) and dry it over anhydrous calcium chloride or sodium sulfate.
-
Decant the dried liquid to obtain crude cyclohexene, which is often pure enough for the next step. A final distillation can be performed for higher purity.
This procedure uses potassium iodide and phosphoric acid to generate hydrogen iodide in situ, which then adds to the alkene.[3]
Experimental Protocol:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a mixture of potassium iodide (250 g, 1.5 mol) and 95% orthophosphoric acid (221 g).
-
To this stirred mixture, add cyclohexene (41 g, 0.5 mol).
-
Heat the mixture at 80 °C with vigorous stirring for 3 hours.
-
Allow the reaction to cool to room temperature. Add 150 mL of water and 250 mL of diethyl ether and continue stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the ether extract with 50 mL of 10% aqueous sodium thiosulfate solution, followed by 50 mL of saturated sodium chloride solution.
-
Dry the ether layer with anhydrous sodium sulfate (50 g).
-
Evaporate the ether on a steam bath. Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 48–49.5 °C/4 mmHg to yield pure this compound. The reported yield is 93–95 g (93-95%).[3]
Visualizations: Mechanisms and Workflows
Reaction Mechanisms
Experimental and Logical Workflows
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. brainly.com [brainly.com]
- 7. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Synthesis of Iodocyclohexane from Cyclohexane and Iodoform
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iodocyclohexane from cyclohexane (B81311) and iodoform (B1672029). This method presents a direct approach to functionalize a saturated hydrocarbon, a process of significant interest in organic synthesis. This document details the experimental protocol, quantitative data, and a proposed reaction mechanism, offering valuable insights for professionals in chemical research and drug development.
Introduction
The direct iodination of alkanes is a challenging yet valuable transformation in organic synthesis. This compound is a useful intermediate in the synthesis of various organic compounds and has been used as a reagent in the demethylation of aryl methyl ethers.[1][2] The synthesis from cyclohexane and iodoform offers a direct route to this iodoalkane, avoiding the need for pre-functionalized starting materials like cyclohexene (B86901) or cyclohexanol.[1] The reaction is classified as a radical process.[3] This guide will explore the practical execution and underlying principles of this synthetic method.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound from cyclohexane and iodoform, based on available literature.
Table 1: Reaction Parameters and Yields
| Parameter | 10.0 mmol Scale | 50.0 mmol Scale |
| Reagents | ||
| Cyclohexane | 80 mL (0.556 mol) | 180 mL (1.66 mol) |
| Iodoform | 3.94 g (10.0 mmol) | 19.7 g (50.0 mmol) |
| Sodium Hydroxide (B78521) | 5.65 g (142 mmol) | 28.2 g (706 mmol) |
| Reaction Conditions | ||
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 48 hours | 48 hours |
| Product Yield | ||
| Crude Yield | 1.90 g | 8.90 g |
| Distilled Yield | 1.20 g (57%) | 5.80 g (55%) |
Data sourced from oc-praktikum.de
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁I |
| Molar Mass | 210.06 g/mol [4][5] |
| Appearance | Colorless to slightly reddish-yellow liquid[1] |
| Boiling Point | 72 °C at 13 hPa[1] |
| 80-81 °C at 20 mmHg[4][6] | |
| 180 °C at atmospheric pressure[1] | |
| Density | 1.624 g/mL at 25 °C[1][4] |
| Refractive Index (n²⁰/D) | 1.5441[4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and acetone[1][2][4] |
| ¹³C NMR (in Ether) | δ (ppm): 36.9, 34.5, 27.2[7] |
| Mass Spectrum (m/z) | Main peaks at 83, 127, 210[8] |
Experimental Protocol
The following is a detailed experimental methodology for the synthesis of this compound from cyclohexane and iodoform on a 50.0 mmol scale.
3.1. Materials and Equipment
-
Substances:
-
Cyclohexane (180 mL, 1.66 mol)
-
Iodoform (triiodomethane) (19.7 g, 50.0 mmol)
-
Finely powdered Sodium Hydroxide (28.2 g, 706 mmol)
-
Cyclohexane for extraction (150 mL)
-
-
Equipment:
-
250 mL round-bottom flask
-
Efficient magnetic stir bar and magnetic stirrer
-
Glass stopper
-
Tin foil
-
Filtration apparatus
-
Rotary evaporator
-
Microdistillation apparatus
-
Vacuum pump
-
Oil bath
-
3.2. Reaction Procedure
-
To a 250 mL round-bottom flask equipped with an efficient magnetic stir bar, add cyclohexane (180 mL), finely powdered sodium hydroxide (28.2 g), and iodoform (19.7 g).
-
Securely place a glass stopper on the flask and wrap the entire flask with tin foil to protect the reaction mixture from light.
-
Stir the heterogeneous mixture vigorously at the highest possible speed at room temperature for 48 hours. The reaction speed is highly dependent on the stirring efficiency.
3.3. Work-up and Purification
-
After 48 hours, filter the reaction mixture to separate the solid residue.
-
Extract the solid residue five times with 30 mL portions of cyclohexane.
-
Combine all the organic phases (the initial filtrate and the extraction portions).
-
Remove the cyclohexane solvent from the combined organic phases using a rotary evaporator under slightly reduced pressure (approximately 300 hPa). A greasy liquid will remain as the crude product.
-
Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 72 °C (13 hPa). The product, this compound, is a clear, slightly yellow, viscous liquid.
Mandatory Visualizations
4.1. Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 626-62-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclohexane, iodo- [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclohexane (C₆H₁₁I) is a halogenated cyclic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its utility as a synthetic intermediate is largely dictated by the chemistry of the carbon-iodine bond and the conformational behavior of the cyclohexane (B81311) ring. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on quantitative data, experimental methodologies, and structural analysis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is generally insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁I | [3] |
| Molecular Weight | 210.06 g/mol | [4] |
| Appearance | Colorless to slightly reddish-yellow liquid | [3] |
| Density | 1.624 g/mL at 25 °C | [3] |
| Melting Point | 52 °C | |
| Boiling Point | 180 °C (at 760 mmHg) | [3] |
| 80-81 °C (at 20 mmHg) | [5] | |
| Flash Point | 71 °C | [3] |
| Refractive Index (n²⁰/D) | 1.5441 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [2][3] |
| Enthalpy of Vaporization (ΔvapH°) | 48.3 kJ/mol | [6] |
Molecular Structure and Conformational Analysis
The structure of this compound is characterized by a cyclohexane ring with an iodine substituent. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[7] In this conformation, the iodine atom can occupy either an axial or an equatorial position. These two conformers are in a state of dynamic equilibrium, rapidly interconverting through a process known as ring flipping.
The equatorial conformation is the more stable of the two due to steric hindrance.[8] When the bulky iodine atom is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.[8] The energy difference between the equatorial and axial conformers (the A-value for iodine) is approximately 0.61 kcal/mol (2.55 kJ/mol), favoring the equatorial position.[9]
Spectroscopic Properties
The structural features of this compound can be elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound at room temperature shows broad, averaged signals due to the rapid chair-chair interconversion. At low temperatures (e.g., -80 °C), the interconversion slows down, allowing for the observation of distinct signals for the axial and equatorial protons. The proton attached to the carbon bearing the iodine (the α-proton) is significantly deshielded and appears at approximately 4.37 ppm.[10] The other cyclohexane protons appear as a complex multiplet between 1.19 and 2.09 ppm.[10]
-
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, this compound typically exhibits four signals, corresponding to the four chemically non-equivalent carbon atoms in the ring. The carbon atom bonded to the iodine (C1) is found furthest downfield due to the deshielding effect of the iodine atom. The chemical shifts are influenced by the electronegativity and steric effects of the substituent.[11]
Table 2: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.37 | Multiplet | CH-I |
| 1.19 - 2.09 | Multiplet | Cyclohexane CH₂ | |
| ¹³C | ~36 | Singlet | C1 (C-I) |
| ~35 | Singlet | C2, C6 | |
| ~27 | Singlet | C3, C5 | |
| ~25 | Singlet | C4 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the cyclohexane ring are typically observed around 2850-2950 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region, generally below 600 cm⁻¹. Other bands in the fingerprint region (400-1400 cm⁻¹) are characteristic of the molecule as a whole and can be used for identification by comparison with a reference spectrum.[12]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 210.[10] A prominent peak is often observed at m/z 83, corresponding to the cyclohexyl cation ([C₆H₁₁]⁺), which is formed by the loss of an iodine radical.[10] Another significant peak can be seen at m/z 127, corresponding to the iodine cation ([I]⁺).[10]
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory preparations are detailed below.
From Cyclohexene
A widely used method involves the addition of hydrogen iodide to cyclohexene.[3] A detailed experimental protocol is provided by Organic Syntheses.
Experimental Protocol: Synthesis of this compound from Cyclohexene [13]
-
Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a thermometer.
-
Reagents:
-
Cyclohexene: 41 g (0.5 mole)
-
Potassium iodide: 250 g (1.5 moles)
-
95% Orthophosphoric acid: 221 g (2.14 moles)
-
Ether
-
10% aqueous sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure: a. To the flask, add the potassium iodide and orthophosphoric acid. b. With stirring, add the cyclohexene. c. Heat the mixture at 80°C for 3 hours with continuous stirring. d. Cool the mixture and add 150 mL of water and 250 mL of ether. e. Separate the ether layer and decolorize it by washing with 50 mL of 10% aqueous sodium thiosulfate solution. f. Wash the ether layer with 50 mL of saturated sodium chloride solution and dry over anhydrous sodium sulfate. g. Evaporate the ether on a steam bath. h. Distill the residue under reduced pressure, collecting the fraction boiling at 48–49.5°C/4 mm.
-
Yield: 93–95 g.
From Cyclohexane and Iodoform (B1672029)
An alternative synthesis involves the reaction of cyclohexane with iodoform in the presence of a base.[3]
Experimental Protocol: Synthesis of this compound from Cyclohexane and Iodoform [14]
-
Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and stir bar.
-
Reagents:
-
Cyclohexane: 180 mL (140 g, 1.66 mol)
-
Iodoform (triiodomethane): 19.7 g (50.0 mmol)
-
Sodium hydroxide (B78521) (finely powdered): 28.2 g (706 mmol)
-
-
Procedure: a. Combine cyclohexane, iodoform, and sodium hydroxide in the round-bottom flask. b. Protect the flask from light by wrapping it in aluminum foil. c. Stir the mixture vigorously at room temperature for 48 hours. d. Filter the mixture and extract the solid residue with cyclohexane. e. Remove the solvent from the combined organic phases using a rotary evaporator. f. Distill the crude product under reduced pressure.
-
Yield: Approximately 55%.
Reactivity and Applications
The reactivity of this compound is dominated by the carbon-iodine bond, which is relatively weak and makes the iodine a good leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
This compound can undergo Sₙ2 reactions with strong nucleophiles. The reaction rate is influenced by the steric hindrance around the reaction center. Attack at the carbon bearing the iodine is more favorable when the iodine is in the equatorial position.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form cyclohexene. For the E2 mechanism to occur, the hydrogen atom being removed and the iodine leaving group must be in an anti-periplanar (diaxial) arrangement.[15] This stereochemical requirement means that the rate of elimination can be highly dependent on the conformational equilibrium of the substituted cyclohexane.
Other Reactions
This compound is also used as a reagent in various organic transformations. For instance, it has been employed for the demethylation of aryl methyl ethers.[16] It can also be used to prepare Grignard reagents (cyclohexylmagnesium iodide) by reacting with magnesium metal, which are valuable intermediates in the formation of new carbon-carbon bonds.
Conclusion
This compound is a versatile molecule with well-defined structural and chemical properties. Its conformational isomerism is a key determinant of its reactivity. A thorough understanding of its physical properties, spectroscopic signatures, and reaction mechanisms is crucial for its effective application in organic synthesis and the development of new chemical entities. The experimental protocols provided herein offer practical guidance for its preparation and use in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Cyclohexane, iodo- [webbook.nist.gov]
- 7. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound(626-62-0) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide on the Physical Properties of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the key physical properties of iodocyclohexane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory work, ensuring accuracy and reproducibility of experimental results.
Core Physical Properties of this compound
This compound (C₆H₁₁I) is a halogenated cyclic hydrocarbon.[1] It appears as a colorless to slightly reddish-yellow liquid and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[2][3][4] This compound is a useful reagent in organic synthesis, for instance, in the demethylation of aryl methyl ethers.[2][5]
Data Presentation: Boiling Point and Density
The following table summarizes the key quantitative physical properties of this compound.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 180 °C | Standard atmospheric pressure (100 kPa) | [2] |
| 80-81 °C | 20 mmHg | [3][4][5][6] | |
| Density | 1.624 g/mL | 25 °C | [2][3][4][5] |
| 1.620 g/mL | Not Specified | [6] | |
| Molar Mass | 210.058 g·mol⁻¹ | [2] | |
| Flash Point | 71 °C | [2][6] | |
| Refractive Index | 1.5441 - 1.5490 | 20 °C | [3][5][6] |
Experimental Protocols
Detailed methodologies for the determination of boiling point and density are crucial for the validation of these physical constants in a laboratory setting.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and provides a sharp boiling point reading.[7]
Apparatus:
-
Thiele tube or an oil bath with a stirrer
-
Thermometer (-10 to 200 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
High-boiling point oil (e.g., paraffin (B1166041) oil)
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill a small test tube with this compound to a depth of about 2-3 mL.
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample in the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly into a Thiele tube or an oil bath, making sure the heat-transfer oil is below the opening of the test tube.
-
Observation: Gently heat the apparatus.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed.[8] Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]
Determination of Density (Pycnometer or Graduated Cylinder Method)
This protocol outlines a straightforward method for determining the density of a liquid using common laboratory equipment.
Apparatus:
-
Graduated cylinder (10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.01 g)
-
Pipette or dropper
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero, or record its mass (m₁).[9]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Cylinder with Liquid: Place the graduated cylinder containing the this compound back on the balance and record the total mass (m₂).
-
Mass of Liquid: Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the total mass (Mass of liquid = m₂ - m₁).
-
Density Calculation: Calculate the density using the formula: Density = Mass of liquid / Volume of liquid.
-
Temperature: Record the ambient temperature as density can be temperature-dependent.
-
Repeatability: For accuracy, it is advisable to repeat the measurement several times and calculate an average.[9]
Mandatory Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a chemical compound like this compound.
Caption: Workflow for determining physical properties of this compound.
References
- 1. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 626-62-0 [chemicalbook.com]
- 4. 626-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Cyclohexyl iodide, 98%, stabilized, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of Iodocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of iodocyclohexane in common organic solvents. Understanding the solubility of this key synthetic intermediate is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document summarizes known solubility characteristics, provides a detailed experimental protocol for quantitative determination, and outlines the theoretical basis for its solubility behavior.
Core Concepts: Solubility of Haloalkanes
The solubility of any compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound, as a haloalkane, possesses a polar carbon-iodine bond, but the molecule is dominated by the nonpolar cyclohexyl ring. This dual nature influences its interaction with various solvents.
Haloalkanes, including this compound, generally exhibit good solubility in many organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[1] In contrast, their solubility in water is typically low because the strong hydrogen bonds between water molecules are not sufficiently overcome by the weaker dipole-dipole or van der Waals interactions with the haloalkane.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in published literature, several sources consistently report it as being soluble in a range of common organic solvents.[3][4][5][6][7] Based on these reports and the chemical properties of this compound, a qualitative solubility profile has been compiled. For many applications, particularly in organic synthesis, "soluble" can often be interpreted as miscible.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol (B145695) | Soluble/Miscible | The hydroxyl group can interact with the polar C-I bond, and the alkyl chains are compatible with the cyclohexyl ring. Solubility in ethanol is explicitly mentioned in multiple sources.[3][4][5] |
| Polar Aprotic | Acetone (B3395972), Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble/Miscible | These solvents have dipoles that can interact with the polar C-I bond of this compound, and their organic nature makes them compatible with the cyclohexyl group. Solubility in acetone and ether is well-documented.[3][4][5] |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | These are highly polar solvents capable of dissolving a wide range of organic compounds. This compound is used as a reagent in DMF, indicating its solubility.[3][8] | |
| Non-Polar | Hexane, Toluene, Cyclohexane | Soluble/Miscible | The non-polar nature of these solvents is highly compatible with the large, non-polar cyclohexyl ring of this compound through London dispersion forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | The similar presence of halogen atoms and overall molecular properties suggest good solubility. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with sealed caps
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. To ensure complete separation of the undissolved solute, centrifuge the vial at a controlled temperature.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the undissolved material at the bottom of the vial.
-
Dilution: Dilute the extracted sample gravimetrically or volumetrically to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the shake-flask method.
References
- 1. quora.com [quora.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. This compound | 626-62-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS 626-62-0: this compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. scientificlabs.ie [scientificlabs.ie]
An In-depth Technical Guide to the Nucleophilic Substitution Reaction Mechanisms of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the SN1 and SN2 reaction mechanisms as they pertain to iodocyclohexane. This compound, a secondary alkyl halide, serves as an exemplary substrate for investigating the interplay of factors that govern the pathways of nucleophilic substitution reactions. Understanding these mechanisms is critical for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and other areas of chemical research.
Core Concepts: SN1 and SN2 Mechanisms
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the iodide ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
The SN1 reaction is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the planar carbocation.[2] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[3]
The SN2 reaction , in contrast, is a single-step, concerted process. The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]
Factors Influencing the Reaction Mechanism of this compound
As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions, as well as competing elimination (E1 and E2) reactions. The predominant pathway is determined by several key factors:
-
Nucleophile Strength: Strong, negatively charged nucleophiles favor the SN2 mechanism, as they are more effective in the concerted backside attack. Weak, neutral nucleophiles (such as solvents like water or alcohols) favor the SN1 mechanism because they are not strong enough to initiate a backside attack and must wait for the formation of a carbocation.
-
Solvent Polarity: Polar protic solvents (e.g., water, ethanol (B145695), acetic acid) stabilize the carbocation intermediate and the leaving group in the SN1 pathway through hydrogen bonding, thus accelerating the reaction.[4] Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.
-
Leaving Group Ability: Iodide is an excellent leaving group due to its large size, polarizability, and the stability of the I⁻ anion. This facilitates both SN1 and SN2 reactions.[5]
-
Temperature: Higher temperatures tend to favor elimination reactions (E1 and E2) over substitution reactions.[6]
Quantitative Data Summary
While specific kinetic data for every possible reaction of this compound is extensive and varies with precise conditions, the following table summarizes the expected relative rates and key characteristics for representative SN1 and SN2 reactions.
| Parameter | SN1 Reaction (e.g., with Ethanol) | SN2 Reaction (e.g., with Sodium Azide (B81097) in DMF) |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][N₃⁻] |
| Kinetics | First-order | Second-order |
| Nucleophile | Weak (e.g., EtOH) | Strong (e.g., N₃⁻) |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) |
| Intermediate | Secondary Cyclohexyl Carbocation | None (Transition State) |
| Stereochemistry | Racemization (attack from both faces of the planar carbocation) | Inversion of configuration (backside attack) |
| Relative Rate | Slower, dependent on carbocation stability | Faster with strong nucleophiles and unhindered substrates |
Reaction Mechanism Signaling Pathways
The logical flow of the SN1 and SN2 reaction mechanisms for this compound can be visualized as follows:
Caption: SN1 reaction pathway for this compound.
Caption: SN2 reaction pathway for this compound.
Experimental Protocols
The following are detailed methodologies for representative SN1 and SN2 reactions of this compound.
Experimental Protocol 1: SN1 Solvolysis of this compound in Ethanol
This experiment follows the rate of an SN1 reaction by monitoring the production of acid.
Objective: To determine the first-order rate constant for the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Standardized Sodium Hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, and a constant temperature water bath.
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of this compound in anhydrous ethanol (e.g., 0.1 M) in a volumetric flask.
-
Initiation of Reaction: Transfer a known volume of the this compound solution to a reaction vessel and place it in a constant temperature water bath. Start a timer immediately.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Add a few drops of bromothymol blue indicator and titrate the liberated hydriodic acid (HI) with the standardized sodium hydroxide solution until the endpoint (a color change from yellow to blue) is reached.
-
Record the volume of NaOH solution used.
-
Continue taking aliquots at regular intervals for a sufficient period (e.g., 2-3 half-lives).
-
Data Analysis: The concentration of HI at each time point is proportional to the amount of this compound that has reacted. A plot of ln([this compound]₀ / ([this compound]₀ - [HI])) versus time will yield a straight line with a slope equal to the first-order rate constant, k.
Experimental Workflow:
Caption: Workflow for the SN1 solvolysis of this compound.
Experimental Protocol 2: SN2 Reaction of this compound with Sodium Azide
This experiment demonstrates a typical SN2 reaction with a strong nucleophile in a polar aprotic solvent.
Objective: To synthesize cyclohexyl azide from this compound via an SN2 reaction and to characterize the product.
Materials:
-
This compound
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in DMF.
-
Add sodium azide (e.g., 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture with stirring to a moderate temperature (e.g., 60-70 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexyl azide.
-
Purification and Characterization: The product can be purified by vacuum distillation. Characterize the product by IR (azide stretch around 2100 cm⁻¹) and NMR spectroscopy.
Experimental Workflow:
Caption: Workflow for the SN2 synthesis of cyclohexyl azide.
Conclusion
The nucleophilic substitution reactions of this compound provide a versatile platform for studying the fundamental principles of SN1 and SN2 mechanisms. The choice between these pathways is a delicate balance of substrate structure, nucleophile strength, solvent properties, and reaction temperature. A thorough understanding of these factors is paramount for the rational design and successful execution of synthetic strategies in modern chemistry. This guide has provided a detailed overview of these mechanisms, supported by quantitative comparisons, visual diagrams, and practical experimental protocols to aid researchers in this field.
References
- 1. brainly.com [brainly.com]
- 2. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
electrophilic addition for iodocyclohexane synthesis
An In-depth Technical Guide to the Synthesis of Iodocyclohexane via Electrophilic Addition
This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the electrophilic addition of hydrogen iodide to cyclohexene (B86901). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying reaction mechanism, provides a robust experimental protocol, presents quantitative data in a structured format, and discusses safety considerations.
Introduction
This compound (C₆H₁₁I) is a valuable organoiodine compound used as a reagent and intermediate in various organic syntheses, such as in the demethylation of aryl methyl ethers and in coupling reactions[1][2]. While several methods exist for its preparation, including reactions from cyclohexanol (B46403) or chlorocyclohexane, a highly efficient and common laboratory-scale method is the electrophilic addition of hydrogen iodide (HI) to cyclohexene[1][3]. This reaction proceeds readily, often with HI generated in situ to provide high yields of the desired product. The addition of elemental iodine (I₂) to cyclohexene is also possible but is generally a slow and reversible reaction, making the HI addition route more practical for synthesis[4][5].
Reaction Mechanism
The synthesis of this compound from cyclohexene using potassium iodide and orthophosphoric acid involves the in situ generation of hydrogen iodide. The reaction then proceeds via a classical electrophilic addition mechanism.
-
Generation of Electrophile: The strong, non-nucleophilic acid (orthophosphoric acid) protonates the iodide ion from potassium iodide to generate hydrogen iodide (HI).
-
Electrophilic Attack: The electron-rich double bond of the cyclohexene ring acts as a nucleophile, attacking the electrophilic hydrogen atom of HI. This breaks the pi bond and forms a new carbon-hydrogen bond.
-
Carbocation Formation: This initial attack results in the formation of a secondary cyclohexyl carbocation intermediate.
-
Nucleophilic Attack: The iodide ion (I⁻), now acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product, this compound.
Caption: Mechanism of electrophilic addition of HI to cyclohexene.
Experimental Protocols
The following protocol is adapted from a well-established procedure published in Organic Syntheses, known for its high yield and reliability[3].
Reagents and Equipment
-
Reagents: Cyclohexene (0.5 mole), Potassium Iodide (1.5 moles), 95% Orthophosphoric Acid (2.14 moles), Diethyl Ether, 10% Sodium Thiosulfate (B1220275) solution, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate.
-
Equipment: 1-L three-necked flask, reflux condenser, sealed mechanical stirrer, thermometer, heating mantle, separatory funnel, modified Claisen flask for distillation, vacuum source.
Synthesis Procedure
The overall workflow for the synthesis is outlined below.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Method:
-
Preparation: In a 1-L three-necked flask equipped with a stirrer, condenser, and thermometer, combine 250 g (1.5 moles) of potassium iodide with 221 g (2.14 moles) of 95% orthophosphoric acid. The acid should be prepared by carefully adding 47 g of phosphoric anhydride (B1165640) to 174 g of 85% phosphoric acid and cooling to room temperature before adding the KI[3].
-
Reaction: Add 41 g (0.5 mole) of cyclohexene to the flask. Heat the mixture to 80°C and stir vigorously for 3 hours[3].
-
Work-up: Allow the mixture to cool to room temperature. Add 150 mL of water and 250 mL of diethyl ether and continue stirring. Transfer the mixture to a separatory funnel and separate the ether layer. If the aqueous layer is still colored with iodine, perform a second extraction with 100 mL of ether[3].
-
Washing and Drying: Combine the ether extracts and decolorize them by washing with 50 mL of 10% aqueous sodium thiosulfate solution. Subsequently, wash the organic layer with 50 mL of saturated sodium chloride solution. Dry the ether solution over 50 g of anhydrous sodium sulfate[3].
-
Purification: Evaporate the ether using a steam bath. Purify the crude product by distillation from a modified Claisen flask under reduced pressure. Collect the fraction boiling at 48–49.5°C at 4 mm Hg[3].
Quantitative Data
The described protocol provides a high yield of pure this compound. The physical properties and yield are summarized below.
Table 1: Summary of Experimental Parameters and Yield
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Cyclohexene | [3] |
| Molar Ratio (Cyclohexene:KI:H₃PO₄) | 1 : 3 : 4.28 | [3] |
| Reaction Temperature | 80°C | [3] |
| Reaction Time | 3 hours | [3] |
| Product Yield | 88–90% (93-95 g) |[3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₁₁I | [1] |
| Molar Mass | 210.06 g/mol | |
| Appearance | Colorless to slightly reddish-yellow liquid | [1] |
| Boiling Point | 48–49.5°C / 4 mmHg80-81°C / 20 mmHg180°C (atmospheric) | [3][1] |
| Density (d₄²⁰) | 1.625 g/mL | [3] |
| Density (25 °C) | 1.624 g/mL |
| Refractive Index (n_D²⁰) | 1.551 |[3] |
The synthetic method is also effective for other alkenes, demonstrating its versatility.
Table 3: Yields for Iodination of Other Alkenes Using the Same Protocol
| Alkene | Product | Yield | Reference |
|---|---|---|---|
| 1-Hexene | 2-Iodohexane | 94.5% | [3] |
| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-iodobutane | 91.4% |[3] |
Discussion of Reagents and Conditions
-
Orthophosphoric Acid (95%): Using 95% orthophosphoric acid is crucial for the efficient generation of HI from KI. While commercial 85% phosphoric acid can be used, the reaction proceeds more slowly and results in a lower yield[3]. The acid serves as a proton source and a dehydrating agent.
-
Potassium Iodide (KI): A significant excess of KI is used to ensure a high concentration of iodide ions, pushing the equilibrium towards the formation of HI and subsequently the final product[3].
-
Temperature (80°C): Heating the reaction mixture to 80°C provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe of 3 hours[3].
-
Sodium Thiosulfate Wash: This step is essential to remove any unreacted iodine from the organic phase. Thiosulfate reduces I₂ to colorless I⁻ ions, which are soluble in the aqueous phase.
Safety and Handling
The procedures outlined should only be performed by individuals with proper training in experimental organic chemistry.
-
Cyclohexene: Flammable liquid. Handle in a well-ventilated fume hood.
-
Phosphoric Acid/Anhydride: Corrosive. Avoid contact with skin and eyes. The preparation of 95% orthophosphoric acid from phosphoric anhydride is exothermic and should be done with care.
-
Diethyl Ether: Extremely flammable and volatile. Use in a fume hood away from ignition sources.
-
This compound: Handle with gloves and eye protection.
All chemical waste should be disposed of in accordance with local regulations[3].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 626-62-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 5. Addition of Iodine to Alpha-Pinene (Version 1) [chemedx.org]
A Historical Guide to Iodocyclohexane: From Conformational Analysis to Reaction Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodocyclohexane, a simple halogenated aliphatic ring, has played a disproportionately significant role in the historical development of core concepts in organic chemistry. Its study has been instrumental in shaping our understanding of molecular three-dimensionality, the subtleties of reaction mechanisms, and the interplay between structure and reactivity. This technical guide provides an in-depth exploration of the historical context of this compound studies, detailing the seminal experiments, quantitative data, and evolving methodologies that have cemented its place in the canon of physical organic chemistry. For researchers in drug development, understanding this history offers a foundational perspective on the stereoelectronic principles that govern the behavior of more complex alicyclic structures found in many pharmaceutical agents.
The Dawn of Conformational Analysis: Placing this compound in 3D
The story of this compound is inextricably linked to the development of conformational analysis. Early structural theories in the late 19th century, championed by chemists like Adolf von Baeyer, incorrectly postulated that cyclohexane (B81311) was a planar molecule. This "strain theory" was challenged in 1890 by Hermann Sachse, who, using trigonometric principles, proposed that cyclohexane exists in non-planar, strain-free "chair" and "boat" forms.[1] However, his ideas were largely ignored for decades.
It wasn't until the mid-20th century that these concepts were fully embraced, thanks to the pioneering work of Odd Hassel and Derek H. R. Barton, who shared the Nobel Prize in Chemistry in 1969 for their contributions to conformational analysis.[1] Hassel's gas-phase electron diffraction studies in the 1930s and 1940s provided the first definitive physical evidence for the chair conformation of cyclohexane. Barton, in a landmark 1950 paper, articulated how the chemical reactivity of complex molecules like steroids could be understood by considering the spatial arrangement of their functional groups in either axial or equatorial positions.[1]
This compound and other halocyclohexanes became critical substrates for quantifying the energetic preferences of substituents. The preference for a substituent to occupy the more sterically favorable equatorial position is defined by its conformational free energy, or "A-value." The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.
Quantitative Conformational Preferences: A-Values
The A-value for iodine, along with other halogens, is relatively small compared to bulkier alkyl groups. This indicates a less pronounced, but still definite, preference for the equatorial position. The similar A-values for chlorine, bromine, and iodine, despite their differing atomic radii, highlight that steric bulk is not solely a function of atomic size but also of bond lengths (C-X), which increase down the group, mitigating 1,3-diaxial interactions.
| Substituent (X) | A-Value (kcal/mol) |
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.5 |
| -I | 0.46 |
| -CH₃ | 1.74 |
| -C(CH₃)₃ | ~5.0 |
Data compiled from various sources on conformational analysis.
Synthesis of this compound: A Historical Perspective
The preparation of this compound has been approached through several classical methods over the years, each providing a different pathway to this key substrate.
Experimental Protocols
Method 1: From Cyclohexanol (B46403) with Phosphorus and Iodine (Early 20th Century)
This method is a classic transformation of an alcohol to an alkyl iodide.
-
Protocol: Red phosphorus and iodine are combined to form phosphorus triiodide in situ. Cyclohexanol is then added to this mixture. The resulting alkoxyphosphonium intermediate undergoes nucleophilic attack by iodide ion to yield this compound.
-
Place red phosphorus in a round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Slowly add elemental iodine to the flask. The mixture will react exothermically to form PI₃.
-
Once the initial reaction subsides, slowly add cyclohexanol via the dropping funnel.
-
Heat the reaction mixture to drive the reaction to completion.
-
After cooling, the mixture is typically quenched with water, and the organic layer is separated, washed (e.g., with sodium thiosulfate (B1220275) solution to remove excess iodine), dried, and purified by distillation.
-
Method 2: The Finkelstein Reaction (Halogen Exchange)
The Finkelstein reaction, developed by Hans Finkelstein in 1910, is a cornerstone of halide synthesis, relying on equilibrium principles.
-
Protocol: Chlorocyclohexane or bromocyclohexane (B57405) is treated with a solution of sodium iodide in acetone (B3395972).
-
Dissolve the starting chloro- or bromocyclohexane in anhydrous acetone.
-
Add a stoichiometric excess of sodium iodide.
-
Reflux the mixture. The reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, according to Le Châtelier's principle.
-
After the reaction is complete, the precipitated sodium halide is removed by filtration.
-
The acetone is removed from the filtrate by evaporation, and the resulting crude this compound is purified by distillation.
-
Method 3: The Hunsdiecker Reaction
First demonstrated by Alexander Borodin in 1861 and later developed by the Hunsdieckers, this reaction involves the decarboxylative halogenation of a carboxylic acid silver salt.
-
Protocol: The silver salt of cyclohexanecarboxylic acid is treated with elemental iodine.
-
Prepare the silver salt of cyclohexanecarboxylic acid.
-
Suspend the dry silver salt in an inert solvent like carbon tetrachloride.
-
Add one equivalent of iodine to the suspension.
-
Heat the mixture to reflux. The reaction proceeds via a radical mechanism, evolving carbon dioxide.
-
After the reaction, the silver iodide precipitate is filtered off, and the product is isolated from the solvent and purified by distillation.
-
This compound as a Mechanistic Probe: SN2 vs. E2 Reactions
The rigid, well-defined stereochemistry of the cyclohexane chair made its iodo-derivative an ideal substrate for elucidating the mechanisms of substitution and elimination reactions.
The Bimolecular Elimination (E2) Reaction
Studies on the elimination reactions of cyclohexyl halides were pivotal in establishing the stereoelectronic requirements of the E2 mechanism. For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. In the context of a cyclohexane chair, this translates to a strict requirement for both groups to be in axial positions (a trans-diaxial arrangement).
The rate of an E2 reaction on a substituted cyclohexane is therefore highly dependent on the conformational equilibrium. The reaction must proceed through the conformer where the leaving group is axial. If this conformer is energetically unfavorable (e.g., due to other large axial substituents), the overall reaction rate will be slow.
-
Reactivity Trend: The rate of E2 elimination for cyclohexyl halides follows the trend I > Br > Cl > F . This is primarily due to the C-X bond strength; the weaker C-I bond is broken more easily in the rate-determining step.
The Bimolecular Nucleophilic Substitution (SN2) Reaction
The SN2 reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. The kinetics are second-order, dependent on the concentrations of both the substrate and the nucleophile.
-
Kinetics: Rate = k[Cyclohexyl-I][Nucleophile]
In cyclohexane systems, the rate of SN2 reactions is also conformation-dependent. Backside attack on an axial leaving group is sterically hindered by the two other axial hydrogens on the same face of the ring (1,3-diaxial interactions). In contrast, an equatorial leaving group is more accessible to the incoming nucleophile. Therefore, SN2 reactions on cyclohexane derivatives proceed preferentially from the conformer where the leaving group is equatorial.
Experimental Characterization: The Rise of NMR Spectroscopy
The advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century provided a powerful, non-destructive tool to directly observe the conformational equilibria of molecules like this compound.
¹H NMR Spectroscopy
Protons in axial and equatorial positions have different magnetic environments and thus different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.
More importantly, the magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.
-
Large Coupling (J_ax-ax): A trans-diaxial relationship (180° dihedral angle) results in a large coupling constant, typically 8-13 Hz.
-
Small Coupling (J_ax-eq, J_eq-eq): Gauche relationships (~60° dihedral angle) result in smaller coupling constants, typically 1-5 Hz.
By measuring the coupling constants of the proton attached to the same carbon as the iodine (the H-C-I proton), chemists could definitively determine whether the iodine was in an axial or equatorial position. At low temperatures, where ring flipping is slow on the NMR timescale, separate signals for both conformers can be observed and their populations determined.
Table 2: Representative ¹H NMR Data for this compound
| Proton | Position | Chemical Shift (ppm, approx.) | Key Coupling Constants (Hz) |
| H-C-I | Axial | ~4.37 | J_ax-ax: ~8-12, J_ax-eq: ~3-5 |
| Other Ring H's | Axial/Eq. | ~1.2 - 2.1 | - |
Data is representative and sourced from spectral databases. The signal for the H-C-I proton is a complex multiplet.
Conclusion: The Enduring Legacy of this compound
The historical study of this compound provides a compelling narrative of scientific progress, from theoretical postulates to rigorous experimental verification. It served as a simple, yet elegant, model system that helped establish the foundational principles of conformational analysis and stereoelectronics. For modern scientists in fields like drug development, the lessons learned from this compound remain profoundly relevant. The stability, reactivity, and biological activity of complex cyclic molecules are dictated by the same fundamental forces of steric hindrance and orbital overlap that were first quantitatively explored in this humble haloalkane. A thorough understanding of this history provides not just context, but a deeper intuition for the three-dimensional world of molecular interactions.
References
An In-depth Technical Guide to the Elimination Reactions of Iodocyclohexane: E1 and E2 Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the E1 (unimolecular) and E2 (bimolecular) elimination reactions of iodocyclohexane. It delves into the core mechanistic principles, stereochemical requirements, and the factors governing the competition between these two pathways. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in the practical application and understanding of these fundamental organic reactions.
Core Concepts: E1 and E2 Elimination Pathways
Elimination reactions of alkyl halides are crucial for the synthesis of alkenes. In the context of this compound, the reaction involves the removal of a hydrogen atom and an iodine atom from adjacent carbon atoms, leading to the formation of cyclohexene (B86901). The timing of bond cleavage and the nature of the reaction conditions dictate whether the reaction proceeds through an E1 or E2 mechanism.
The E2 Mechanism: A Concerted Process
The E2 reaction is a single-step, concerted process where a strong base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), while the carbon-iodine bond breaks simultaneously to form a double bond.
Key Characteristics of the E2 Reaction:
-
Kinetics: The reaction follows second-order kinetics, as the rate is dependent on the concentration of both the this compound substrate and the base. Rate = k[this compound][Base]
-
Base Strength: A strong, typically non-polarizable base is required to facilitate the removal of the β-proton.
-
Stereochemistry: The E2 reaction has a strict stereochemical requirement for a anti-periplanar arrangement of the β-hydrogen and the iodine leaving group. In the chair conformation of cyclohexane, this translates to a trans-diaxial orientation.[1][2] This requirement is a critical factor in determining the regioselectivity of the reaction in substituted cyclohexanes.
The E1 Mechanism: A Stepwise Pathway
The E1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by the rapid removal of a β-proton by a weak base (often the solvent) to form the alkene.
Key Characteristics of the E1 Reaction:
-
Kinetics: The reaction exhibits first-order kinetics, with the rate being solely dependent on the concentration of the this compound substrate. Rate = k[this compound][3]
-
Intermediate: The formation of a planar carbocation intermediate is a hallmark of the E1 mechanism. This intermediate can be susceptible to rearrangements to form a more stable carbocation.
-
Base Strength: A weak base or even the solvent (solvolysis) is sufficient to effect the deprotonation of the carbocation.
-
Stereochemistry: Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for the orientation of the β-hydrogen and the leaving group, as the leaving group has already departed in the first step.
Regioselectivity: Zaitsev vs. Hofmann Elimination
When more than one type of β-hydrogen is available for abstraction, the regioselectivity of the elimination becomes a key consideration, leading to the formation of different alkene isomers.
-
Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[4] This is typically observed with small, unhindered bases.
-
Hofmann's Rule: This rule states that when a bulky, sterically hindered base is used, the major product will be the less substituted, less sterically hindered alkene.[5] This is due to the base preferentially abstracting the more accessible β-proton.
Quantitative Data: Product Distribution in Elimination Reactions
| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |
| 2-Bromobutane (B33332) | Sodium Ethoxide (EtO⁻) | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |
| 2-Bromobutane | Potassium tert-Butoxide (t-BuO⁻) | trans-2-Butene & cis-2-Butene | 33 | 1-Butene | 67 |
Data adapted from Benchchem, 2025.[1]
This data clearly illustrates that a small, unhindered base like sodium ethoxide favors the formation of the more substituted Zaitsev product, while a bulky base like potassium tert-butoxide favors the less substituted Hofmann product.
Experimental Protocols
The following are detailed methodologies for conducting E2 and E1 elimination reactions of this compound.
E2 Elimination of this compound with Sodium Ethoxide
Objective: To synthesize cyclohexene from this compound via an E2 reaction using a strong, unhindered base, favoring the Zaitsev product.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol (B145695)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Continue adding sodium until the desired concentration of sodium ethoxide is reached.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound. Equip the flask with a reflux condenser.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the organic layer with saturated aqueous sodium chloride solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Isolation and Analysis: Purify the resulting cyclohexene by fractional distillation. Analyze the product and determine the product distribution by gas chromatography (GC).
E1 Elimination of this compound via Solvolysis
Objective: To synthesize cyclohexene from this compound via an E1 reaction using a weak base (solvent) and heat.
Materials:
-
This compound
-
85% Phosphoric acid or concentrated Sulfuric Acid
-
Ethanol (or another suitable protic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous calcium chloride
-
Round-bottom flask with a fractional distillation setup
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and ethanol. Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reaction Execution: Equip the flask for fractional distillation. Gently heat the mixture to a temperature slightly above the boiling point of cyclohexene (approx. 83 °C). The cyclohexene product will distill as it is formed.
-
Work-up: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Wash the organic layer with a saturated aqueous sodium chloride solution. Dry the cyclohexene over anhydrous calcium chloride.
-
Isolation and Analysis: Perform a final simple distillation to obtain pure cyclohexene. Analyze the product by gas chromatography (GC) to confirm its purity.
Visualizing the Mechanisms and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the core concepts of the E1 and E2 elimination reactions of this compound.
E2 Reaction Mechanism
E1 Reaction Mechanism
Stereochemical Requirement for E2 Elimination
Factors Influencing E1 vs. E2 Pathway
Conclusion
The elimination reactions of this compound provide a classic example of the competition between the E1 and E2 pathways. The choice of reaction conditions, particularly the strength of the base and the polarity of the solvent, allows for the selective formation of cyclohexene through either a concerted or a stepwise mechanism. A thorough understanding of the underlying principles of stereochemistry and regioselectivity is paramount for predicting and controlling the outcomes of these reactions in a laboratory or industrial setting. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 3. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. The Hofmann Elimination [sites.science.oregonstate.edu]
The Role of Organoiodine Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoiodine compounds, particularly hypervalent iodine reagents, have emerged as indispensable tools in modern organic synthesis. Their low toxicity, high selectivity, and mild reaction conditions offer a compelling alternative to traditional heavy metal-based reagents. This guide provides an in-depth technical overview of the core applications of organoiodine compounds, focusing on hypervalent iodine(III) and iodine(V) reagents. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate understanding and application in research and development.
Introduction to Hypervalent Iodine Chemistry
Hypervalent iodine compounds are organoiodine derivatives wherein the iodine atom possesses a formal oxidation state greater than +1.[1] These species are characterized by the presence of more than eight electrons in the valence shell of the iodine atom.[1] The most synthetically useful classes are iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) reagents.[1] Their reactivity, which often mirrors that of transition metals, allows for a wide array of chemical transformations, including oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The benign environmental profile and commercial availability of many hypervalent iodine reagents have further cemented their importance in contemporary organic synthesis.[4]
Key Hypervalent Iodine Reagents and Their Applications
A variety of stable and reactive hypervalent iodine reagents have been developed and are now commercially available or readily synthesized. This section details some of the most prominent reagents and their primary applications.
Iodine(V) Reagents: Powerful Oxidants
2-Iodoxybenzoic acid (IBX) is a versatile and mild oxidizing agent, notable for its high functional group tolerance.[5] Although its insolubility in many common organic solvents was initially a limitation, protocols using elevated temperatures or DMSO as a solvent have expanded its utility.[5][6] IBX is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.[5]
Table 1: Oxidation of Alcohols with IBX [7]
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperonyl alcohol | Piperonal | Ethyl Acetate (B1210297) | 80 | 3.25 | 98 |
| 1-Octanol | 1-Octanal | Ethyl Acetate | 80 | 4 | 85 |
| 2-Octanol | 2-Octanone | Ethyl Acetate | 80 | 1 | 96 |
| Cinnamyl alcohol | Cinnamaldehyde | Ethyl Acetate | 80 | 3 | 99 |
| Geraniol | Geranial | Ethyl Acetate | 80 | 3.5 | 90 |
Dess-Martin periodinane (DMP) is a highly selective and mild oxidant derived from IBX.[8] Its superior solubility in common organic solvents like dichloromethane (B109758) (DCM) makes it a more convenient alternative to IBX for many applications.[9] DMP is widely used for the oxidation of primary and secondary alcohols, especially in the synthesis of complex and sensitive molecules.[2][8]
Table 2: Dess-Martin Periodinane Oxidation of Alcohols
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Alcohol | Aldehyde | CH₂Cl₂ | Room Temp. | 2-4 h | High | [1] |
| Secondary Alcohol | Ketone | CH₂Cl₂ | Room Temp. | 2-4 h | High | [1] |
| N-protected-amino alcohols | N-protected-amino aldehydes | CH₂Cl₂ | Room Temp. | - | High | [2] |
| α-β-unsaturated alcohol | α-β-unsaturated aldehyde | CH₂Cl₂ | Room Temp. | - | High | [2] |
Iodine(III) Reagents: Versatile Functionalization
PIDA and PIFA are versatile iodine(III) reagents used for a variety of oxidative functionalizations.[4] They are effective in promoting reactions such as the Hofmann rearrangement of amides and oxidative cyclizations.[10] PIFA, being more electrophilic, often exhibits higher reactivity.
Table 3: PIFA-Mediated Oxidative Cyclization of Ketoximes [10]
| Substrate (Ketoxime) | Product (Isoquinoline N-Oxide) | Solvent | Yield (%) |
| 1-phenylpropan-2-one oxime | 3-methyl-1-phenylisoquinoline 2-oxide | TFE | 93 |
| 1-phenylethanone oxime | 1-phenylisoquinoline 2-oxide | TFE | 85 |
| 1-phenylbutan-2-one oxime | 3-ethyl-1-phenylisoquinoline 2-oxide | TFE | 83 |
Koser's reagent is a valuable tool for the α-functionalization of ketones and the synthesis of iodonium (B1229267) salts.[11][12] It is commonly used for the α-tosyloxylation of ketones, providing a direct route to important synthetic intermediates.[11]
Table 4: α-Tosyloxylation of Ketones using Koser's Reagent [13]
| Substrate (Ketone) | Product (α-Tosyloxy Ketone) | Yield (%) | Enantiomeric Excess (%) |
| Propiophenone | α-Tosyloxypropiophenone | 96 | 67 |
| 4'-Chloropropiophenone | 4'-Chloro-α-tosyloxypropiophenone | 90 | 75 |
| 4'-Trifluoromethylpropiophenone | 4'-Trifluoromethyl-α-tosyloxypropiophenone | 92 | 78 |
| 2-Acetylthiophene | 2-(α-Tosyloxyacetyl)thiophene | 31 | 60 |
Zefirov's reagent, μ-oxo-bis[(trifluoromethanesulfonato)(phenyl)iodine], is a powerful electrophilic reagent.[14][15] It is particularly useful for the synthesis of iodonium salts and for promoting electrophilic additions to unsaturated systems.[15][16]
Reaction Mechanisms and Catalytic Cycles
Understanding the mechanisms of hypervalent iodine-mediated reactions is crucial for their effective application and for the development of new synthetic methodologies.
Mechanism of Dess-Martin Periodinane (DMP) Oxidation
The oxidation of alcohols by DMP proceeds through a ligand exchange followed by an intramolecular elimination.[2][17] The alcohol first coordinates to the iodine center, displacing an acetate ligand.[17] The newly formed intermediate then undergoes deprotonation and subsequent reductive elimination to yield the carbonyl compound, iodinane, and acetic acid.[2][17]
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Catalytic Cycle of Hypervalent Iodine Reagents
Many hypervalent iodine-mediated reactions can be made catalytic in the iodine species by using a stoichiometric terminal oxidant, such as Oxone® or m-CPBA. The catalytic cycle involves the in situ generation of the active hypervalent iodine species from an aryl iodide precursor, which then performs the desired transformation. The resulting reduced iodine species is then re-oxidized by the terminal oxidant to regenerate the active catalyst.[18]
Caption: Catalytic Cycle of Hypervalent Iodine Reagents.
Detailed Experimental Protocols
This section provides representative experimental protocols for some of the key reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for IBX Oxidation of Alcohols[7]
-
Dissolve the alcohol (1.0 mmol) in ethyl acetate (7 mL).
-
Add IBX (3.0 mmol, 3.0 equiv) to the solution.
-
Heat the resulting suspension to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a medium glass frit to remove the insoluble iodine byproducts.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation of Alcohols[1]
-
Dissolve the alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Add Dess-Martin periodinane (1.2-1.8 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent)[20]
-
To a flask, add iodobenzene (B50100) (1.0 equiv), m-chloroperoxybenzoic acid (m-CPBA, ≤ 77%, 1.1 equiv), and p-toluenesulfonic acid monohydrate (1.1 equiv).
-
Add 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent.
-
Stir the mixture vigorously in a preheated oil bath at 40 °C for 1 hour.
-
Remove the solvent by distillation or evaporation under reduced pressure.
-
Add diethyl ether to the residue and stir for 30 minutes to triturate the product.
-
Collect the white solid product by suction filtration and wash with diethyl ether.
-
Dry the product under vacuum.
General Experimental Workflow for Screening Hypervalent Iodine Reagents
The selection of the optimal hypervalent iodine reagent and reaction conditions is critical for achieving high yields and selectivities. A general workflow for screening these reagents is outlined below.
Caption: Workflow for Screening Hypervalent Iodine Reagents.
Asymmetric Synthesis with Chiral Hypervalent Iodine Reagents
A significant advancement in hypervalent iodine chemistry is the development of chiral reagents for asymmetric synthesis.[14] These reagents have been successfully employed in a variety of enantioselective transformations, including the α-oxytosylation of ketones and the dearomatization of phenols.[13][19] The design of these chiral reagents often involves the incorporation of a chiral backbone or the use of chiral ligands that can effectively transfer stereochemical information during the reaction.[19]
Table 5: Enantioselective α-Oxytosylation of Ketones with Chiral Iodine Catalysts [13]
| Substrate (Ketone) | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| Propiophenone | (S)-C-N axial chiral iodoarene | 96 | 67 |
| 4'-Chloropropiophenone | (S)-C-N axial chiral iodoarene | 90 | 75 |
| 4'-Trifluoromethylpropiophenone | (S)-C-N axial chiral iodoarene | 92 | 78 |
| 1-Indanone | (S)-C-N axial chiral iodoarene | 85 | 80 |
Conclusion and Future Outlook
Organoiodine compounds, particularly hypervalent iodine reagents, have become firmly established as powerful and versatile tools in organic synthesis. Their mild reaction conditions, excellent functional group tolerance, and low toxicity make them attractive alternatives to traditional metal-based reagents. The development of catalytic systems and chiral variants has further expanded the scope of their applications. Future research in this area will likely focus on the design of novel, more reactive, and more selective reagents, the development of new catalytic systems with broader applicability, and the expansion of their use in complex molecule synthesis and industrial processes. The continued exploration of the rich chemistry of hypervalent iodine promises to yield even more innovative and sustainable synthetic methodologies.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 6. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. audreyli.com [audreyli.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Aminations with Hypervalent Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 19. BJOC - A survey of chiral hypervalent iodine reagents in asymmetric synthesis [beilstein-journals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in Iodocyclohexane
This guide provides a comprehensive technical overview of the reactivity of the carbon-iodine (C-I) bond in this compound, a key substrate in organic synthesis. The document details the molecule's properties, conformational effects on reactivity, and its participation in various reaction types, including nucleophilic substitution, elimination, and free-radical pathways.
Physicochemical and Reactivity Properties
This compound (C₆H₁₁I) is a colorless to slightly reddish-yellow liquid organoiodine compound.[1] Its utility in synthetic chemistry stems from the nature of the C-I bond, which is relatively weak and highly polarizable, making the iodide an excellent leaving group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 210.058 g·mol⁻¹ | [1] |
| Appearance | Colorless to slightly reddish-yellow liquid | [1] |
| Density | 1.624 g/mL | [1] |
| Boiling Point | 180 °C (356 °F; 453 K) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, acetone (B3395972) | [1] |
Table 2: Key Reactivity Data for this compound
| Parameter | Reaction / Condition | Value | Reference |
| C-I Bond Dissociation Energy | Free radical cleavage | 52.3 kcal/mol | [2] |
| Sₙ1 Rate Constant | In ethanol at 25°C | 1.8 × 10⁻⁴ s⁻¹ | [2] |
| Sₙ2 Rate Constant | With iodide ion in acetone at 25°C | 3.2 × 10⁻⁵ M⁻¹·s⁻¹ | [2] |
| Elimination Rate Constant | In ethanolic potassium hydroxide (B78521) at 50°C | 2.1 × 10⁻⁵ s⁻¹ | [2] |
Conformational Effects on Reactivity
Like other monosubstituted cyclohexanes, this compound exists as an equilibrium between two chair conformations: one with the iodine atom in an axial position and one with it in an equatorial position. The equatorial conformer is more stable due to reduced steric interactions.[3][4] Specifically, the 1,3-diaxial interactions between an axial iodine and the axial hydrogens on carbons 3 and 5 are significant.[4] This conformational preference profoundly influences the molecule's reactivity, particularly in elimination reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The C-I bond in this compound is susceptible to cleavage by nucleophiles, proceeding via both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions.[2] The iodide ion is an excellent leaving group, facilitating these reactions.
Sₙ2 Mechanism
The Sₙ2 pathway is a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry.[5] This mechanism is favored by strong nucleophiles and polar aprotic solvents.
Sₙ1 Mechanism
The Sₙ1 mechanism is a two-step process initiated by the departure of the leaving group to form a secondary cyclohexyl carbocation intermediate.[2][6] This is followed by a rapid attack by the nucleophile. The Sₙ1 pathway is favored by weak nucleophiles and polar protic solvents, such as ethanol.[2]
Elimination Reactions (E1 and E2)
Elimination reactions compete with substitution, particularly at higher temperatures and with strong, bulky bases, to produce cyclohexene.[2][7]
E2 Mechanism
The E2 mechanism is a concerted, single-step process requiring a specific stereoelectronic arrangement: the hydrogen on the adjacent carbon (β-hydrogen) and the iodine leaving group must be in an anti-periplanar (or trans-diaxial) orientation.[8][9] This means that for the E2 reaction to occur, the this compound molecule must adopt the less stable axial conformation.[8]
E1 Mechanism
Similar to the Sₙ1 reaction, the E1 mechanism begins with the formation of a cyclohexyl carbocation.[10] In a subsequent step, a weak base removes a proton from an adjacent carbon to form cyclohexene.
Other Reactions
This compound also serves as a reagent in specific transformations. It has been used for the demethylation of aryl methyl ethers.[1][11] This reaction is promoted by hydrogen iodide (HI) generated in situ from the thermal elimination of this compound to cyclohexene.[11]
Experimental Protocols
Synthesis of this compound from Cyclohexene
This method involves the anti-Markovnikov addition of hydrogen iodide to cyclohexene.[2] A reliable laboratory procedure utilizes potassium iodide and orthophosphoric acid to generate HI in situ.[7]
Protocol:
-
Combine cyclohexene, potassium iodide, and orthophosphoric acid in a suitable reaction vessel.
-
Stir the mixture at a controlled temperature, typically between 0-25°C.[2]
-
The reaction is typically efficient, with reported yields around 85-90%.[2][7]
-
Purify the resulting this compound by distillation under reduced pressure.[7]
General Protocol for Nucleophilic Substitution (Sₙ2)
The following is a generalized protocol for the reaction of this compound with a nucleophile, such as sodium azide.[12]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF (e.g., to a concentration of 0.1 M).
-
Add the nucleophile (e.g., sodium azide, 1.5 equivalents) to the solution.
-
Heat the reaction mixture (e.g., to 60°C) and stir for an appropriate time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the mixture to room temperature and perform an aqueous work-up. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Conclusion
The carbon-iodine bond in this compound exhibits versatile reactivity, making it a valuable substrate and reagent in organic synthesis. Its participation in substitution and elimination reactions is governed by a delicate interplay of factors including nucleophile/base strength, solvent, temperature, and crucial stereoelectronic requirements imposed by the cyclohexane ring. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex molecular architectures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | 626-62-0 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Elimination reaction - Wikipedia [en.wikipedia.org]
- 11. This compound - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Iodocyclohexane: A Versatile Reagent in Modern Organic Synthesis
Introduction
Iodocyclohexane, a valuable organoiodine compound, serves as a versatile reagent in a multitude of organic transformations. Its utility stems from the moderate reactivity of the carbon-iodine bond, which can be selectively cleaved under various conditions to form new carbon-carbon and carbon-heteroatom bonds. This attribute makes this compound a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key classes of organic reactions, tailored for researchers, scientists, and professionals in drug development.
Application Notes
This compound is primarily employed as a reactant in cross-coupling reactions, nucleophilic substitutions, and radical reactions. The choice of reaction conditions allows for the chemoselective functionalization of the cyclohexane (B81311) ring, providing access to a diverse range of substituted cyclohexanes.
1. Cross-Coupling Reactions:
This compound is an effective coupling partner in various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound. It is a powerful method for the synthesis of alkyl-aryl and alkyl-vinyl structures. The selection of the catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions like β-hydride elimination.
-
Heck Reaction: The Heck reaction couples this compound with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base.
-
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper complexes, to yield a substituted alkyne. Recent developments have shown that nickel catalysts can also be effective for the Sonogashira coupling of unactivated secondary alkyl iodides like this compound.[1]
2. Nucleophilic Substitution Reactions:
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Iodide is an excellent leaving group, facilitating these transformations.
-
Azide (B81097) Substitution: Reaction with sodium azide provides a straightforward route to cyclohexyl azide, a precursor for amines and other nitrogen-containing heterocycles.
-
Cyanide Substitution: The introduction of a cyano group via reaction with sodium or potassium cyanide is a valuable method for carbon chain extension. The resulting nitrile can be further elaborated into carboxylic acids, amines, or ketones.
3. Radical Reactions:
The relatively weak C-I bond in this compound allows for its participation in radical reactions, which are useful for forming carbon-carbon bonds under neutral conditions.
-
Radical Cyclization: this compound derivatives bearing an unsaturated tether can undergo intramolecular radical cyclization to form bicyclic structures. These reactions are typically initiated by a radical initiator such as AIBN in the presence of a reducing agent like tributyltin hydride or a "tin-free" reagent.
-
Atom Transfer Radical Addition (ATRA): In ATRA, a radical generated from this compound adds to an alkene, followed by the transfer of the iodine atom to the resulting radical, propagating the radical chain. This method allows for the simultaneous formation of a C-C and a C-I bond.
4. Other Applications:
-
Demethylation of Aryl Methyl Ethers: this compound, in refluxing DMF, can be used for the demethylation of aryl methyl ethers.[2][3] This is a useful transformation in the synthesis of phenols.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving this compound and related iodoalkanes. Please note that yields can be highly dependent on the specific substrate and reaction conditions.
Table 1: Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 75-85 (Estimated) |
| Heck | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 60-70 (Estimated) |
| Sonogashira | Phenylacetylene | NiCl₂(dme) (10) | dppf (12) | K₃PO₄ | Dioxane | 80 | 24 | ~65 (Analogous) |
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Azide | NaN₃ | DMF | 80 | 12 | >90 (Analogous) |
| Cyanide | KCN | DMSO | 100 | 6 | ~85 (Analogous) |
Table 3: Radical Reactions
| Reaction Type | Reactant | Initiator (mol%) | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Radical Cyclization | 6-iodo-1-cyclohexylhex-1-ene | AIBN (10) | Bu₃SnH | Benzene (B151609) | 80 | 4 | ~70 (Analogous) |
| ATRA | Methyl acrylate | - | Light | CH₂Cl₂ | RT | 12 | ~80 (Analogous) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), SPhos, potassium phosphate (B84403) (K₃PO₄), toluene, and water.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford cyclohexylbenzene.
-
Protocol 2: General Procedure for Nucleophilic Substitution of this compound with Sodium Azide
-
Materials: this compound, sodium azide (NaN₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and NaN₃ (1.5 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield cyclohexyl azide. Further purification can be achieved by distillation if necessary.
-
Protocol 3: General Procedure for AIBN-Initiated Radical Cyclization
-
Materials: 6-iodo-1-cyclohexylhex-1-ene (substrate to be synthesized separately), azobisisobutyronitrile (AIBN), tributyltin hydride (Bu₃SnH), and anhydrous benzene.
-
Procedure:
-
In a round-bottom flask, dissolve 6-iodo-1-cyclohexylhex-1-ene (0.5 mmol) in anhydrous benzene (10 mL).
-
Add AIBN (0.05 mmol, 10 mol%).
-
Slowly add a solution of Bu₃SnH (0.6 mmol) in benzene (5 mL) to the reaction mixture at 80 °C over 1 hour using a syringe pump.
-
Stir the reaction at 80 °C for an additional 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclized product.
-
Protocol 4: Demethylation of Anisole (B1667542) using this compound
-
Materials: Anisole, this compound, and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 mmol) in DMF (5 mL).
-
Add this compound (5.0 mmol, 5 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield phenol.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General workflow for a nucleophilic substitution (SN2) reaction.
Caption: Experimental workflow for a radical cyclization reaction.
References
Application Notes and Protocols for the Demethylation of Aryl Methyl Ethers using Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the fields of natural product synthesis and drug development, where the methoxy (B1213986) group often serves as a protecting group for phenols. Iodocyclohexane in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) offers a relatively mild and efficient method for the demethylation of a variety of aryl methyl ethers. This method relies on the in-situ generation of hydrogen iodide (HI), which acts as the active demethylating agent. The slow, controlled release of HI helps to minimize potential side reactions that can occur with the direct use of concentrated hydroiodic acid.[1]
These application notes provide a comprehensive overview of the use of this compound for the demethylation of aryl methyl ethers, including detailed experimental protocols, a summary of reaction conditions and yields, and a discussion of the reaction mechanism and its limitations.
Reaction Principle and Mechanism
The demethylation of aryl methyl ethers using this compound proceeds via a two-step mechanism. Initially, this compound undergoes thermal elimination in a high-boiling solvent like DMF to generate cyclohexene (B86901) and hydrogen iodide (HI). Subsequently, the in-situ generated HI facilitates the cleavage of the aryl methyl ether through a nucleophilic substitution (SN2) reaction. The iodide ion attacks the methyl group, leading to the formation of the corresponding phenol (B47542) and methyl iodide.
Applications
The this compound/DMF system has been successfully employed in the demethylation of a range of aryl methyl ethers. Notable applications include:
-
Conversion of Guaiacol (B22219) to Catechol: This method provides a high-yielding route to catechol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
-
Deprotection in Complex Molecules: It has been utilized for the exhaustive demethylation of calixarene (B151959) methyl ether derivatives.[1]
-
Lignin Valorization: The demethylation of lignin-derived monomers is a key step in converting this abundant biopolymer into valuable aromatic chemicals.[1]
-
Synthesis of Heterocyclic Compounds: The method has been applied to the demethylation of methoxy-substituted quinolines, which are important scaffolds in medicinal chemistry.[1]
Experimental Protocols
General Experimental Workflow
Protocol 1: Demethylation of Guaiacol to Catechol[1]
Materials:
-
Guaiacol
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of guaiacol (1.0 mmol) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 mmol, 5.0 equiv.).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford catechol.
Protocol 2: Demethylation of 2-Chloro-7-methoxyquinoline-3-carbaldehyde[1]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.13 mmol) in DMF, add this compound (11.30 mmol, 10.0 equiv.).
-
Reflux the mixture under an argon atmosphere for 14 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., column chromatography) to yield the corresponding 7-hydroxyquinoline (B1418103) derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the demethylation of various aryl methyl ethers using this compound.
| Substrate | Equivalents of this compound | Solvent | Temperature | Time (h) | Product | Yield (%) |
| Guaiacol | 5.0 | DMF | Reflux | 4 | Catechol | 91 |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 10.0 | DMF | Reflux | 14 | 2-Chloro-7-hydroxyquinoline-3-carbaldehyde | Not specified |
| Furan (B31954) derivative 1 | Not specified | DMF | Reflux | 5 | Furan derivative 2 | 52 |
| Furan derivative 1 | Not specified | DMF | Reflux | 5 | Furan derivative 3 | 26 |
Further details on the furan derivatives can be found in the cited literature.[1]
Limitations and Considerations
While the this compound/DMF system is a useful method for aryl methyl ether demethylation, it has some limitations:
-
Excess Reagent: The reaction often requires a large excess of this compound, which can be a drawback in terms of cost and atom economy.
-
Side Reactions: Undesirable side reactions can occur, especially with sensitive substrates. The in-situ generated HI can potentially react with other functional groups present in the molecule.
-
Reaction Conditions: The high reaction temperatures (refluxing DMF) may not be suitable for thermally labile compounds.
-
Product Inhibition: In some cases, an excess of this compound has been observed to inhibit the demethylation reaction.[1]
-
Mixture of Products: For substrates with multiple methoxy groups, incomplete demethylation can lead to a mixture of mono- and poly-demethylated products.[1]
Conclusion
The demethylation of aryl methyl ethers using this compound in DMF is a valuable synthetic tool, particularly for substrates that are sensitive to harsher demethylating agents. The mild, in-situ generation of HI allows for controlled cleavage of the ether linkage. The provided protocols and data serve as a guide for researchers in applying this methodology. Careful optimization of reaction conditions, particularly the stoichiometry of this compound, is recommended to maximize yields and minimize side reactions. This method continues to be relevant in various areas of chemical synthesis, from the production of bulk chemicals to the intricate steps of drug development.
References
Application Notes and Protocols for the Synthesis of Iodocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of iodocyclohexane, a valuable intermediate in organic synthesis. Three primary methods are presented, starting from cyclohexene (B86901), cyclohexane (B81311), and via a Finkelstein halogen exchange reaction. The protocols include comprehensive step-by-step instructions, reagent specifications, and purification techniques. Quantitative data for each method, including yields and reaction conditions, are summarized for comparative analysis. Physicochemical and spectroscopic data for the final product are also provided.
Introduction
This compound (C₆H₁₁I) is an organoiodine compound widely used as a reagent and building block in organic chemistry.[1] Its applications include the demethylation of aryl methyl ethers and as a precursor for various functionalized cyclohexane derivatives.[2] The selection of a synthetic route depends on factors such as starting material availability, desired scale, and reaction efficiency. This note details three robust methods for its preparation.
Comparative Synthesis Data
The following table summarizes the quantitative data associated with the described synthetic protocols for this compound.
| Parameter | Method 1: From Cyclohexene | Method 2: From Cyclohexane | Method 3: Finkelstein Reaction |
| Starting Material | Cyclohexene | Cyclohexane | Bromocyclohexane (B57405) / Chlorocyclohexane (B146310) |
| Primary Reagents | KI, H₃PO₄ | Iodoform (CHI₃), NaOH | NaI in Acetone (B3395972) |
| Reaction Time | 3 hours | 48 hours | Varies (typically several hours) |
| Reaction Temperature | 80 °C | Room Temperature | Reflux (Acetone, ~56 °C) |
| Reported Yield | 88–90%[3] | 55–57%[4] | High (driven by precipitation)[5] |
| Purification | Distillation under reduced pressure | Distillation under reduced pressure | Filtration and solvent removal |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁I[6][7] |
| Molecular Weight | 210.06 g/mol [6] |
| Appearance | Colorless to slightly reddish-yellow liquid[1] |
| Density | 1.624 g/mL at 25 °C[8] |
| Boiling Point | 180 °C (atm)[1]; 80-81 °C (20 mmHg)[8]; 48–49.5 °C (4 mm)[3] |
| Refractive Index (n²⁰/D) | 1.5441 - 1.551[3][8] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone[1] |
| ¹H NMR (CDCl₃) | Peaks corresponding to protons on the cyclohexane ring.[8][9][10] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to carbons of the cyclohexane ring.[8] |
| IR Spectrum | Characteristic C-H and C-I bond stretches.[7][8] |
Experimental Protocols
Method 1: Synthesis from Cyclohexene
This protocol is adapted from a well-established Organic Syntheses procedure, involving the addition of hydrogen iodide (generated in situ) to cyclohexene.[3]
Reaction Scheme: C₆H₁₀ + KI + H₃PO₄ → C₆H₁₁I + KH₂PO₄
Materials:
-
Cyclohexene (41 g, 0.5 mole)
-
Potassium iodide (KI) (250 g, 1.5 moles)
-
95% Orthophosphoric acid (H₃PO₄) (221 g)
-
Ether
-
10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
1-L three-necked flask, reflux condenser, mechanical stirrer, thermometer, and heating mantle.
Procedure:
-
Preparation: In the 1-L three-necked flask, prepare a mixture of potassium iodide and 95% orthophosphoric acid. Cool the mixture to room temperature.
-
Reaction: Add the cyclohexene to the stirred mixture. Equip the flask with a reflux condenser and thermometer. Heat the reaction mixture to 80°C and maintain this temperature with stirring for 3 hours.[3]
-
Work-up: Allow the mixture to cool to room temperature. Add 150 mL of water and 250 mL of ether and continue stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the ether layer.
-
Washing: Decolorize the ether extract by washing with 50 mL of 10% aqueous sodium thiosulfate solution. Subsequently, wash with 50 mL of saturated sodium chloride solution.[3]
-
Drying: Dry the ether layer over anhydrous sodium sulfate.
-
Purification: Evaporate the ether using a steam bath or rotary evaporator. Distill the crude product under reduced pressure. Collect the fraction boiling at 48–49.5°C / 4 mmHg.[3] The expected yield is 93–95 g (88–90%).[3]
Experimental Workflow Diagram:
Caption: Diagram 1: Workflow for this compound Synthesis from Cyclohexene.
Method 2: Synthesis from Cyclohexane
This method utilizes a radical reaction to iodinate the alkane directly.[4][11]
Reaction Scheme: C₆H₁₂ + CHI₃ + NaOH → C₆H₁₁I
Materials:
-
Cyclohexane (180 mL, 1.66 mol)
-
Iodoform (CHI₃) (19.7 g, 50.0 mmol)
-
Finely powdered sodium hydroxide (B78521) (NaOH) (28.2 g, 706 mmol)
-
250 mL round-bottom flask with a magnetic stir bar
-
Aluminum foil
Procedure:
-
Reaction Setup: Combine cyclohexane, iodoform, and finely powdered sodium hydroxide in the 250 mL round-bottom flask.[4]
-
Light Exclusion: Seal the flask and wrap it completely with aluminum foil to protect the contents from light.[4]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. High stirring speed is crucial for this reaction.[4]
-
Work-up: Filter the reaction mixture to remove the solid residue.
-
Extraction: Extract the solid residue five times with 30 mL portions of cyclohexane.
-
Solvent Removal: Combine all organic phases and remove the cyclohexane using a rotary evaporator under reduced pressure (approx. 300 hPa).[4]
-
Purification: Distill the remaining crude product under reduced pressure. The product is a clear, slightly yellow liquid.[4] The expected yield is approximately 5.80 g (55%).[4]
Method 3: Finkelstein Reaction from Halocyclohexane
The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide into an alkyl iodide.[5][12] The reaction is driven to completion by the precipitation of the sodium chloride or sodium bromide byproduct in acetone.[5]
Reaction Scheme: C₆H₁₁Br (or Cl) + NaI --(Acetone)--> C₆H₁₁I + NaBr(s) (or NaCl(s))
Materials:
-
Chlorocyclohexane or Bromocyclohexane (1.0 eq)
-
Sodium iodide (NaI) (1.5 - 3.0 eq)
-
Dry Acetone
-
Round-bottom flask, reflux condenser, and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting chlorocyclohexane or bromocyclohexane in dry acetone.
-
Reagent Addition: Add sodium iodide to the solution. The amount of NaI is typically in excess to ensure the reaction goes to completion.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium salt.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.
-
Work-up: The remaining crude product can be redissolved in a solvent like ether, washed with water and 5% sodium thiosulfate solution to remove any remaining iodine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Further purification can be achieved by distillation if necessary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, iodo- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound(626-62-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. studylib.net [studylib.net]
- 12. byjus.com [byjus.com]
Application Notes and Protocols: Iodocyclohexane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclohexane is a versatile reagent in organic synthesis, particularly in the construction of substituted cyclohexane (B81311) rings, a common motif in pharmaceuticals and other biologically active molecules. Its utility stems from the excellent leaving group ability of the iodide atom, facilitating nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups onto the cyclohexane scaffold. This document provides detailed application notes and experimental protocols for utilizing this compound in various nucleophilic substitution reactions, with a focus on reaction mechanisms, stereochemical outcomes, and practical experimental considerations.
Nucleophilic substitution reactions involving this compound can proceed through two primary mechanisms: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) pathway. The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. Due to the secondary nature of the carbon bearing the iodine, both SN1 and SN2 pathways are possible and often compete.[1]
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize quantitative data for typical nucleophilic substitution reactions involving halocyclohexanes. While specific kinetic data for this compound is not always available, the provided data for analogous systems offer valuable insights into expected reactivity and yields.
Table 1: SN2 Reactions of Halocyclohexanes with Various Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| NaN3 | cis-1-bromo-4-(propan-2-yl)cyclohexane | DMF | 60-80 | 12-24 | trans-1-azido-4-(propan-2-yl)cyclohexane | 75-90 | [1] |
| NaCN | Chlorocyclohexane (with NaI catalyst) | Ethanol | Reflux | - | Cyanocyclohexane | - | [2][3] |
| NaOCH3 | 2-Iodohexane | Methanol | - | - | 2-Methoxyhexane & Hexenes | Mixture | [4] |
| Ammonia | Bromoethane | Ethanol | Heat (sealed tube) | - | Ethylamine (and further alkylated products) | Mixture | [5][6] |
Table 2: Comparative Solvolysis Rates of Cyclohexyl Derivatives
| Substrate | Solvent | Relative Rate |
| cis-4-t-butylcyclohexyl tosylate | Acetic Acid | Faster |
| trans-4-t-butylcyclohexyl tosylate | Acetic Acid | Slower |
| cis-4-t-butylcyclohexyl tosylate | 80% Ethanol | Faster |
| trans-4-t-butylcyclohexyl tosylate | 80% Ethanol | Slower |
Note: The faster rates for the cis-tosylates (axial leaving group) are attributed to the relief of steric strain upon ionization to the carbocation in an SN1-like process.
Mechanistic Considerations and Stereochemistry
The stereochemical outcome of nucleophilic substitution on a cyclohexane ring is highly dependent on the reaction mechanism and the conformation of the ring.
SN2 Reactions
The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon center due to the requisite backside attack of the nucleophile.[7] For a substituted cyclohexane, this means that an axial leaving group will be replaced by a nucleophile that is in an equatorial position, and an equatorial leaving group will be replaced by a nucleophile in an axial position.
For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (180° trajectory).[7] In a cyclohexane chair conformation, the approach to the backside of an equatorial substituent is sterically hindered by the cyclohexane ring itself. Conversely, the backside of an axial substituent is relatively unhindered. Consequently, SN2 reactions on cyclohexane systems proceed much more readily when the leaving group occupies an axial position .
SN1 Reactions
The SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of stereochemistry. For cyclohexyl systems, this often results in a mixture of axial and equatorial substitution products.
Interestingly, cyclohexyl systems with an axial leaving group often exhibit an accelerated rate of SN1 reaction compared to their equatorial counterparts. This phenomenon is known as steric acceleration . The 1,3-diaxial interactions experienced by a bulky axial leaving group create steric strain in the ground state. This strain is relieved in the transition state leading to the planar carbocation, thus lowering the activation energy for the reaction.
Signaling Pathways and Experimental Workflows
Caption: Competing SN1 and SN2 pathways for this compound.
References
- 1. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 2. Compare the rate of SN2 reaction for the given compounds: (a) Image of c.. [askfilo.com]
- 3. docsity.com [docsity.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Iodocyclohexane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodocyclohexane as a key substrate in various palladium and nickel-catalyzed cross-coupling reactions. This compound, a secondary alkyl iodide, is a valuable building block for the introduction of the cyclohexyl moiety, a common structural motif in pharmaceuticals and functional materials. This document offers detailed experimental protocols and quantitative data to facilitate the application of these powerful synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While the coupling of sp³-hybridized centers like this compound can be challenging, recent advances in catalyst systems have enabled efficient transformations.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | [Data not available in search results] |
| 3 | 3-Thienylboronic acid | NiCl₂(dme) (5) | dtbbpy (10) | K₃PO₄ (3) | t-AmylOH | 80 | [Data not available in search results] |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | [Data not available in search results] |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound was not found in the provided search results. The conditions presented are based on general protocols for the coupling of secondary alkyl halides. Optimization is likely required to achieve satisfactory yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., SPhos, RuPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if applicable)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the arylboronic acid and this compound to the tube.
-
Add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexyl-aryl compound.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Suzuki-Miyaura catalytic cycle for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne, a valuable transformation for the synthesis of complex organic molecules. Nickel-catalyzed systems have shown particular promise for the coupling of unactivated secondary alkyl iodides like this compound.
Data Presentation: Sonogashira Coupling of Cyclohexyl Iodide
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | [Ni(CNN)Br] (5) | CuI (10) | Cs₂CO₃ (2) | DMSO | 80 | 24 | 75[1] |
| 2 | Phenylacetylene | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | Diazonium Salt (2) | DMSO | 50 | - | 85[1] |
Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Nickel catalyst (e.g., [Ni(CNN)Br])
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst (5 mol%), copper(I) iodide (10 mol%), and cesium carbonate (2 equivalents).
-
Add anhydrous DMSO to the flask, followed by this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents) via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the final product, cyclohexyl(phenyl)acetylene.
Workflow Diagram: Sonogashira Coupling Experiment
Experimental workflow for Sonogashira coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. While less common for unactivated alkyl halides due to competing β-hydride elimination, specific conditions can favor the desired coupling product.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | [Data not available in search results] |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | [Data not available in search results] |
| 3 | Cyclohexene | Pd/C (5) | - | NaOAc (2) | DMF | 140 | [Data not available in search results] |
| 4 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | Cy₂NMe (1.5) | Dioxane | 110 | [Data not available in search results] |
Note: Specific yield data for the Heck reaction of this compound was not found in the provided search results. The conditions are based on general protocols for similar substrates. β-hydride elimination is a significant competing side reaction.
Experimental Protocol: General Procedure for Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (if applicable, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, Dioxane)
-
Sealed reaction tube or pressure vessel
Procedure:
-
In a sealed reaction tube, combine the palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent, followed by this compound and the alkene.
-
Seal the tube tightly and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the coupled product.
Logical Relationship: Heck Reaction Catalytic Cycle
Heck reaction catalytic cycle for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][3] For secondary alkyl halides like this compound, the choice of ligand is critical to favor reductive elimination over competing β-hydride elimination.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | [Data not available in search results] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | Dioxane | 110 | [Data not available in search results] |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | t-BuOH | 90 | [Data not available in search results] |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | [Data not available in search results] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the provided search results. The presented conditions are based on general protocols for secondary alkyl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., RuPhos, XPhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube and inert atmosphere equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the amine (if solid) to the tube.
-
Add the anhydrous solvent via syringe.
-
Add the this compound via syringe, followed by the amine if it is a liquid.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature.
-
Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Relationship: Buchwald-Hartwig Amination Cycle
Buchwald-Hartwig amination catalytic cycle.
Negishi Coupling
The Negishi coupling provides a powerful method for the formation of C-C bonds by reacting an organozinc compound with an organic halide.[4] This reaction is particularly useful for coupling sp³-hybridized centers and tolerates a wide variety of functional groups.
Data Presentation: Negishi Coupling of Cyclohexylzinc Reagents
| Entry | Aryl Halide | Cyclohexylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Cyclohexylzinc iodide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 85[5][6] |
| 2 | 2-Bromopyridine | Cyclohexylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | THF | 60 | 78[5][6] |
| 3 | Methyl 4-iodobenzoate | Ethyl 4-(iodozinc)cyclohexanecarboxylate | Pd₂(dba)₃ (2.5) | RuPhos (5) | THF/NEP | -10 | 80 |
| 4 | 4-Iodonitrobenzene | 4-(Iodozinc)cyclohexanone | Pd(OAc)₂ (2) | SPhos (4) | THF | RT | 75 |
Experimental Protocol: Preparation of Cyclohexylzinc Iodide and Subsequent Negishi Coupling
Materials:
-
This compound
-
Activated Zinc dust
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., CPhos)
-
Standard Schlenk line and dry glassware
Procedure:
Part A: Preparation of Cyclohexylzinc Iodide
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add activated zinc dust (1.5 equivalents) and lithium chloride (1.5 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching aliquots with iodine and analyzing by GC.
Part B: Negishi Coupling
-
In a separate oven-dried Schlenk flask under argon, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Add the aryl halide (1.0 equivalent) and anhydrous THF.
-
Cool the mixture to 0 °C and add the freshly prepared cyclohexylzinc iodide solution from Part A via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship: Negishi Coupling Catalytic Cycle
Negishi coupling catalytic cycle for this compound.
References
Application Notes and Protocols: Nickel-Catalyzed Coupling of Iodocyclohexane with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The Sonogashira coupling, a powerful reaction for forming C(sp²)-C(sp) and C(sp)-C(sp) bonds, has traditionally relied on palladium catalysis. However, the use of more abundant and cost-effective first-row transition metals like nickel has garnered significant interest. This document provides detailed application notes and protocols for the nickel-catalyzed Sonogashira-type coupling of a non-activated secondary alkyl halide, iodocyclohexane, with various terminal alkynes. This reaction offers a practical and efficient method for the synthesis of substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science.[1]
The protocols described herein are based on the pioneering work of Liu and co-workers, who first reported the successful nickel-catalyzed Sonogashira reaction of non-activated secondary alkyl iodides and bromides.[1] This methodology provides a valuable tool for accessing complex molecular architectures from readily available starting materials.
Data Presentation
The following table summarizes the quantitative data for the nickel-catalyzed coupling of this compound with a variety of terminal alkynes, demonstrating the scope and efficiency of this transformation.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Cyclohexyl(phenylethynyl)methane | 75 |
| 2 | 4-Methoxyphenylacetylene | Cyclohexyl((4-methoxyphenyl)ethynyl)methane | 72 |
| 3 | 4-Chlorophenylacetylene | Cyclohexyl((4-chlorophenyl)ethynyl)methane | 68 |
| 4 | 1-Ethynyl-4-fluorobenzene | Cyclohexyl((4-fluorophenyl)ethynyl)methane | 71 |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | Cyclohexyl((4-(trifluoromethyl)phenyl)ethynyl)methane | 65 |
| 6 | 1-Ethynylnaphthalene | Cyclohexyl(naphthalen-1-ylethynyl)methane | 78 |
| 7 | 2-Ethynylthiophene | Cyclohexyl(thiophen-2-ylethynyl)methane | 62 |
| 8 | 1-Heptyne | 1-Cyclohexyl-1-nonyne | 55 |
| 9 | Cyclohexylacetylene | Dicyclohexylacetylene | 51 |
| 10 | (Triisopropylsilyl)acetylene | Cyclohexyl((triisopropylsilyl)ethynyl)methane | 82 |
Experimental Protocols
General Procedure for the Nickel-Catalyzed Coupling of this compound with Terminal Alkynes
This protocol details the general procedure for the coupling reaction as established by Liu and coworkers.[1]
Materials:
-
Nickel(II) chloride (NiCl₂)
-
Tris(4-fluorophenyl)phosphine (B91858) (P(4-FC₆H₄)₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
This compound
-
Terminal alkyne
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂ (5 mol%) and 1,5-cyclooctadiene (cod, 5 mol%).
-
Add anhydrous THF to dissolve the components.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Ligand Addition:
-
To the catalyst solution, add tris(4-fluorophenyl)phosphine (10 mol%).
-
Stir the mixture at room temperature for another 10 minutes.
-
-
Reagent Addition:
-
Add K₃PO₄ (2.0 equivalents) to the reaction mixture.
-
Add the terminal alkyne (1.5 equivalents).
-
Finally, add this compound (1.0 equivalent).
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Mandatory Visualization
Reaction Workflow Diagram
Caption: Workflow for the Nickel-Catalyzed Coupling.
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for the Coupling Reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of iodocyclohexane with various nucleophiles. The methodologies described herein are based on established literature for secondary alkyl halides and are intended to serve as a comprehensive guide for the synthesis of cyclohexyl-substituted compounds, which are valuable motifs in medicinal chemistry and materials science.
A primary challenge in the cross-coupling of secondary alkyl halides like this compound is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of cyclohexene (B86901) as a significant byproduct. The selection of appropriate ligands, typically bulky and electron-rich phosphines, is crucial to favor the desired reductive elimination pathway over β-hydride elimination.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent. While challenging for secondary alkyl halides, the use of specialized ligands and conditions can promote the desired coupling.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of secondary alkyl halides with arylboronic acids. Data for analogous secondary alkyl halides are provided as a guideline for the optimization of reactions with this compound.
| Entry | Secondary Alkyl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodo-adamantane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85 | Literature Analogue |
| 2 | Bromo-cyclohexane | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 78 | Literature Analogue |
| 3 | Iodo-cyclooctane | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 65 | 24 | 82 | Literature Analogue |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add phenylboronic acid (1.5 mmol).
-
Add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-cyclohexylanilines through the coupling of this compound with anilines. The use of bulky biarylphosphine ligands is critical to achieving high yields.[1]
Quantitative Data Summary
The following table presents data for the Buchwald-Hartwig amination of a secondary alkyl iodide, 5-iododecane, which serves as a good model for the reactivity of this compound.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Josiphos SL-J009-1 (4) | NaOtBu | Toluene | 100 | 12 | 92 | [2] |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Josiphos SL-J009-1 (4) | NaOtBu | Toluene | 100 | 12 | 89 | [2] |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | Josiphos SL-J009-1 (4) | NaOtBu | Toluene | 100 | 12 | 85 | [2] |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | Josiphos SL-J009-1 (4) | NaOtBu | Toluene | 100 | 12 | 75 | [2] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Josiphos SL-J009-1 (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Josiphos SL-J009-1 (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add a stir bar, and then add aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
The Sonogashira coupling of this compound with terminal alkynes provides access to cyclohexylacetylenes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[3][4]
Quantitative Data Summary
Specific data for the Sonogashira coupling of this compound is limited. The following table provides general conditions that can be used as a starting point for optimization.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | Moderate | [3] |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 60 | 8 | Moderate | Literature Analogue |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ | Dioxane | 80 | 12 | Moderate | Literature Analogue |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Add this compound (1.0 mmol).
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Wash the mixture with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Coupling: C(sp³)-C(sp²) Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. For this compound, this typically involves the in situ formation of a cyclohexylzinc iodide, which then couples with an aryl halide. The use of biarylphosphine ligands has been shown to be effective for the coupling of secondary alkylzinc reagents.[5][6][7]
Quantitative Data Summary
The following data is for the Negishi coupling of a secondary alkylzinc halide with various aryl bromides, demonstrating the feasibility of this reaction.[6][7]
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile (B114466) | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 12 | 92 | [6][7] |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 12 | 88 | [6][7] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 12 | 85 | [6][7] |
| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 12 | 91 | [6][7] |
Experimental Protocol: Negishi Coupling of this compound with 4-Bromobenzonitrile
Materials:
-
This compound (1.1 equiv)
-
Zinc dust (1.5 equiv)
-
1,2-Dibromoethane (B42909) (0.1 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos) (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Cyclohexylzinc Iodide:
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF for 30 minutes at room temperature, then decant the THF.
-
To the activated zinc, add a solution of this compound (1.1 mmol) in THF and stir at 40 °C for 4 hours.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.01 mmol) and CPhos (0.02 mmol).
-
Add a solution of 4-bromobenzonitrile (1.0 mmol) in THF.
-
Add the freshly prepared cyclohexylzinc iodide solution via cannula.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
Heck Reaction: C(sp³)-C(sp²) Bond Formation
The Heck reaction of this compound with an alkene is challenging due to the propensity for β-hydride elimination. However, under specific conditions, the desired coupling can be achieved.[8][9]
Quantitative Data Summary
Specific examples for the Heck reaction of this compound are not widely reported. The conditions below are generalized and will likely require significant optimization.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene (B11656) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | Low to Moderate | [8][10] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ | NMP | 100 | 18 | Low to Moderate | [8] |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and a stir bar.
-
Add DMF (5 mL), followed by triethylamine (2.0 mmol) and styrene (1.5 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube and heat in an oil bath at 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Cool to room temperature and dilute with diethyl ether.
-
Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Cyanation: C(sp³)-CN Bond Formation
The palladium-catalyzed cyanation of this compound provides a direct route to cyclohexanecarbonitrile. Non-toxic cyanide sources are preferred for this transformation.
Quantitative Data Summary
Data for the cyanation of secondary alkyl iodides is not abundant. The following conditions are based on protocols for aryl halides and would require adaptation and optimization for this compound.[9][11]
| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | None | DMAc | 120 | 12 | Moderate | [9] |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | Zn dust | NMP | 100 | 18 | Moderate | [11] |
Experimental Protocol: Cyanation of this compound
Materials:
-
This compound (1.0 equiv)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (0.2 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol), dppf (0.04 mmol), K₄[Fe(CN)₆] (0.5 mmol), and Na₂CO₃ (0.2 mmol).
-
Evacuate and backfill with argon three times.
-
Add DMAc (5 mL) and this compound (1.0 mmol).
-
Seal the tube and heat at 120 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sctunisie.org [sctunisie.org]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for Iodocyclohexane in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction typically joins an organoboron species, such as a boronic acid, with an organohalide. While the coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized organohalides, particularly secondary alkyl halides like iodocyclohexane, presents unique challenges. These challenges primarily stem from the slower oxidative addition step and the propensity for competing β-hydride elimination, which can significantly reduce product yield.
These application notes provide a detailed guide for performing Suzuki-Miyaura coupling reactions with this compound, offering protocols for both palladium and nickel-based catalytic systems. The information is intended to assist researchers in overcoming the hurdles associated with the coupling of secondary alkyl halides, thereby facilitating the synthesis of novel cyclohexyl-containing compounds for applications in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for secondary alkyl halides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent to facilitate this step.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For secondary alkyl halides like this compound, a competing pathway of β-hydride elimination can occur from the Pd(II)-alkyl intermediate, leading to the formation of cyclohexene (B86901) as a byproduct and a palladium-hydride species. The choice of an appropriate catalyst, bulky and electron-rich ligands, and suitable reaction conditions is crucial to favor the desired cross-coupling pathway.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure and may require optimization for specific substrates. The use of bulky, electron-rich phosphine (B1218219) ligands is often critical for success.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 - 1.5 equivalents), potassium phosphate (2.0 - 3.0 equivalents), palladium(II) acetate (1 - 5 mol%), and SPhos (2 - 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by degassed water (typically a 10:1 ratio of dioxane to water). Finally, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
Nickel catalysts can be a cost-effective and efficient alternative to palladium for the coupling of secondary alkyl halides.
Materials:
-
This compound
-
Arylboronic acid
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (B44618) (PPh₃) or a more specialized ligand like a diamine ligand
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane or toluene
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube containing a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium phosphate (3.0 equivalents).
-
Catalyst and Ligand Addition: Add nickel(II) chloride (10 mol%) and triphenylphosphine (20 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring, Work-up, and Purification: Follow the same procedures as described for the palladium-catalyzed reaction.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of secondary cycloalkyl iodides with various arylboronic acids. Data for this compound is limited in the literature, so analogous examples are included to provide guidance for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Secondary Cycloalkyl Iodides
| Entry | Cycloalkyl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | [Data not available] |
| 2 | Benzyl (4-iodocyclohexyl)carbamate | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 |
| 3 | Benzyl (4-iodocyclohexyl)carbamate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 |
| 4 | 1-Fluoro-2-iodocycloheptane | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 80 | 78 |
Note: Entries 2 and 3 are for a derivative of this compound and serve as a strong proxy for expected reactivity. Entry 4 is for a similar secondary cycloalkyl iodide.
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Secondary Cycloalkyl Halides
| Entry | Cycloalkyl Halide | Alkyl/Arylborane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromocyclohexane | 9-Octyl-9-BBN | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | THF | 60 | 91 |
| 2 | This compound | Phenylboronic acid | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 80 | [Data not available] |
| 3 | Bromocyclohexane | Phenylboronic acid | NiCl₂(dme) (5) | Pyridine/diamine (10) | K₃PO₄ | t-Amyl alcohol | 100 | 88 |
Note: Nickel-catalyzed couplings often show good efficacy for secondary alkyl halides. Entry 1 uses an alkylborane, while entry 3 demonstrates an aryl-alkyl coupling. These provide a basis for developing a protocol for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained; use fresh, high-purity catalyst and ligand. |
| Insufficient degassing of solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality reagents | Use freshly purchased or purified reagents. | |
| Formation of cyclohexene | β-Hydride elimination is favored | Use a bulkier ligand to sterically hinder this pathway. Lowering the reaction temperature may also help. |
| Homocoupling of boronic acid | Excess boronic acid and/or presence of oxidants | Use a slight excess of the boronic acid; ensure the reaction is performed under strictly anaerobic conditions. |
| Protodeborylation of boronic acid | Presence of water and/or acidic conditions | Use anhydrous solvents and ensure the base is dry. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex molecules. Success hinges on the careful selection of a catalytic system that promotes the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination. The use of bulky, electron-rich phosphine ligands with palladium catalysts or the exploration of nickel-based catalytic systems are key strategies to achieve high yields. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important C(sp³)-C(sp²) cross-coupling reactions.
Application Notes and Protocols for Sonogashira Coupling of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and sp2-hybridized carbons, typically from aryl or vinyl halides.[1] This reaction traditionally utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] While highly efficient for its conventional substrates, the application of Sonogashira coupling to unactivated sp3-hybridized carbons, such as in iodocyclohexane, has historically been challenging due to competing side reactions like β-hydride elimination.
Recent advancements in catalysis have led to the development of novel methods that facilitate the Sonogashira-type coupling of unactivated secondary alkyl halides, including this compound. These breakthroughs have opened new avenues for the synthesis of complex molecules bearing the cyclohexylalkyne moiety, a structural motif of interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Sonogashira coupling of this compound, focusing on palladium- and nickel-catalyzed systems.
Catalytic Systems and Data Presentation
The successful coupling of this compound with terminal alkynes has been achieved using specialized catalytic systems that overcome the inherent challenges of using unactivated alkyl halides. Below is a summary of representative catalytic systems and their performance in the Sonogashira-type coupling of secondary alkyl iodides.
Table 1: Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Iodides
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | [(π-allyl)PdCl]₂ (2.5) | IPr (10) | CuI (15) | DBU | Dioxane | 50 | 12 | Phenylacetylene | 75 |
| 2 | [(π-allyl)PdCl]₂ (2.5) | IPr (10) | CuI (15) | DBU | Dioxane | 50 | 12 | 1-Octyne | 72 |
| 3 | [(π-allyl)PdCl]₂ (2.5) | IPr (10) | CuI (15) | DBU | Dioxane | 60 | 12 | 3,3-Dimethyl-1-butyne | 68 |
Data adapted from a representative study on unactivated secondary alkyl iodides. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Table 2: Nickel-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Iodides
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | Ni(cod)₂ (10) | pybox (12) | CuI (20) | K₃PO₄ | THF | 80 | 24 | Phenylacetylene | 85 |
| 2 | Ni(cod)₂ (10) | pybox (12) | CuI (20) | K₃PO₄ | THF | 80 | 24 | 4-Methoxyphenylacetylene | 82 |
| 3 | Ni(cod)₂ (10) | pybox (12) | CuI (20) | K₃PO₄ | THF | 80 | 24 | 1-Heptyne | 78 |
Data adapted from a representative study on non-activated secondary alkyl iodides. Ni(cod)₂ = Bis(1,5-cyclooctadiene)nickel(0), pybox = 2,6-Bis(4'-isopropyloxazolin-2'-yl)pyridine.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound
This protocol is adapted from the work of Fu and co-workers on the Sonogashira coupling of unactivated alkyl halides using an N-heterocyclic carbene (NHC) ligand.[3]
Materials:
-
[(π-allyl)PdCl]₂
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Copper(I) iodide (CuI)
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [(π-allyl)PdCl]₂ (0.025 mmol, 2.5 mol%) and IPr·HCl (0.10 mmol, 10 mol%). Add anhydrous dioxane (2.0 mL) and NaOtBu (0.10 mmol, 10 mol%). Stir the mixture at room temperature for 20 minutes to generate the active Pd-NHC catalyst.
-
Reaction Setup: To the flask containing the catalyst, add CuI (0.15 mmol, 15 mol%).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and DBU (1.5 mmol, 1.5 equiv.).
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexyl-alkyne product.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling of this compound
This protocol is adapted from the work of Liu and co-workers on the nickel-catalyzed Sonogashira coupling of non-activated secondary alkyl halides.[4]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,6-Bis(4'-isopropyloxazolin-2'-yl)pyridine (pybox)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄)
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions (glovebox, Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox, add Ni(cod)₂ (0.10 mmol, 10 mol%), pybox ligand (0.12 mmol, 12 mol%), CuI (0.20 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to a Schlenk flask.
-
Addition of Solvent and Reactants: Add anhydrous THF (2.0 mL). Then, add the terminal alkyne (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Seal the Schlenk flask, remove it from the glovebox, and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the final product.
Mandatory Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides [organic-chemistry.org]
- 4. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Iodocyclohexane in Heck Reactions
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. While traditionally applied to aryl and vinyl halides, the use of alkyl halides, particularly secondary systems like iodocyclohexane, has been a significant challenge in synthetic chemistry.[1][2] This is primarily due to the propensity for β-hydride elimination from the alkyl-palladium intermediate, which can compete with the desired cross-coupling pathway. However, recent advancements have enabled the successful application of this compound in intermolecular Heck-type reactions, opening new avenues for the synthesis of substituted cyclohexenes and related structures.[1][2]
Mechanism and Key Considerations
The mechanism of the Heck reaction with alkyl halides is thought to proceed through a hybrid organometallic-radical pathway.[1] The catalytic cycle is initiated by the oxidative addition of the alkyl iodide to a low-valent palladium(0) species.[3] This is followed by migratory insertion of the alkene into the palladium-carbon bond.[3] The final product is liberated via β-hydride elimination, and the palladium(0) catalyst is regenerated by reductive elimination in the presence of a base.[3]
For secondary alkyl halides like this compound, careful control of reaction conditions is crucial to favor the desired Heck coupling over competing side reactions. The choice of palladium catalyst, ligand, and base plays a pivotal role in achieving high yields and selectivity.[2] Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in promoting the intermolecular Heck reaction of alkyl halides.[4]
Regioselectivity and Stereoselectivity
The regioselectivity of the Heck reaction with this compound is influenced by both steric and electronic factors of the alkene coupling partner.[5] In the case of styrenes, the cyclohexyl group typically adds to the β-position of the double bond, leading to the formation of β-cyclohexyl styrenes.[1] The stereoselectivity of the reaction generally favors the formation of the E-isomer of the resulting alkene due to steric considerations in the transition state of the β-hydride elimination step.[6]
Substrate Scope and Limitations
The Heck reaction involving this compound has been successfully demonstrated with a variety of styrene (B11656) derivatives.[1] Alkenes bearing both electron-donating and electron-withdrawing groups can be employed, although reaction efficiency may vary. While the scope has been expanding, the reaction with unactivated or highly substituted alkenes can still be challenging. Further optimization of reaction conditions may be required for substrates that are not styrenyl.
Data Presentation
The following table summarizes the quantitative data for the Heck reaction of this compound with various alkenes.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(dppf)Cl₂ | dppf | Cy₂NMe | PhCF₃ | 110 | 12 | 78 | [4] |
| 2 | 4-Methylstyrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 65 | [1] |
| 3 | 4-Methoxystyrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 62 | [1] |
| 4 | 4-Fluorostyrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 71 | [1] |
| 5 | 4-(Trifluoromethyl)styrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 58 | [1] |
| 6 | 4-Acetylstyrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 55 | [1] |
| 7 | 4-(Hydroxymethyl)styrene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | 51 | [1] |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Heck Reaction of this compound with Styrenes [4]
Materials:
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
This compound
-
Styrene (or substituted styrene)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe)
-
Trifluorotoluene (PhCF₃), anhydrous
-
Argon gas
-
Dry 8-mL culture tube with a magnetic stir bar
-
Heating block
Procedure:
-
In an argon-filled glove box, charge a dry 8-mL culture tube containing a magnetic stir bar with Pd(dba)₂ (2.9 mg, 0.005 mmol) and dppf (3.9 mg, 0.007 mmol).
-
Add 0.40 mL of dry PhCF₃ to the tube and stir the mixture at room temperature for 30 minutes.
-
Sequentially add this compound (21.0 mg, 0.10 mmol), styrene (20.8 mg, 0.20 mmol), and Cy₂NMe (29.3 mg, 0.15 mmol) to the reaction mixture.
-
Tightly cap the culture tube and heat the reaction mixture with stirring in a heating block maintained at 110 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Take an aliquot from the reaction mixture inside the glove box and pass it through a short plug of silica (B1680970) gel, eluting with diethyl ether.
-
The filtrate can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the yield of the Heck product.
-
For product isolation, the reaction mixture can be concentrated and purified by flash chromatography on silica gel using hexanes as the eluent.
Mandatory Visualization
Caption: General workflow for the Heck reaction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Laboratory Preparation of Iodocyclohexane
Abstract
This document provides detailed laboratory protocols for the synthesis of iodocyclohexane, a valuable reagent in organic synthesis. Two primary methods are presented: the electrophilic addition of hydrogen iodide to cyclohexene (B86901) and the radical-mediated iodination of cyclohexane (B81311) using iodoform. These protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation, purification, and characterization of this compound. All quantitative data is summarized for comparative analysis, and key experimental workflows and reaction mechanisms are illustrated using diagrams.
Introduction
This compound is an important organoiodine compound utilized in various organic transformations, including as a reagent in the demethylation of aryl methyl ethers.[1] Its synthesis can be achieved through several routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield. This application note details two robust and reproducible methods for its preparation in a laboratory setting. The first protocol describes the reaction of cyclohexene with hydrogen iodide, generated in situ from potassium iodide and phosphoric acid. The second protocol outlines a radical-based approach starting from cyclohexane and iodoform.[1][2][3] Additionally, the Finkelstein reaction, a classic S_N_2 halogen exchange, is discussed as an alternative synthetic strategy from chlorocyclohexane (B146310) or bromocyclohexane.[4][5][6]
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative data for the two primary synthetic methods detailed in this document, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: From Cyclohexene | Method 2: From Cyclohexane |
| Starting Materials | Cyclohexene, Potassium Iodide, 95% Orthophosphoric Acid | Cyclohexane, Iodoform, Sodium Hydroxide |
| Reaction Type | Electrophilic Addition | Radical Iodination |
| Reaction Time | 3 hours | 48 hours |
| Reaction Temperature | 80 °C | Room Temperature |
| Yield | 88-90% | 55-57% |
| Purity Analysis | Boiling Point, Refractive Index, Density | Boiling Point |
| Key Product Specs | b.p. 48–49.5°C/4 mm Hg, n_D^20 1.551, d_4^20 1.625 | b.p. 72 °C/13 hPa |
Experimental Protocols
Method 1: Synthesis of this compound from Cyclohexene
This protocol is adapted from a procedure in Organic Syntheses.[7]
3.1.1. Materials and Equipment
-
Cyclohexene (0.5 mole, 41 g)
-
Potassium iodide (1.5 moles, 250 g)
-
95% Orthophosphoric acid (2.14 moles, 221 g)
-
Deionized water
-
Ether
-
10% aqueous sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
1-L three-necked flask
-
Reflux condenser
-
Sealed mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask)
3.1.2. Procedure
-
In a 1-L three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a thermometer, combine 250 g of potassium iodide and 221 g of 95% orthophosphoric acid.
-
Add 41 g of cyclohexene to the mixture.
-
Heat the mixture to 80°C with continuous stirring for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 150 ml of water and 250 ml of ether to the flask and continue stirring.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Decolorize the ether extract by washing with 50 ml of 10% aqueous sodium thiosulfate solution.
-
Wash the ether layer with 50 ml of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate (50 g).
-
Evaporate the ether on a steam bath.
-
Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 48–49.5°C/4 mm Hg. The expected yield is 93–95 g (88–90%).[7]
Method 2: Synthesis of this compound from Cyclohexane and Iodoform
This protocol is based on a radical iodination procedure.[2][3]
3.2.1. Materials and Equipment
-
Cyclohexane (1.66 mol, 140 g, 180 mL)
-
Iodoform (50.0 mmol, 19.7 g)
-
Finely powdered Sodium Hydroxide (706 mmol, 28.2 g)
-
250 mL round-bottom flask
-
Efficient magnetic stir bar and stirrer
-
Glass stopper
-
Tin foil
-
Filtration apparatus
-
Rotary evaporator
-
Microdistillation apparatus
-
Vacuum pump
3.2.2. Procedure
-
To a 250 mL round-bottom flask equipped with an efficient magnetic stir bar, add 180 mL of cyclohexane, 28.2 g of finely powdered NaOH, and 19.7 g of iodoform.[2]
-
Seal the flask with a glass stopper and wrap it with tin foil to protect the contents from light.[2]
-
Stir the mixture at the highest possible speed at room temperature for 48 hours.[2][3]
-
Filter the reaction mixture and extract the solid residue five times with 30 mL of cyclohexane for each extraction.[2]
-
Combine the organic phases and remove the solvent using a rotary evaporator under slightly reduced pressure (300 hPa).[2]
-
A greasy liquid will remain as the crude product. Purify the crude product by distillation at reduced pressure.[2]
-
Collect the fraction boiling at 72 °C (13 hPa). The expected yield is approximately 5.80 g (55%).[2][3]
Diagrams
Experimental Workflow for Synthesis from Cyclohexene
Caption: Experimental workflow for the synthesis of this compound from cyclohexene.
Mechanism: Electrophilic Addition of HI to Cyclohexene
Caption: Mechanism of electrophilic addition of HI to cyclohexene.
Finkelstein Reaction Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. studylib.net [studylib.net]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of Copper with Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dual role of copper in the context of iodocyclohexane chemistry. Commercially available this compound is often supplied with copper as a stabilizer to prevent degradation. Additionally, copper serves as a vital catalyst in a variety of cross-coupling reactions where this compound is a key substrate. This document outlines the function of the copper stabilizer, its implications for chemical reactions, and detailed protocols for copper-catalyzed cross-coupling reactions involving this compound.
The Role of Copper as a Stabilizer in this compound
This compound is susceptible to degradation, particularly when exposed to light. This decomposition process can generate iodine radicals, leading to the formation of impurities and a decrease in the effective concentration of the reagent. To mitigate this, commercial preparations of this compound often contain a small amount of copper, such as a chip or wire.[1][2] The copper acts as a radical scavenger, quenching the iodine radicals as they form and thereby extending the shelf-life and maintaining the purity of the this compound.
For most applications, particularly in copper-catalyzed reactions, the presence of this small amount of metallic copper as a stabilizer does not interfere with the reaction. However, in reactions that are highly sensitive to trace metals or employ other metal catalysts, it may be advisable to remove the copper stabilizer prior to use, for example, by filtration or distillation.
Copper-Catalyzed Cross-Coupling Reactions with this compound
Copper catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective and versatile alternative to palladium- and nickel-based systems. This compound, as a secondary alkyl iodide, can be effectively utilized in these transformations. A particularly notable advancement is the merger of halogen-atom transfer (XAT) with copper catalysis for cross-coupling reactions.[3][4]
Suzuki-Miyaura-Type Cross-Coupling of this compound with Organoboronates
A mechanistically distinct approach enables the Suzuki-Miyaura-type cross-coupling of alkyl iodides, including this compound, with a wide range of organoboronates.[3][4] This method avoids the need for direct metal activation of the alkyl halide, instead relying on the generation of alkyl radicals via halogen-atom transfer.[3]
Reaction Principle:
The reaction is initiated by an α-aminoalkyl radical, which abstracts the iodine atom from this compound to generate a cyclohexyl radical. This radical then participates in the copper-catalyzed coupling cycle with an organoboronate. This process is highly efficient for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.[3]
Data Presentation: Representative Substrate Scope and Yields
| Entry | This compound Derivative | Organoboronate Partner | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid pinacol (B44631) ester | Phenylcyclohexane | 85 |
| 2 | This compound | 4-Vinylphenylboronic acid pinacol ester | 4-Vinylphenylcyclohexane | 78 |
| 3 | This compound | (E)-Styrylboronic acid pinacol ester | (E)-Styrylcyclohexane | 81 |
| 4 | 4-Methylthis compound | Phenylboronic acid pinacol ester | 4-Methyl-1-phenylcyclohexane | 83 |
| 5 | This compound | 4-Methoxyphenylboronic acid pinacol ester | 4-Methoxyphenylcyclohexane | 88 |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: General Procedure for Suzuki-Miyaura-Type Cross-Coupling
This protocol is adapted from a general procedure for the cross-coupling of alkyl iodides with organoboronates.[3]
Materials:
-
This compound (1.0 equiv)
-
Organoboronate (2.5 equiv)
-
[Cu(MeCN)₄]PF₆ (20 mol%)
-
TMHD (2,2,6,6-Tetramethyl-3,5-heptanedione) (25 mol%)
-
NEt₃ (Triethylamine) (3.0 equiv)
-
cumOOTMS (Cumyl trimethylsilyl (B98337) peroxide) (3.0 equiv)
-
Dry and degassed DMSO (Dimethyl sulfoxide)
-
Anhydrous THF (Tetrahydrofuran)
-
Oven-dried reaction tube with a stirring bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction tube equipped with a stirring bar, add this compound (0.10 mmol, 1.0 equiv) and [Cu(MeCN)₄]PF₆ (7.5 mg, 0.020 mmol, 20 mol%).
-
Seal the tube, and then evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Add dry and degassed DMSO (1.0 mL), TMHD (5.2 µL, 0.025 mmol, 25 mol%), and NEt₃ (42 µL, 0.30 mmol, 3.0 equiv) sequentially via syringe.
-
Add the organoboronate (0.5 mL, 0.25 mmol, 2.5 equiv, as a 0.5M solution in THF) to the reaction mixture.
-
With vigorous stirring, add cumOOTMS (67 mg, 72 µL, 0.30 mmol, 3.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the copper-catalyzed Suzuki-Miyaura-type cross-coupling.
Caption: Proposed mechanism involving Halogen-Atom Transfer (XAT) and a copper catalytic cycle.
Sonogashira-Type Cross-Coupling of this compound with Terminal Alkynes
Another important application is the Sonogashira-type coupling of unactivated alkyl iodides with terminal alkynes.[5] This reaction can be enabled by an aryl radical-mediated activation of the carbon-iodine bond, followed by a copper-catalyzed coupling.
Reaction Principle:
In this strategy, an aryl radical, generated from an arenediazonium salt, abstracts the iodine atom from this compound to form a cyclohexyl radical. This radical is then intercepted by a copper(I)-alkynyl species, leading to the formation of the desired C(sp³)–C(sp) bond. This method is notable for its broad functional group tolerance.[5]
Data Presentation: Representative Substrate Scope and Yields
| Entry | This compound Derivative | Alkyne Partner | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | Cyclohexyl(phenyl)acetylene | 91 |
| 2 | This compound | 1-Octyne | 1-Cyclohexyl-1-octyne | 85 |
| 3 | This compound | (Trimethylsilyl)acetylene | Cyclohexyl(trimethylsilyl)acetylene | 76 |
| 4 | 4-Phenylthis compound | Phenylacetylene | (4-Phenylcyclohexyl)(phenyl)acetylene | 82 |
| 5 | This compound | 3-Hydroxy-3-methyl-1-butyne | 4-Cyclohexyl-2-methyl-3-butyn-2-ol | 89 |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: General Procedure for Sonogashira-Type Cross-Coupling
This protocol is based on a general procedure for the aryl radical-enabled Sonogashira-type cross-coupling.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
[Cu(CH₃CN)₄]BF₄ (10 mol%)
-
2,2';6',2''-Terpyridine (10 mol%)
-
Arenediazonium salt (e.g., 4-methoxy-2,6-dimethylbenzenediazonium tetrafluoroborate) (1.5 equiv)
-
K₂CO₃ (Potassium carbonate) (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Schlenk tube with a stirring bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube containing a stirring bar, add [Cu(CH₃CN)₄]BF₄ (10 mol%), 2,2';6',2''-terpyridine (10 mol%), K₂CO₃ (2.0 equiv), and the arenediazonium salt (1.5 equiv).
-
Seal the tube, and then evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Add anhydrous dichloroethane, followed by this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 50 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira-type cross-coupling of this compound.
Conclusion
The use of copper in conjunction with this compound is twofold: as a crucial stabilizer for the storage of this light-sensitive reagent and as a versatile catalyst for modern synthetic transformations. The protocols provided herein for Suzuki-Miyaura and Sonogashira-type cross-couplings demonstrate the utility of this compound as a substrate in forming valuable C(sp³)-C(sp²) and C(sp³)-C(sp) bonds. These methods, characterized by their mild conditions and broad applicability, are highly relevant for applications in pharmaceutical and agrochemical research and development.
References
- 1. This compound (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
- 2. B24840.22 [thermofisher.com]
- 3. Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iodocyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of iodocyclohexane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Hydroiodination of Cyclohexene (B86901)
This method involves the reaction of cyclohexene with hydrogen iodide (often generated in situ from potassium iodide and a strong acid) to yield this compound. It is a high-yielding reaction, but careful control of conditions is crucial.
Issue 1: Low or No Product Yield
| Potential Cause | Visual Cues | Recommended Solution |
| Incomplete generation of HI | The reaction mixture does not develop a characteristic dark color. | Use a higher concentration of a non-oxidizing strong acid like 95% orthophosphoric acid. Using 85% phosphoric acid can result in a slower reaction and lower yield.[1] Ensure the potassium iodide is fully dissolved. |
| Loss of HI gas | White fumes are observed escaping from the reaction vessel. | Ensure the reaction is performed in a well-sealed apparatus with a reflux condenser. The reaction mixture should be cooled before the addition of potassium iodide to prevent the premature evolution of HI.[1] |
| Side reactions due to high temperature | The reaction mixture turns dark purple or black very quickly. | Maintain the reaction temperature at the recommended level (e.g., 80°C). Overheating can lead to the formation of side products. |
| Insufficient reaction time | TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. | Increase the reaction time and continue to monitor the progress by TLC. |
Issue 2: Product is a Dark Color
| Potential Cause | Visual Cues | Recommended Solution |
| Presence of free iodine (I₂) | The organic layer has a distinct purple or brown color. | During the workup, wash the organic layer with a 10% aqueous sodium thiosulfate (B1220275) solution until the color disappears.[1] |
Method 2: Finkelstein Reaction (from Chlorocyclohexane (B146310) or Bromocyclohexane)
The Finkelstein reaction is a nucleophilic substitution where an alkyl halide is converted to another by reaction with a metal halide salt. For this compound, this typically involves reacting chlorocyclohexane or bromocyclohexane (B57405) with sodium iodide in acetone (B3395972).
Issue 1: Low Yield of this compound
| Potential Cause | Visual Cues | Recommended Solution |
| Equilibrium not shifted towards products | No precipitate (NaCl or NaBr) is formed, or the precipitate redissolves. | Use a large excess of sodium iodide to drive the equilibrium forward.[2] Ensure the acetone is anhydrous, as water can dissolve the sodium chloride or bromide byproduct. |
| Incomplete reaction | TLC analysis shows the presence of starting material. | Increase the reaction time or temperature (reflux). Bromocyclohexane is more reactive than chlorocyclohexane and may require milder conditions or shorter reaction times.[3] |
| Side reaction (elimination) | The product mixture has a cyclohexene odor. | Use a polar aprotic solvent like acetone or DMF. Avoid excessively high temperatures which can favor elimination. |
Method 3: Synthesis from Cyclohexanol (B46403)
This method typically involves the reaction of cyclohexanol with a source of iodine, such as hydroiodic acid or phosphorus and iodine.
Issue 1: Low Yield and Formation of Side Products
| Potential Cause | Visual Cues | Recommended Solution |
| Dehydration of cyclohexanol | The product has a low boiling point and a strong odor of cyclohexene. | Control the reaction temperature carefully. Strong acid and high temperatures can promote the elimination of water to form cyclohexene.[4][5] |
| Formation of dicyclohexyl ether | A high-boiling point impurity is observed during distillation. | Use an excess of the iodinating agent to ensure complete conversion of the cyclohexanol. The ether is formed by the reaction of unreacted cyclohexanol with the product.[5] |
Frequently Asked Questions (FAQs)
Q1: My final this compound product is a pale yellow or brown color, even after purification. Is this a problem?
A1: this compound is known to be light-sensitive and can decompose over time, releasing free iodine which imparts a color.[6] For many applications, a slight coloration is not an issue. To minimize decomposition, store the product in a dark bottle, in a cool place, and consider adding a small piece of copper wire as a stabilizer.
Q2: I am performing a Finkelstein reaction with chlorocyclohexane and the reaction is very slow. What can I do?
A2: Chlorocyclohexane is less reactive than bromocyclohexane in SN2 reactions. To increase the reaction rate, you can try refluxing the reaction mixture for a longer period. Using a higher boiling point polar aprotic solvent like DMF instead of acetone can also help to increase the reaction temperature and rate.
Q3: How can I effectively remove unreacted starting material and side products from my crude this compound?
A3: Purification is typically achieved by a combination of washing and distillation.
-
Washing: Wash the crude product with water to remove any water-soluble impurities, followed by a wash with aqueous sodium thiosulfate to remove excess iodine, and finally with brine to aid in the separation of the aqueous and organic layers.
-
Distillation: Fractional distillation under reduced pressure is an effective method to separate this compound from less volatile impurities like dicyclohexyl ether and more volatile impurities like cyclohexene.
Q4: What is the role of the copper stabilizer sometimes mentioned for this compound?
A4: Copper acts as a stabilizer by reacting with and scavenging any free iodine that is formed upon decomposition of the this compound, thus preventing further degradation.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material(s) | Typical Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hydroiodination | Cyclohexene | KI, H₃PO₄ | 88-90[1] | High yield, readily available starting materials. | Requires careful control of temperature to avoid HI loss. |
| Finkelstein Reaction | Chlorocyclohexane or Bromocyclohexane | NaI, Acetone | Varies (generally good) | Good for converting existing haloalkanes, mild conditions. | Equilibrium reaction, requires anhydrous conditions. |
| From Cyclohexane | Cyclohexane, Iodoform | NaOH | 55-57[7] | Utilizes an inexpensive starting material. | Moderate yield, requires long reaction times. |
| From Cyclohexanol | Cyclohexanol | HI or P/I₂ | Varies | Direct conversion from an alcohol. | Prone to side reactions like elimination and ether formation.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexene
This protocol is adapted from Organic Syntheses.[1]
-
In a 1-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.
-
Cool the mixture to room temperature.
-
Slowly add 41 g (0.5 mole) of cyclohexene to the stirred mixture.
-
Heat the mixture at 80°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Add 150 mL of water and 250 mL of ether and continue stirring.
-
Separate the ether layer and wash it with 50 mL of 10% aqueous sodium thiosulfate solution, followed by 50 mL of saturated sodium chloride solution.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Evaporate the ether on a steam bath.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 48–49.5°C/4 mm.
Expected Yield: 93–95 g (88–90%).[1]
Protocol 2: Finkelstein Reaction for this compound from Bromocyclohexane
-
Dissolve bromocyclohexane (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add sodium iodide (1.5 - 2 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (sodium bromide) should be observed.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter off the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic solution with water, then with 10% aqueous sodium thiosulfate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
Mandatory Visualization
Caption: Workflow for this compound Synthesis via Hydroiodination.
Caption: Decision Logic for Finkelstein Reaction Troubleshooting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of Iodocyclohexane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of iodocyclohexane by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound during vacuum distillation?
A1: The boiling point of this compound is dependent on the pressure. A common literature value is 80-81 °C at 20 mmHg.[1][2][3] Other reported values include 48–49.5°C at 4 mm and 72 °C at 13 hPa.[4][5]
Q2: My crude this compound is a dark brown/purple color. What causes this and how can I fix it?
A2: A brown or purple color indicates the presence of iodine (I₂) as an impurity. This can result from decomposition of the this compound, which is often accelerated by light and heat.[1] To remove the color, wash the crude product with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the organic layer is colorless.[4]
Q3: Why is a stabilizer, like copper, sometimes used with this compound?
A3: this compound is sensitive to light and can decompose over time, releasing iodine.[1] Copper, often in the form of a chip or powder, is added as a stabilizer to scavenge any trace amounts of iodine or hydrogen iodide that may form, thus preventing further decomposition.[6][7][8][9]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is considered a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][6][10] It may also cause respiratory irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is dark in color after distillation | 1. Thermal decomposition during distillation. 2. Light sensitivity. | 1. Ensure the distillation is performed under reduced pressure to lower the boiling point.[4][5] 2. Wrap the distillation flask and collection flask in aluminum foil to protect from light.[5] 3. Consider adding a small piece of copper to the distillation flask. |
| Low yield of purified product | 1. Incomplete reaction during synthesis. 2. Loss of product during workup (e.g., incomplete extraction). 3. Decomposition during distillation. | 1. Optimize reaction conditions (time, temperature). 2. Ensure thorough extraction from the aqueous layer.[4] 3. Use vacuum distillation to minimize thermal stress on the compound.[11][12] |
| Distillation is very slow or not occurring | 1. Inadequate heating of the distillation pot. 2. Vacuum is too high (boiling point is below the temperature of the condenser). 3. Leaks in the distillation apparatus. | 1. The heating bath should be set 20-30 °C higher than the boiling point of the liquid.[11] 2. Adjust the vacuum to achieve a steady distillation rate. 3. Check all joints and connections for a proper seal. |
| Pressure fluctuations during vacuum distillation | 1. Bumping of the liquid in the distillation flask. 2. Inconsistent performance of the vacuum pump. | 1. Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. 2. Ensure the vacuum pump is properly maintained and the vacuum lines are secure. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁I | [2][6][13] |
| Molecular Weight | 210.06 g/mol | [2][13] |
| Appearance | Pale yellow to light brown liquid | [1][13] |
| Boiling Point | 180 °C (at atmospheric pressure) | [14] |
| 80-81 °C @ 20 mmHg | [1][2][3][15][16] | |
| 48-49.5 °C @ 4 mmHg | [4] | |
| 72 °C @ 13 hPa (approx. 9.75 mmHg) | [5][17] | |
| Density | 1.620 - 1.624 g/mL at 25 °C | [1][2][14][15] |
| Refractive Index (n²⁰/D) | ~1.5441 - 1.551 | [2][4] |
| Flash Point | 71 °C / 159.8 °F | [1][14] |
Experimental Protocol: Purification of this compound by Vacuum Distillation
This protocol is adapted from a procedure published in Organic Syntheses.[4]
1. Preparation of Crude this compound:
-
Before distillation, the crude this compound should be worked up to remove impurities.
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer with a 10% aqueous sodium thiosulfate solution to remove any free iodine. Repeat until the organic layer is colorless.[4]
-
Wash the organic layer with a saturated sodium chloride solution (brine).[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent.
-
If a solvent such as ether was used during the workup, remove it using a rotary evaporator.[4]
2. Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus using a modified Claisen flask or a short-path distillation head.[4]
-
Use a round-bottom flask of an appropriate size for the volume of crude product.
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Place a thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.
3. Distillation Procedure:
-
Transfer the crude, dried this compound into the distillation flask.
-
Begin stirring (if using a stir bar) and slowly apply the vacuum.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 48–49.5°C at 4 mmHg).[4]
-
Discard any initial forerun that comes over at a lower temperature.
-
Once the desired fraction is collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. 626-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound (stabilized with Copper chip) 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. far-chemical.com [far-chemical.com]
- 16. This compound | 626-62-0 [chemicalbook.com]
- 17. studylib.net [studylib.net]
Technical Support Center: Purification of Iodocyclohexane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of iodocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The byproducts largely depend on the synthetic route employed.
-
From Cyclohexene (B86901) and Hydrogen Iodide: The most common impurities are unreacted cyclohexene and elemental iodine (I₂), which forms from the oxidation of HI.[1]
-
From Cyclohexanol: Besides unreacted cyclohexanol, side products can include cyclohexene from dehydration and dicyclohexyl ether.[2]
-
From Cyclohexane and Iodoform: This radical reaction can produce diiodomethane (B129776) (CH₂I₂) as a notable byproduct.[3]
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: A yellow or brown tint in this compound is typically due to the presence of dissolved elemental iodine (I₂). This can occur if the reaction mixture is exposed to air or light, leading to the decomposition of hydrogen iodide (HI) or the product itself. To decolorize the product, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.[1]
Q3: An elimination reaction is occurring, forming cyclohexene. How can I minimize this?
A3: Elimination reactions, which form cyclohexene and HI, are often promoted by heat and the presence of a base.[4][5] To minimize this side reaction:
-
Maintain lower reaction temperatures.
-
Use a non-basic or sterically hindered base if a base is required for the main reaction.
-
Avoid prolonged reaction times.
Q4: How can I remove unreacted starting materials from my this compound product?
A4: The method depends on the starting material:
-
Cyclohexene: Can be removed by careful fractional distillation, as its boiling point (83 °C) is significantly lower than that of this compound (180 °C).[6]
-
Cyclohexanol: Being an alcohol, it can be removed by washing the organic phase with water or brine.[7]
-
Cyclohexane: As a non-polar solvent, it can be removed by evaporation using a rotary evaporator.[3]
Troubleshooting Guides
Extractive Work-up Issues
This guide addresses common problems encountered during the aqueous work-up of this compound reaction mixtures.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent Emulsion | - Vigorous shaking of the separatory funnel.- Similar densities of aqueous and organic layers. | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Gently swirl or rock the funnel instead of vigorous shaking. |
| Poor Separation of Layers | - Insufficient difference in polarity between the two phases. | - Add more of the organic solvent to further dilute the organic phase.- If the organic solvent is less dense than water (e.g., diethyl ether), add water to see which layer increases in volume to identify the aqueous layer. |
| Product Loss | - The product has some solubility in the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- "Salt out" the product by saturating the aqueous layer with sodium chloride to decrease the solubility of the organic compound in the aqueous phase. |
| Residual Acidity (from HI) | - Incomplete neutralization. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.- Test the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly basic before proceeding.[8] |
| Discoloration (Iodine) | - Presence of elemental iodine. | - Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine will be reduced to colorless iodide ions (I⁻).[1] |
Distillation Problems
This section provides solutions for common issues during the distillation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Bumping / Uneven Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and even heating of the distillation flask. |
| Poor Separation of Product and Byproducts | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column for components with close boiling points.- Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium. |
| Product Decomposition | - this compound is sensitive to high temperatures. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1][3] |
| Flooding of the Column | - Excessive boil-up rate. | - Reduce the heating rate to decrease the amount of vapor entering the column.[9] |
| Weeping of the Column | - Vapor flow is too low to support the liquid on the trays. | - Increase the heating rate to increase the vapor velocity. |
Column Chromatography Challenges
This guide addresses issues that may arise when purifying this compound using column chromatography.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For this compound (a relatively non-polar compound), start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate) until a good separation is achieved (Rf of the product around 0.3-0.4). |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the polar solvent. |
| Product Does Not Move from the Baseline | - Eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Cracking or Channeling of the Silica (B1680970) Gel | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[10] |
| Product Degradation on the Column | - Silica gel is slightly acidic and can cause elimination. | - Deactivate the silica gel by adding a small amount of a non-polar base like triethylamine (B128534) to the eluent.- Consider using a different stationary phase, such as neutral alumina. |
Experimental Protocols
Protocol 1: Extractive Work-up for Removal of Acidic Byproducts and Iodine
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HI. b. 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any colored iodine impurities. Repeat until the organic layer is colorless.[1] c. Water to remove any remaining water-soluble impurities. d. Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.
-
If the compound is heat-sensitive, connect the apparatus to a vacuum pump for vacuum distillation.
-
Heat the flask gently and evenly.
-
Collect the fractions that distill at the boiling point of the desired compound (this compound: bp 180 °C at atmospheric pressure; 72 °C at 13 hPa).[3][6] Discard the forerun, which will contain lower-boiling impurities like cyclohexene.
Protocol 3: Purification by Column Chromatography
-
Select an appropriate eluent: Use thin-layer chromatography (TLC) to determine a solvent system that gives the this compound an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate (B1210297) is a common starting point.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.[10]
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions.
-
Analyze the fractions: Use TLC to determine which fractions contain the purified this compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Byproducts Removed | Typical Purity | Advantages | Disadvantages |
| Extractive Work-up | Acids (HI), Bases, Water-soluble impurities, Iodine | >90% (often requires further purification) | Fast, removes bulk impurities | May not remove structurally similar byproducts |
| Fractional Distillation | Compounds with different boiling points (e.g., cyclohexene) | >95% | Good for large-scale purification, effective for volatile impurities | Can cause thermal decomposition of the product |
| Vacuum Distillation | High-boiling impurities | >98% | Lower boiling point prevents decomposition | Requires specialized equipment |
| Column Chromatography | Structurally similar byproducts (e.g., other alkyl halides, elimination products) | >99% | High resolution for difficult separations | Time-consuming, uses large amounts of solvent |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. This compound - Wordpress [reagents.acsgcipr.org]
- 5. Illustrated Glossary of Organic Chemistry - Elimination reaction [chem.ucla.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of Iodocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of iodocyclohexane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound and Presence of a Major Impurity with a Lower Boiling Point.
-
Possible Cause: A significant side reaction, likely an elimination reaction, is occurring, leading to the formation of cyclohexene (B86901). This is particularly common when using strong acids or high temperatures. The E2 elimination mechanism is a frequent culprit, where a base removes a proton from a carbon adjacent to the carbon bearing the iodine, and the iodide ion acts as the leaving group.[1][2] The reaction is favored when the hydrogen and iodine are in an anti-periplanar (diaxial) conformation in the cyclohexane (B81311) chair form.[1][3]
-
Solutions:
-
Temperature Control: Maintain the reaction temperature as specified in the protocol. Lowering the temperature can often favor the substitution reaction over elimination.
-
Choice of Reagents:
-
When synthesizing from cyclohexanol (B46403), using milder conditions can reduce dehydration to cyclohexene, which can then be converted to this compound.[4][5]
-
If using hydrogen iodide, ensure it is fresh and free of excess iodine, which can promote side reactions.
-
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased elimination.
-
Base Strength: If a base is used in the reaction or work-up, a bulky, non-nucleophilic base may be less likely to promote E2 elimination compared to a small, strong base.
-
Problem 2: The Reaction Mixture Turns Dark Brown/Purple.
-
Possible Cause: This discoloration is often due to the formation of molecular iodine (I₂). This can happen if the iodide source (e.g., HI or an iodide salt) is oxidized. In the synthesis from cyclohexene using potassium iodide and phosphoric acid, the acid can cause the evolution of hydrogen iodide, and if not controlled, can lead to the formation of iodine.[6]
-
Solutions:
-
Degassing Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to the oxidation of iodide.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Scavengers: The use of a copper stabilizer in commercial this compound suggests that trace metals can catalyze decomposition.[7] While not a direct solution during synthesis, it highlights the compound's sensitivity.
-
Work-up: During the work-up, the iodine color can be removed by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, until the color disappears.[6]
-
Problem 3: Difficulty in Separating this compound from Starting Material (e.g., Cyclohexanol).
-
Possible Cause: Incomplete reaction or an equilibrium that does not strongly favor the product. The boiling points of this compound (~180 °C) and cyclohexanol (~161 °C) are relatively close, which can make simple distillation challenging if significant starting material remains.
-
Solutions:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure it has gone to completion before starting the work-up.
-
Driving Equilibrium: If the reaction is reversible, consider using an excess of one reagent or removing a byproduct (like water in the synthesis from cyclohexanol) to drive the reaction to completion.
-
Purification:
-
Fractional Distillation: A fractional distillation column with good theoretical plate count can improve the separation.
-
Column Chromatography: If distillation is ineffective, purification via column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system would be appropriate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction is the elimination of hydrogen iodide from this compound to form cyclohexene.[8] This is typically an E2 elimination reaction, which is favored by heat and the presence of bases.[1][2] In syntheses starting from cyclohexanol, dehydration of the alcohol to form cyclohexene is also a common side reaction.[4][5]
Q2: Which method provides the best yield for this compound synthesis?
A2: The reported yields vary depending on the starting material and reaction conditions. Below is a summary of yields from different methods.
| Starting Material | Reagents | Reported Yield | Reference |
| Cyclohexene | KI, H₃PO₄ | 88-90% | --INVALID-LINK--[6] |
| Cyclohexane | CHI₃, NaOH | 55-57% | --INVALID-LINK--[9][10] |
| Cyclohexanol | P, I₂ | Not specified | --INVALID-LINK--[6] |
| Cyclohexanol | HI | Not specified | --INVALID-LINK--[6] |
Note: Yields can be highly dependent on the specific experimental conditions and scale.
Q3: How can I minimize the formation of cyclohexene?
A3: To minimize cyclohexene formation:
-
Use mild reaction conditions: Avoid high temperatures and prolonged heating.
-
Control acidity/basicity: Use the minimum necessary amount of acid catalyst. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Prompt work-up: Once the reaction is complete, proceed with the work-up and purification to isolate the this compound and prevent its decomposition.
Q4: What is the best way to purify crude this compound?
A4: The purification method depends on the nature of the impurities.
-
Washing: The crude product should be washed with water to remove water-soluble impurities, a dilute sodium bicarbonate or sodium carbonate solution to neutralize any acid, and a sodium thiosulfate solution to remove any free iodine.[6][11]
-
Drying: The washed organic layer should be dried over an anhydrous drying agent like sodium sulfate.[6]
-
Distillation: The final purification is typically achieved by distillation under reduced pressure.[6][9] This is effective for removing non-volatile impurities and any remaining solvent.
-
Chromatography: For challenging separations, column chromatography can be used.[12][13]
Experimental Protocols
Synthesis of this compound from Cyclohexene
This protocol is adapted from Organic Syntheses.[6]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.
-
Addition of Cyclohexene: To the stirred mixture, add 41 g (0.5 mole) of cyclohexene.
-
Reaction: Heat the mixture at 80°C for 3 hours with continuous stirring.
-
Work-up:
-
Cool the mixture and add 150 ml of water and 250 ml of ether.
-
Separate the ether layer. If the aqueous layer still has an iodine color, extract it again with 100 ml of ether.
-
Wash the combined ether extracts with 50 ml of 10% aqueous sodium thiosulfate solution to decolorize.
-
Wash with 50 ml of saturated sodium chloride solution.
-
Dry the ether layer with anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the ether on a steam bath.
-
Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 48–49.5°C/4 mm Hg. The expected yield is 93–95 g (88–90%).
-
Synthesis of this compound from Cyclohexane and Iodoform
This protocol is adapted from a procedure found at oc-praktikum.de.[9][10]
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, combine 180 mL (140 g, 1.66 mol) of cyclohexane, 28.2 g (706 mmol) of finely powdered NaOH, and 19.7 g (50.0 mmol) of iodoform.
-
Reaction: Stopper the flask, wrap it in aluminum foil to protect it from light, and stir the mixture at the highest possible speed at room temperature for 48 hours.
-
Work-up:
-
Filter the reaction mixture.
-
Extract the solid residue five times with 30 mL portions of cyclohexane.
-
Combine the organic phases and remove the solvent using a rotary evaporator under slightly reduced pressure (300 hPa).
-
-
Purification:
-
Distill the remaining crude product under reduced pressure. The product will distill at 72 °C (13 hPa). The expected yield is approximately 5.80 g (55%).
-
Visualizations
Caption: Key synthetic routes to this compound.
Caption: E2 elimination side reaction of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 626-62-0: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Wordpress [reagents.acsgcipr.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. studylib.net [studylib.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Iodocyclohexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of iodocyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| IC-T01 | Low or no yield of this compound. | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality or incorrect concentration of reagents. - Inefficient stirring in heterogeneous reactions. | - Increase reaction time or temperature (see protocols below). - For the reaction of cyclohexene (B86901) with KI, ensure the use of 95% orthophosphoric acid for optimal results; 85% phosphoric acid can be used, but the reaction is slower and yields are lower.[1] - For the reaction of cyclohexane (B81311) with iodoform, ensure the highest possible stirring speed as the reaction rate is dependent on it.[2] - Verify the purity of starting materials. |
| IC-T02 | The reaction mixture turns dark brown or purple, indicating the presence of iodine. | - Premature decomposition of hydrogen iodide. | - When preparing the reaction mixture for the synthesis from cyclohexene, ensure the solution of potassium iodide in orthophosphoric acid is cooled to room temperature before adding cyclohexene.[1] |
| IC-T03 | Difficulty in separating the organic layer during workup. | - Formation of an emulsion. | - Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period. |
| IC-T04 | The final product is colored (yellowish or reddish-brown). | - Presence of dissolved iodine. | - Wash the ether extract with a 10% aqueous sodium thiosulfate (B1220275) solution to decolorize it.[1] - If the acid layer still has an iodine color after the initial extraction, a second extraction with ether is recommended.[1] |
| IC-T05 | The purified product contains impurities. | - Inefficient purification. - Co-distillation of impurities with similar boiling points. | - Ensure efficient drying of the ether extract with anhydrous sodium sulfate (B86663) before distillation.[1] - Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[1] - For removal of residual cyclohexane, ensure complete evaporation on a steam bath before distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized via several methods, including the addition of hydrogen iodide to cyclohexene, the reaction of cyclohexane with iodoform, and the reaction of cyclohexanol (B46403) with phosphorus and iodine.[1][3]
Q2: What is the expected yield for the synthesis of this compound from cyclohexene and potassium iodide?
A2: Following the specified protocol, a yield of 88-90% can be expected.[1]
Q3: What are the key reaction conditions for the synthesis from cyclohexene?
A3: The reaction involves stirring a mixture of cyclohexene, potassium iodide, and 95% orthophosphoric acid at 80°C for 3 hours.[1]
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved by distillation under reduced pressure. The fraction boiling at 48–49.5°C/4 mm Hg is collected.[1] For the synthesis from cyclohexane and iodoform, distillation at 72°C (13 hPa) is used.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes, it is important to work in a well-ventilated fume hood. The reaction involving orthophosphoric acid and potassium iodide can evolve hydrogen iodide, which is a corrosive gas.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound from Cyclohexene
This protocol is adapted from Organic Syntheses.[1]
Reaction Parameters:
| Parameter | Value |
| Reactants | Cyclohexene, Potassium Iodide, 95% Orthophosphoric Acid |
| Temperature | 80°C |
| Reaction Time | 3 hours |
| Expected Yield | 88-90% |
Methodology:
-
In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 250 g (1.5 moles) of potassium iodide to 221 g (2.14 moles) of 95% orthophosphoric acid.
-
Cool the mixture to room temperature.
-
Add 41 g (0.5 mole) of cyclohexene.
-
Heat the mixture to 80°C and stir for 3 hours.
-
Cool the mixture and add 150 ml of water and 250 ml of ether.
-
Separate the ether layer. If the aqueous layer is colored, perform a second extraction with 100 ml of ether.
-
Wash the combined ether extracts with 50 ml of 10% aqueous sodium thiosulfate solution, followed by 50 ml of saturated sodium chloride solution.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Evaporate the ether on a steam bath.
-
Distill the residue under reduced pressure, collecting the fraction at 48–49.5°C/4 mm Hg.
Synthesis of this compound from Cyclohexane and Iodoform
This protocol is based on a procedure for radical iodination.[2]
Reaction Parameters:
| Parameter | Value |
| Reactants | Cyclohexane, Iodoform, Sodium Hydroxide |
| Temperature | Room Temperature |
| Reaction Time | 48 hours |
| Expected Yield | ~57% |
Methodology:
-
In a 100 mL round-bottom flask, combine 80 mL (556 mmol) of cyclohexane, 3.94 g (10.0 mmol) of iodoform, and 5.65 g (142 mmol) of finely powdered sodium hydroxide.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
Filter the mixture and extract the solid residue with cyclohexane (3 x 10 mL).
-
Combine the organic phases and remove the solvent using a rotary evaporator under reduced pressure.
-
Distill the crude product under reduced pressure (72°C at 13 hPa) to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from cyclohexene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Iodocyclohexane Reaction Scale-Up
Welcome to the technical support center for challenges in scaling up iodocyclohexane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound synthesis from the laboratory bench to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound reactions in a question-and-answer format.
Question: My this compound reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue that can stem from several factors.[1][2] The most frequent culprits are related to mass and heat transfer limitations.
-
Mixing Inefficiency: The synthesis of this compound, particularly from cyclohexane (B81311) and iodoform (B1672029), is a heterogeneous reaction.[3] The reaction speed is highly dependent on stirring efficiency. What is effective with a magnetic stir bar in a small flask may be inadequate in a large reactor, leading to "dead zones" where reactants are not sufficiently mixed.[2][4] This poor mass transfer can compromise your yield.
-
Thermal Gradients: Larger reaction volumes can lead to uneven heating or cooling.[2] Localized overheating can cause decomposition of the product or starting materials and promote side reactions, thus lowering the overall yield.
-
Extended Reaction Time: In a production environment, operations like charging reactants and bringing the mixture to temperature can take longer. If the product or intermediates are unstable over extended periods, this can lead to degradation and a lower yield.[1]
Question: I am observing new, unidentified impurities in my crude this compound after scaling up the process. Why is this happening and how can I fix it?
Answer: The appearance of new impurities is often a result of subtle changes in reaction conditions that become significant at a larger scale.[2]
-
Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant during scale-up, leading to detectable and problematic levels of new impurities.[2]
-
Raw Material Grade: Industrial grade raw materials may have a different impurity profile than the highly pure reagents used in small-scale experiments. These new impurities can interfere with the main reaction. It is crucial to test industrial-grade materials in small-scale trials before scaling up.[1]
-
Heat Transfer Issues: As mentioned, localized overheating can initiate alternative reaction pathways or decomposition, generating new byproducts.[2] Improving heat removal, for example, by using a jacketed reactor with efficient coolant flow, can mitigate this.[2]
Question: The color of my final, distilled this compound is darker than the lab-scale batches. Is this a problem?
Answer: this compound is known to be a light-sensitive compound that can discolor over time.[5] A darker color in a scaled-up batch often indicates some level of degradation.
-
Exposure to Light: Lab-scale reactions are often protected from light using aluminum foil.[3] Ensure that reactors, storage tanks, and piping in the larger-scale setup are also protected from light to prevent photodegradation.
-
Prolonged Distillation Time: Distillation at a larger scale takes longer.[1] The extended exposure to heat, even under vacuum, can cause thermal decomposition, leading to colored impurities. Optimizing the distillation process to reduce residence time at high temperatures is recommended.
-
Oxygen Exposure: While not always a primary concern, minimizing exposure to air/oxygen during the reaction and workup can prevent oxidative side reactions that may produce colored impurities.
Question: My filtration and product isolation steps are much slower and less efficient at pilot scale. What can I do?
Answer: Solid-liquid separation is a common bottleneck in process scale-up.
-
Change in Crystal Form: It's not uncommon for new crystalline forms (polymorphs) to appear during scale-up, which may have different filtration characteristics.[1]
-
Filter Cake Washing: The efficiency of washing the filter cake to remove impurities may be lower in large-scale equipment compared to a small Buchner funnel. This can leave impurities in the final product.[1]
-
Equipment Selection: The type of filtration equipment is critical. For difficult filtrations, consider using equipment that allows for repulping (resuspending the filter cake in fresh solvent and re-filtering) to improve washing efficiency.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: Safety is paramount during scale-up. Key concerns include:
-
Thermal Hazards: Reactions can have unexpected exotherms (heat generation) at scale.[4] It is critical to know the heat of reaction and ensure the cooling capacity of the reactor is sufficient to handle it.[6]
-
Reagent Handling: Handling larger quantities of chemicals increases risks. This compound is an irritant to the skin and eyes.[7][8] Use appropriate personal protective equipment (PPE), such as gloves, safety goggles, and protective clothing.[9]
-
Storage and Stability: this compound is light-sensitive and should be stored in a cool, dry, well-ventilated place away from heat and ignition sources.[5][8] Some suppliers add copper chips as a stabilizer.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
Q2: How does mixing change from lab scale to pilot plant, and how does it affect my this compound reaction?
A2: Mixing is one of the most significant scale-up challenges.
-
From Magnetic Stirrer to Mechanical Agitator: A magnetic stir bar is often ineffective in vessels larger than a few liters, especially with solids present.[4] Mechanical stirrers (e.g., anchor, propeller, turbine) are necessary.
-
Impact on Heterogeneous Reactions: For the synthesis of this compound from cyclohexane and iodoform, which is a solid-liquid mixture, the reaction rate is highly dependent on the stirring speed.[3] Inadequate agitation at scale will slow the reaction and can affect selectivity.
-
Achieving Turbulence: In larger vessels, baffles may be required to increase turbulence and ensure thorough mixing, preventing solids from settling.[4]
Q3: Do I need to change my purification method when I scale up?
A3: It is highly likely. Purification methods that are simple in the lab, like flash chromatography, can be prohibitively expensive and difficult to implement at a manufacturing level. Distillation under reduced pressure is a common method for purifying this compound.[3] When scaling up distillation, you must consider:
-
Efficiency: The number of theoretical plates of the column required to achieve the desired purity.
-
Heat Input and Vacuum: Balancing heat input and vacuum to ensure efficient distillation without causing thermal degradation of the product.
-
Time: Longer distillation times at scale can lead to product decomposition.[1]
Q4: Why is my reaction suddenly failing to reproduce results from the literature or my own lab notebook?
A4: Reproducibility issues are common and can often be traced back to subtle, overlooked variables.
-
Reagent Quality: Ensure the purity and grade of all starting materials are consistent with the original experiment.[1]
-
Water Content: Some reactions are sensitive to moisture. Ensure solvents are anhydrous if required.
-
Procedural Fidelity: Small deviations from the established protocol, which may seem insignificant, can have a large impact on the outcome. A thorough review of the process steps is recommended.[1] A general guide on troubleshooting failed reactions can be a useful resource.[10]
Data Presentation
Table 1: Impact of Stirring Speed on a Heterogeneous this compound Reaction
This table illustrates the potential effect of agitation on reaction time and product yield, a critical parameter for heterogeneous reactions like the synthesis from cyclohexane and iodoform.[3]
| Scale | Agitation Method | Stirring Speed (RPM) | Approx. Reaction Time (hours) | Yield (%) |
| 1L (Lab) | Magnetic Stir Bar | 1200 | 48 | 57% |
| 50L (Pilot) | Anchor Stirrer | 100 | > 72 | 35% |
| 50L (Pilot) | Propeller Stirrer + Baffles | 300 | 48 | 55% |
| 50L (Pilot) | Propeller Stirrer + Baffles | 450 | 40 | 56% |
Note: Data are illustrative, based on principles of chemical engineering scale-up, and intended to show trends.
Table 2: Comparison of Lab vs. Scale-Up Parameters
This table summarizes key changes in reaction parameters and outcomes when moving from a lab to a production environment.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Key Challenge |
| Heat Transfer | High surface-area-to-volume ratio; efficient heating/cooling | Low surface-area-to-volume ratio; potential for hot spots[2] | Thermal Control |
| Mixing | Magnetic stirrer; generally homogenous | Mechanical agitator; potential for dead zones[4] | Mass Transfer |
| Addition Time | Minutes | Can be >1 hour | Product/Reagent Stability |
| Workup Time | < 2 hours | 4-8 hours | Product Stability, Throughput |
| Typical Purity | >98% | 95-98% (before final purification) | Impurity Amplification[2] |
| Solvent Volume | High (dilute) | Often reduced for efficiency | Increased concentration can affect kinetics/solubility[4] |
Experimental Protocols
Lab-Scale Synthesis of this compound from Cyclohexane and Iodoform[3]
This protocol describes a representative laboratory-scale synthesis.
Equipment:
-
250 mL round-bottom flask
-
Efficient magnetic stir bar
-
Magnetic stirrer
-
Glass stopper
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagents:
-
Cyclohexane: 180 mL (1.66 mol)
-
Iodoform (triiodomethane): 19.7 g (50.0 mmol)
-
Sodium hydroxide (B78521) (finely powdered): 28.2 g (706 mmol)
Procedure:
-
Reaction Setup: Combine cyclohexane (180 mL), finely powdered NaOH (28.2 g), and iodoform (19.7 g) in a 250 mL round-bottom flask containing a magnetic stir bar.
-
Light Protection: Seal the flask with a glass stopper and wrap it completely with aluminum foil to protect the contents from light.
-
Reaction: Stir the heterogeneous mixture at the highest possible stirring speed at room temperature for 48 hours.
-
Workup - Filtration: Filter the reaction mixture. Extract the solid residue five times with 30 mL portions of cyclohexane.
-
Workup - Concentration: Combine all the organic phases (filtrate and extracts) and remove the solvent using a rotary evaporator under slightly reduced pressure (approx. 300 hPa).
-
Purification: The remaining crude product (a greasy liquid) is purified by distillation at reduced pressure (e.g., 72 °C at 13 hPa) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Lab-scale synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up.
Interrelationship of Scale-Up Challenges
Caption: Core challenges are interconnected in process scale-up.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. catsci.com [catsci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.es [fishersci.es]
- 9. echemi.com [echemi.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Iodocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored at a refrigerated temperature between 2-8°C.[1][2] The container must be tightly closed and kept in a dry, cool, and well-ventilated area.[1][3] It is also crucial to protect it from light, as it is light-sensitive.[4][5]
Q2: My previously colorless this compound has turned yellow/brown. Is it still usable?
A2: The appearance of a yellow to brown color indicates potential decomposition.[6][7] this compound is sensitive to light and can degrade over time, releasing iodine, which causes the discoloration. For applications sensitive to impurities, it is recommended to purify the this compound before use. A simple purification can be done by washing with a sodium thiosulfate (B1220275) solution to remove the free iodine, followed by drying and distillation.
Q3: What are the common decomposition products of this compound?
A3: Under adverse conditions such as exposure to light, heat, or incompatible materials, this compound can decompose.[4][5] The hazardous decomposition products include hydrogen iodide, carbon monoxide, and carbon dioxide.[4][8] Thermal elimination can also generate cyclohexene (B86901) and hydrogen iodide.[9]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][4] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q5: Is a stabilizer added to this compound?
A5: Yes, commercial this compound is often supplied with a stabilizer.[2][6][10] Copper chips are commonly used as a stabilizer to prevent decomposition.[2][6][10]
Troubleshooting Guides
Issue: Discoloration of this compound
-
Symptom: The this compound solution, which should be clear or pale yellow, has developed a distinct yellow, brown, or reddish color.[6][7]
-
Possible Cause: Exposure to light or air has led to the decomposition of this compound, resulting in the formation of free iodine (I₂), which imparts the color.
-
Solution:
-
Assess the Severity: A pale yellow color might be acceptable for some less sensitive reactions. However, a darker brown color indicates significant decomposition.
-
Purification: To remove the color, wash the this compound with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the iodine back to colorless iodide ions.
-
Extraction: Perform the washing in a separatory funnel. Add the sodium thiosulfate solution, shake well, and allow the layers to separate. The organic layer is the purified this compound.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Storage: After purification, store the this compound under an inert atmosphere (e.g., nitrogen or argon) in a light-protected container (e.g., an amber glass bottle) at 2-8°C.[1][2]
-
Issue: Inconsistent Reaction Results
-
Symptom: Reactions involving this compound are giving low yields or unexpected byproducts.
-
Possible Cause: The reagent may have degraded due to improper storage, leading to a lower concentration of the active compound and the presence of impurities like iodine and hydrogen iodide.
-
Solution:
-
Verify Purity: If discoloration is present, purify the this compound as described in the discoloration troubleshooting guide.
-
Check for Peroxides: While less common for this compound, it's good practice to test for peroxides if the container has been opened and stored for an extended period.
-
Use a Fresh Bottle: If purification is not feasible or does not resolve the issue, it is best to use a new, unopened bottle of this compound.
-
Review Storage Conditions: Ensure that the storage location is consistently between 2-8°C and protected from light to prevent degradation of fresh bottles.[1][2]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber glass bottle | Protects from air and light.[1][3][4] |
| Stabilizer | Copper chips | Scavenges free radicals and prevents decomposition.[2][6][10] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Avoids vigorous and potentially hazardous reactions.[1][4] |
Experimental Protocols
Protocol: Analysis and Purification of Discolored this compound
-
Objective: To determine the cause of discoloration in a sample of this compound and to purify it for further use.
-
Materials:
-
Discolored this compound
-
10% (w/v) aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Amber glass storage bottle
-
Nitrogen or Argon gas source
-
-
Procedure:
-
Visual Inspection: Note the color of the this compound sample.
-
Washing:
-
Place 50 mL of the discolored this compound into a 250 mL separatory funnel.
-
Add 50 mL of the 10% sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer should be colorless, and the upper organic layer (this compound) should also be colorless. If color persists in the organic layer, repeat the washing with a fresh portion of the sodium thiosulfate solution.
-
-
Separation and Drying:
-
Drain and discard the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate to the flask.
-
Swirl the flask gently for 5-10 minutes to dry the this compound. The drying agent should move freely when the solution is dry.
-
-
Filtration and Storage:
-
Visualizations
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. 碘环己烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98%, stab. with copper 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. fishersci.es [fishersci.es]
- 9. This compound - Wordpress [reagents.acsgcipr.org]
- 10. scientificlabs.ie [scientificlabs.ie]
handling and safety precautions for iodocyclohexane
Iodocyclohexane Technical Support Center
This guide provides essential safety information, handling instructions, and emergency procedures for the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₆H₁₁I) is a colorless to slightly reddish-yellow liquid organoiodine compound.[1] It is considered hazardous and is classified as a combustible liquid.[2][3] The primary health hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6][7]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses conforming to EN166 or NIOSH standards.[2][5]
-
Hand Protection: Use protective gloves that have been inspected before use. Dispose of contaminated gloves properly after use.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][5][7]
Q3: How should this compound be stored?
This compound should be stored in a dry, cool, and well-ventilated place.[2][4][5][8] Keep the container tightly closed.[2][4][5][8] It is light-sensitive and should be protected from light.[2][8] For optimal stability, refrigerated storage at 2-8°C is recommended.[4][9][10] Keep it away from heat, sparks, open flames, and other sources of ignition.[2][8]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong bases.[2][7][8]
Q5: How should I dispose of this compound waste?
This compound and its container must be disposed of as hazardous waste.[2][7] Contact a licensed professional waste disposal service to arrange for its disposal in accordance with local, regional, and national regulations.[4] Do not let the product enter drains.[4]
Troubleshooting Guides
Issue: Accidental Skin or Eye Contact
-
Symptom: Redness, irritation, or pain after accidental contact.
-
Immediate Action:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][3][7]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][7] If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.[2][7]
-
Issue: Accidental Inhalation
-
Symptom: Respiratory irritation, dizziness, headache, or nausea.[3]
-
Immediate Action:
Issue: Small Laboratory Spill
-
Symptom: A small puddle of this compound is present on a lab surface.
-
Immediate Action:
-
Ensure adequate ventilation and remove all sources of ignition from the area.[2][4]
-
Wear appropriate personal protective equipment (gloves, goggles, lab coat).[4]
-
Contain the spill and soak it up with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[2][7]
-
Collect the material into a suitable, closed container for disposal as hazardous waste.[2][4]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₁I[1][4] |
| Molar Mass | 210.06 g/mol [1][4][6][10][11] |
| Appearance | Colorless to slightly reddish-yellow liquid[1] |
| Density | 1.624 g/mL at 25 °C[1][9][12] |
| Boiling Point | 180 °C (356 °F); 80-81 °C at 20 mmHg[1][9][11][12] |
| Flash Point | 71 °C (160 °F)[1] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, and acetone.[1][9][12] |
| Storage Temperature | 2-8°C (Refrigerated)[4][9][10] |
Table 2: Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4][6] |
Experimental Protocols: Safety Overview
This compound is used as a reagent in various chemical syntheses, such as the demethylation of aryl methyl ethers.[1][12] It can be synthesized by reacting cyclohexane (B81311) with iodoform (B1672029) or by adding hydrogen iodide to cyclohexene.[1][13]
General Safety Protocol for Experiments Involving this compound:
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment that identifies potential hazards and outlines control measures.
-
Ventilation: All work must be performed in a well-ventilated laboratory, preferably inside a chemical fume hood.[2][5]
-
Ignition Sources: Ensure no open flames, hot surfaces, or spark sources are present in the vicinity of the experiment.[2][4][8]
-
Light Sensitivity: As this compound is light-sensitive, experiments may need to be protected from light, for example, by using amber glassware or wrapping the reaction vessel in aluminum foil.[2][13]
-
Reagent Handling: Handle this compound with care, using the appropriate PPE to avoid contact and inhalation.[4]
-
Waste Management: All waste materials, including contaminated consumables and reaction byproducts, must be collected in designated hazardous waste containers for proper disposal.[4]
Visualized Workflow
Caption: Workflow for this compound Spill Response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. echemi.com [echemi.com]
- 6. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. This compound [chembk.com]
- 10. ヨードシクロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. far-chemical.com [far-chemical.com]
- 12. This compound | 626-62-0 [chemicalbook.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
preventing thermal elimination of HI from iodocyclohexane
Topic: Preventing Thermal Elimination of Hydrogen Iodide (HI) from Iodocyclohexane
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the causes, prevention, and troubleshooting of thermal decomposition in this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my typically colorless this compound turned yellow or brown?
The discoloration of this compound is a primary indicator of decomposition. The compound can undergo thermal elimination to form cyclohexene (B86901) and hydrogen iodide (HI).[1] The HI is subsequently oxidized by atmospheric oxygen to form iodine (I₂), which imparts the characteristic yellow-to-brown color to the solution. The presence of light can accelerate this process as this compound is light-sensitive.[2]
Q2: What is the mechanism behind the thermal elimination of HI from this compound?
The principal mechanism is an elimination reaction, which can proceed via an E1 or E2 pathway, often promoted by heat.[3][4][5] In the context of the cyclohexane (B81311) ring, the E2 mechanism has specific stereochemical requirements. For the reaction to occur, the hydrogen atom on the adjacent carbon (beta-carbon) and the iodine leaving group must be in an anti-periplanar arrangement.[6] This means both groups must occupy axial positions on the chair conformation of the cyclohexane ring, one pointing up and the other down.[6][7][8][9]
Q3: How can I prevent or minimize the decomposition of this compound?
Prevention is centered on proper storage and the use of stabilizers. Since the elimination is often thermally induced, maintaining cold temperatures is the most critical factor.[4] Additionally, minimizing exposure to light and air is crucial. Commercial suppliers often add a stabilizer, such as copper chips, to inhibit decomposition.[10][11][12]
Q4: What are the ideal storage conditions for this compound?
To ensure maximum stability and shelf-life, this compound should be stored under the conditions outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[2][10][11][13] | Minimizes the rate of thermal elimination. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of HI to I₂. |
| Light | Amber or opaque container | Protects the light-sensitive compound from degradation.[2] |
| Container | Tightly sealed | Prevents entry of moisture and atmospheric oxygen. |
| Stabilizer | Presence of copper chips[10][12] | Acts as a scavenger for radicals and acidic byproducts. |
Q5: How do stabilizers like copper chips work?
While the precise mechanism is multifaceted, copper metal is understood to inhibit decomposition primarily by acting as a radical scavenger. It can also react with and neutralize any hydrogen iodide (HI) that does form, preventing the auto-catalytic decomposition pathway and the subsequent formation of iodine (I₂). Many commercial grades of this compound are sold with copper stabilizers for this reason.[10][12][14]
Q6: My this compound is already discolored. Can it be purified before use?
Yes, discolored this compound can be purified to remove dissolved iodine and hydrogen iodide. A standard laboratory procedure involves washing the solution with a reducing agent to remove iodine, followed by a wash with a mild base to neutralize HI. See the detailed protocol in the "Experimental Protocols" section below.
Q7: What are the potential consequences of using this compound contaminated with HI in my experiment?
Hydrogen iodide is a strong, corrosive acid and a potent reducing agent. Its presence can lead to several undesirable outcomes:
-
Unwanted Side Reactions: HI can catalyze reactions, such as the cleavage of ethers. This compound is sometimes used intentionally as a reagent for the demethylation of aryl methyl ethers, a reaction that relies on the HI generated in situ.[1][11][15] If this is not the intended reaction, its presence can significantly reduce the yield of the desired product.
-
Inaccurate Stoichiometry: If a significant portion of the this compound has decomposed, the effective concentration of the reagent will be lower than calculated, leading to incomplete reactions.
-
Variability in Results: The presence of an active, acidic contaminant can make experiments difficult to reproduce.
Troubleshooting Guide
| Problem Observed | Possible Cause | Suggested Solution |
| Reagent is yellow/brown upon receipt or after storage. | Thermal decomposition, light exposure, or air oxidation of HI byproduct. | 1. Verify storage conditions are correct (2-8°C, dark). 2. Perform the purification protocol before use. |
| Low yield or incomplete reaction. | 1. Lower effective concentration due to reagent decomposition. 2. HI is interfering with the reaction mechanism or destroying other reagents. | 1. Use a fresh bottle or purify the existing stock. 2. If compatible, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction to scavenge trace HI. |
| Formation of unexpected byproducts. | HI is acting as an acid catalyst, promoting side reactions (e.g., ether cleavage, rearrangements). | 1. Ensure the this compound is purified immediately before use. 2. Run the primary reaction at the lowest feasible temperature to minimize in-situ decomposition. |
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
This protocol describes the removal of iodine (I₂) and hydrogen iodide (HI) from a discolored this compound sample.
Materials:
-
Decomposed this compound
-
Diethyl ether (or another inert solvent like dichloromethane)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and a rotary evaporator
Procedure:
-
Dilution: In a separatory funnel, dilute the discolored this compound with 3-5 volumes of diethyl ether.
-
Iodine Removal: Add the saturated sodium thiosulfate solution to the funnel. Shake gently, venting frequently. The yellow/brown color of the organic layer should fade to colorless as the I₂ is reduced to colorless I⁻. Drain the aqueous layer. Repeat the wash if necessary until the organic layer is colorless.
-
Acid Removal: Wash the organic layer with the saturated sodium bicarbonate solution to neutralize any HI. Observe for any gas evolution (CO₂), which indicates the presence of acid. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.
-
Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting clear, colorless liquid is purified this compound.
-
Storage: Immediately transfer the purified product to a clean, dry, amber vial, add a small piece of copper wire or a few copper chips, and store in a refrigerator at 2-8°C.
Visualized Mechanisms and Workflows
Caption: E2 elimination pathway for this compound, requiring heat.
References
- 1. This compound - Wordpress [reagents.acsgcipr.org]
- 2. This compound | 626-62-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. ヨードシクロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. This compound (stabilized with Copper chip) | CymitQuimica [cymitquimica.com]
- 13. sodiumiodide.net [sodiumiodide.net]
- 14. This compound | C6H11I | CID 12289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Heterogeneous Iodocyclohexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in heterogeneous iodocyclohexane reactions. The content focuses on the critical role of stirring speed in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is stirring speed so important in the synthesis of this compound from cyclohexane (B81311) and iodoform (B1672029)?
The synthesis of this compound from cyclohexane and solid iodoform in the presence of a solid base like sodium hydroxide (B78521) is a heterogeneous reaction. This means the reactants are in different phases (liquid and solid). For the reaction to occur, the reactants must come into contact at the interface between the phases. Stirring plays a crucial role in overcoming mass transfer limitations, which can be the rate-determining step in such reactions.[1][2] Inadequate stirring leads to poor contact between the reactants, resulting in lower reaction rates and yields.[3]
Q2: What are the signs of inadequate stirring in my this compound reaction?
Several observations can indicate that your stirring speed is insufficient:
-
Low or inconsistent yields: This is the most common symptom. If you are not achieving the expected yield, poor mass transfer due to inadequate mixing is a likely cause.[4][5]
-
Stalled reaction: The reaction may start but then slow down or stop completely before all the starting material is consumed. This can happen if the solid reactants are not being effectively suspended and dispersed in the liquid phase.[4]
-
Formation of solid agglomerates: If the solid reactants clump together at the bottom of the reactor, it's a clear sign of poor mixing.
-
Irreproducible results: If you are getting significantly different yields between batches under seemingly identical conditions, variations in stirring efficiency could be the culprit.
Q3: Is there an optimal stirring speed for this reaction?
The optimal stirring speed is the point at which the reaction rate is no longer limited by mass transfer.[6] Beyond this point, increasing the stirring speed will not significantly increase the reaction rate or yield and may even have negative effects in some cases.[6] For the synthesis of this compound from cyclohexane and iodoform, a vigorous or "topmost-possible" stirring speed is recommended to ensure the reaction is not mass-transfer limited.
Q4: Can I stir the reaction too fast?
While vigorous stirring is generally recommended, extremely high stirring speeds can sometimes lead to issues such as:
-
Mechanical stress on equipment: This is more of a concern in large-scale reactors.
-
Splashing: In a laboratory setting, very high speeds can cause the reaction mixture to splash up the sides of the flask, which is not ideal for a controlled reaction.
-
Aeration: Excessive vortexing can introduce air into the reaction mixture, which may be undesirable for certain sensitive reactions.
However, for most lab-scale setups using a magnetic stir bar, achieving a speed that is detrimental is unlikely. The goal is to ensure good mixing and suspension of solids.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in your heterogeneous this compound reaction.
| Observation | Potential Cause | Troubleshooting Steps |
| Low isolated yield with significant unreacted starting material. | Mass Transfer Limitation: Insufficient stirring speed is not providing adequate contact between the solid and liquid reactants.[7] | 1. Increase the stirring speed to create a vortex and ensure the solid particles are fully suspended. 2. Use a larger or more efficient stir bar (e.g., a football-shaped or star-shaped stir bar). 3. Consider switching to a mechanical overhead stirrer for better mixing in larger scale or more viscous reactions. |
| Low yield with the formation of byproducts. | Localized "hot spots" or poor heat transfer: Inadequate mixing can lead to uneven temperature distribution, potentially causing side reactions or decomposition. | 1. Improve stirring to ensure uniform heat distribution throughout the reaction mixture. 2. Use a reaction vessel with a larger surface area for better heat exchange. |
| Initial reaction progress, then the reaction stalls. | Solid reactant coating: The solid reactant particles may become coated with product or an intermediate, preventing further reaction. | 1. Vigorous stirring can help to shear off any coating on the solid particles. 2. Ensure the solid reactants are finely powdered before starting the reaction to maximize surface area. |
| Inconsistent yields between batches. | Variable stirring efficiency: Differences in stir bar placement, flask shape, or stirrer motor performance can lead to reproducibility issues. | 1. Standardize the stirring setup for all reactions (e.g., use the same type of flask, stir bar, and stirrer, and ensure the flask is centered on the stirrer). 2. Monitor and record the stirring speed (in RPM if possible) for each reaction. |
Illustrative Data on Stirring Speed and Reaction Outcomes
| Stirring Speed (RPM) | Observation | Relative Reaction Rate | Isolated Yield of this compound (%) |
| 100 | Solid reactants settled at the bottom of the flask with minimal movement. | 0.2 | 15 |
| 300 | Solids are mostly at the bottom, with some particles being lifted into the solution. | 0.5 | 35 |
| 600 | Most of the solid is suspended, but a significant portion remains at the bottom. | 0.8 | 50 |
| 900 | All solid particles are fully suspended and well-dispersrated throughout the liquid. | 1.0 | 57 |
| 1200 | Vigorous mixing with a noticeable vortex. All solids are well-dispersed. | 1.0 | 57 |
This is a hypothetical representation to illustrate the concept.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a literature procedure and highlights the importance of stirring.
Materials:
-
Cyclohexane
-
Iodoform (triiodomethane)
-
Sodium hydroxide (finely powdered)
-
Round bottom flask
-
Efficient magnetic stir bar
-
Magnetic stirrer
-
Equipment for workup and purification (filtration apparatus, separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a 250 mL round bottom flask equipped with an efficient magnetic stir bar, add 180 mL of cyclohexane, 28.2 g of finely powdered sodium hydroxide, and 19.7 g of iodoform.
-
Seal the flask and wrap it in aluminum foil to protect the reaction from light.
-
Place the flask on a magnetic stirrer and begin stirring at the highest possible speed that does not cause excessive splashing. A vortex should be visible, and all solid materials should be suspended in the liquid.
-
Continue stirring vigorously at room temperature for 48 hours.
-
After the reaction is complete, proceed with the workup, which typically involves filtration to remove solids, extraction, and purification by distillation.
Note: The original protocol explicitly states that "Since the reaction mixture is heterogeneous, the reaction speed depends strongly on the stirring speed."
Visualizations
Below are diagrams illustrating key concepts and workflows related to heterogeneous this compound reactions.
References
light sensitivity of iodocyclohexane and protection methods
Technical Support Center: Iodocyclohexane
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols for researchers, scientists, and drug development professionals working with this light-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: My previously clear this compound has turned yellow/brown. What happened and is it still usable?
A1: The discoloration is a common sign of decomposition. This compound is sensitive to light, and exposure can cause the carbon-iodine bond to break, leading to the formation of elemental iodine (I₂), which imparts a yellow-to-brown color to the solution.[1][2][3][4] The stability of alkyl iodides is generally lower than that of other alkyl halides.[5] For high-purity applications, it is recommended to purify the discolored reagent before use. For less sensitive reactions, the impact of small amounts of iodine may be negligible, but this should be determined on a case-by-case basis.
Q2: What is the function of the copper chip often found in bottles of this compound?
A2: The copper chip acts as a stabilizer.[6][7] It helps to prevent decomposition by quenching radical species or reacting with trace amounts of hydrogen iodide (HI) that can form and catalyze further degradation. Suppliers often add a small copper chip to extend the shelf life of the product.[6]
Q3: How can I purify discolored this compound in my lab?
A3: Discolored this compound can be purified by removing the dissolved iodine. A standard laboratory procedure involves washing the solution with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[8] The thiosulfate reduces the elemental iodine to colorless iodide ions. See the "Experimental Protocols" section below for a detailed method.
Q4: My reaction yields are inconsistent or lower than expected when using this compound. Could light sensitivity be the cause?
A4: Yes, this is a strong possibility. If the reagent has decomposed due to light exposure, its effective concentration is reduced, which can lead to lower reaction yields. The presence of iodine as an impurity could also potentially interfere with your reaction mechanism. It is crucial to use freshly purified or properly stored this compound and to protect your reaction mixture from light, for example, by wrapping the reaction flask in aluminum foil.[9][10]
Q5: What are the proper storage and handling procedures for this compound?
A5: To minimize decomposition, this compound should be stored in a cool, dark, and well-ventilated place.[6][7] Recommended storage temperatures are typically between 2-8°C.[1][3][7] The container should be tightly sealed to prevent exposure to air and moisture and should be an amber or opaque bottle to protect it from light.[2][4][10] When handling, avoid exposure to direct sunlight or strong laboratory lighting.
Troubleshooting Guide
This logical workflow can help diagnose and resolve common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for issues with this compound.
Data Summary: Factors Affecting this compound Stability
| Factor | Condition | Effect on this compound | Observation |
| Light | Exposure to UV or ambient light | Accelerates C-I bond cleavage | Rapid development of yellow/brown color |
| Temperature | Elevated temperature (> room temp) | Increases rate of thermal decomposition | Discoloration, potential pressure buildup |
| Stabilizer | Presence of copper | Inhibits free-radical decomposition | Extended shelf-life, remains colorless longer |
| Oxygen | Presence of air | Can promote oxidative degradation pathways | Contributes to decomposition over time |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Container: Ensure the this compound is stored in its original amber glass bottle or another opaque, tightly sealed container to prevent light exposure.[10]
-
Temperature: Place the container in a refrigerator designated for chemical storage, maintaining a temperature between 2°C and 8°C.[1][3][7]
-
Atmosphere: Before sealing, if practical for your laboratory setup (e.g., using a Schlenk line), flush the headspace of the bottle with an inert gas like argon or nitrogen to displace oxygen.
-
Sealing: Ensure the cap is tightly sealed. For long-term storage, consider wrapping the cap threads with Parafilm® to provide an additional barrier against moisture and air ingress.
-
Labeling: Clearly label the bottle with the chemical name, date received, and date opened. Note its light-sensitive nature directly on the label.
Protocol 2: Purification of Discolored this compound
This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a separatory funnel, place the discolored this compound.
-
Washing: Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown color of the organic layer should fade as the iodine is reduced and extracted into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat (if necessary): If the organic layer is still colored, repeat the washing step with a fresh portion of the sodium thiosulfate solution.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and sodium thiosulfate. Separate and discard the aqueous layer.
-
Drying: Transfer the decolorized this compound to a clean, dry flask. Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Filtration: Filter or decant the purified this compound away from the drying agent into a clean, dry, and light-protected (amber) storage vessel.
-
Storage: If a stabilizer was not already present, a small piece of copper wire or a copper chip can be added before storing the purified product according to Protocol 1.
References
- 1. This compound | 626-62-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. byjus.com [byjus.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of Iodocyclohexane and Bromocyclohexane
For researchers and professionals in drug development and organic synthesis, selecting the appropriate starting materials is critical for optimizing reaction efficiency and yield. This guide provides an objective comparison of the reactivity of iodocyclohexane and bromocyclohexane (B57405) in bimolecular nucleophilic substitution (SN2) reactions, supported by established chemical principles and experimental data.
The SN2 Reaction: A Brief Overview
The SN2 reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile.[1][2] Key factors influencing the rate of an SN2 reaction include the structure of the substrate (steric hindrance), the strength of the nucleophile, the solvent, and the nature of the leaving group.[3]
Core Comparison: The Leaving Group Effect
When comparing this compound and bromocyclohexane, both are secondary alkyl halides. Therefore, the primary determinant of their relative reactivity in an SN2 reaction is the identity of the halogen atom, which functions as the leaving group.
A good leaving group is a species that is stable on its own, typically a weak base.[4] The stability of the halide anions increases down the group in the periodic table. This is because the ionic radius increases, allowing the negative charge to be dispersed over a larger volume, which lowers the charge density and increases stability.[5] Consequently, iodide (I⁻) is a much weaker base than bromide (Br⁻), making it a superior leaving group.[3][5]
The order of leaving group ability for halogens is well-established: I⁻ > Br⁻ > Cl⁻ > F⁻ [6]
This trend directly translates to the reactivity of the corresponding alkyl halides in SN2 reactions. The weaker carbon-halogen bond (C-I is weaker than C-Br) and the greater stability of the departing iodide ion mean that this compound will react significantly faster than bromocyclohexane under identical SN2 conditions.[6]
Quantitative Data Presentation
While specific kinetic data for the direct comparison of this compound and bromocyclohexane can vary with nucleophile and solvent, the relative rates consistently reflect the leaving group ability. The following table summarizes the generally accepted relative reactivity for secondary alkyl halides in SN2 reactions.
| Substrate | Leaving Group | Relative Rate (k_rel) |
| This compound | I⁻ | ~2-3 |
| Bromocyclohexane | Br⁻ | 1 (Reference) |
Note: These are typical relative rate values used to illustrate the leaving group effect for secondary alkyl halides in SN2 reactions. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Determining the relative reactivity of this compound and bromocyclohexane can be achieved through a competition experiment.
Objective:
To determine the relative SN2 reaction rates of this compound and bromocyclohexane by reacting them with a limited amount of a common nucleophile.
Materials:
-
This compound
-
Bromocyclohexane
-
Sodium azide (B81097) (NaN₃) or another suitable nucleophile
-
Acetone (B3395972) (polar aprotic solvent, ideal for SN2)[7]
-
Dodecane (internal standard for GC analysis)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a stock solution in acetone containing known concentrations of this compound, bromocyclohexane, and an internal standard (e.g., dodecane).
-
Reaction Initiation: In a separate flask, dissolve a limiting amount of sodium azide in acetone. The alkyl halides should be in molar excess (e.g., 2 equivalents total, 1 equivalent of each).
-
Reaction Execution: Add the sodium azide solution to the alkyl halide solution at a constant temperature (e.g., 25°C) with stirring.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by diluting with a large volume of water and extracting the organic components with a nonpolar solvent like diethyl ether.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC). The internal standard allows for the precise quantification of the remaining concentrations of this compound and bromocyclohexane at each time point.[7]
-
Data Processing: Plot the concentration of each alkyl halide versus time. The initial rates can be determined from the slopes of these plots, and the relative rate constant (k_iodo / k_bromo) can be calculated.
Visualizing the Reaction and Workflow
The following diagrams illustrate the SN2 mechanism and the experimental logic.
Caption: General SN2 mechanism showing backside attack and inversion of stereochemistry.
Caption: Workflow for a competition experiment to determine relative SN2 reactivity.
Conclusion
The reactivity of an alkyl halide in an SN2 reaction is critically dependent on the stability of the leaving group. Iodide is a significantly better leaving group than bromide due to its larger size and lower basicity, which allows it to better stabilize the negative charge upon departure.[4][5] Consequently, This compound is demonstrably more reactive than bromocyclohexane in SN2 reactions . For laboratory and industrial applications requiring efficient nucleophilic substitution on a cyclohexane (B81311) ring, this compound is the superior substrate, leading to faster reaction rates and potentially higher yields under milder conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
Iodoalkanes in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction. Among the plethora of alkylating agents, haloalkanes play a central role. This guide provides a comprehensive comparative study of iodoalkanes, evaluating their performance against other haloalkanes, particularly bromoalkanes, in key organic transformations. The superior reactivity of iodoalkanes, stemming from the inherent weakness of the carbon-iodine bond, often translates to milder reaction conditions, faster reaction times, and improved yields. This is supported by experimental data across nucleophilic substitution, cross-coupling, and radical reactions.
I. Reactivity in Nucleophilic Substitution Reactions
Iodoalkanes are significantly more reactive than their bromo- and chloro-analogs in nucleophilic substitution reactions, a fact attributed to the lower carbon-iodine bond dissociation energy. The iodide ion is an excellent leaving group due to its large size and high polarizability, which stabilizes the negative charge.
Data Presentation: Comparative Reactivity in S(_N)2 Reactions
The difference in reactivity is starkly illustrated in bimolecular nucleophilic substitution (S(_N)2) reactions. The rate of these reactions is highly dependent on the nature of the leaving group.
| Haloalkane | Leaving Group | Relative Rate Constant (k_rel) |
| Iodoalkane | I⁻ | ~30,000 |
| Bromoalkane | Br⁻ | ~10,000 |
| Chloroalkane | Cl⁻ | ~200 |
| Fluoroalkane | F⁻ | ~1 |
Note: Data is generalized from various sources for the reaction with a given nucleophile under identical conditions.
Experimental Protocol: Comparative Kinetic Study of 1-Iodooctane (B127717) and 1-Bromooctane (B94149)
This protocol outlines a method to quantify the difference in reactivity between an iodoalkane and a bromoalkane in an S(_N)2 reaction.
Objective: To determine the relative rate constants for the reaction of 1-iodooctane and 1-bromooctane with sodium azide (B81097) in acetone.
Materials:
-
1-Iodooctane
-
1-Bromooctane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatted water bath
-
Conductivity meter or a method for quantitative analysis (e.g., GC, HPLC)
Procedure:
-
Prepare equimolar solutions of 1-iodooctane, 1-bromooctane, and sodium azide in anhydrous acetone.
-
Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in the water bath.
-
Initiate the reaction by mixing the haloalkane and sodium azide solutions in a reaction vessel maintained at a constant temperature.
-
Monitor the progress of the reaction over time by measuring the change in concentration of the reactants or products. This can be achieved by:
-
Conductivity: The precipitation of NaI or NaBr can be followed by a change in the conductivity of the solution.
-
Quenching and Analysis: Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by GC or HPLC to determine the concentration of the haloalkane or the product.
-
-
Plot the concentration of the haloalkane versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.
-
The ratio of the initial rates will give the relative reactivity of 1-iodooctane to 1-bromooctane.
Visualization: S(_N)2 Reaction Pathway
Caption: Concerted mechanism of an S(_N)2 reaction involving an iodoalkane.
II. Performance in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the organic halide is a critical factor. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. Due to the weaker C-I bond, aryl iodides undergo oxidative addition more readily than aryl bromides, allowing for the use of milder reaction conditions and lower catalyst loadings.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides
The enhanced reactivity of aryl iodides leads to significantly higher yields under comparable conditions, as demonstrated in the coupling of DNA-conjugated aryl halides.
| Aryl Halide | Catalyst System | Conditions | Yield (%) |
| DNA-conjugated Aryl Iodide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% |
| DNA-conjugated Aryl Bromide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% |
Experimental Protocol: Comparative Suzuki Coupling of 4-Iodotoluene (B166478) and 4-Bromotoluene (B49008)
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-iodotoluene and 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Iodotoluene
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Degassed water
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
In separate reaction vials, combine the aryl halide (4-iodotoluene or 4-bromotoluene), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 2 mol%), S-Phos (e.g., 4 mol%), and K₂CO₃ (2 equivalents).
-
Add the internal standard to each vial.
-
Evacuate and backfill the vials with an inert gas (e.g., argon).
-
Add anhydrous toluene and degassed water.
-
Heat the reactions at a set temperature (e.g., 80°C) with stirring.
-
Monitor the reactions by taking aliquots at regular intervals and analyzing them by GC to determine the consumption of the starting material and the formation of the biphenyl (B1667301) product.
-
Plot the yield of the product versus time for both reactions to compare their rates and final yields.
Visualization: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Utility in Radical Reactions
In the realm of radical chemistry, iodoalkanes are valuable precursors for generating alkyl radicals. The weak C-I bond can be homolytically cleaved under relatively mild conditions, making them excellent initiators in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).
Data Presentation: Atom Transfer Radical Polymerization (ATRP)
Recent studies have highlighted the effectiveness of alkyl iodides as initiators in copper-mediated reversible-deactivation radical polymerization (RDRP). They exhibit faster activation rates compared to their bromide counterparts.
| Initiator | Polymerization Control | Polydispersity Index (Đ) |
| Alkyl Iodide | Excellent | ~1.05 - 1.15 |
| Alkyl Bromide | Good | Typically 1.1 - 1.3 |
Note: Data from Cu(0)-mediated RDRP of acrylates at room temperature.
Experimental Protocol: Comparative ATRP of Methyl Acrylate (B77674)
Objective: To compare the initiation efficiency and control of polymerization using ethyl α-iodoisobutyrate and ethyl α-bromoisobutyrate as initiators for the ATRP of methyl acrylate.
Materials:
-
Methyl acrylate (MA) (inhibitor removed)
-
Ethyl α-iodoisobutyrate (EIBiB)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Inhibitor remover columns
-
Syringes, Schlenk flasks, and other equipment for air-sensitive techniques
Procedure:
-
Purify methyl acrylate by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In separate Schlenk flasks under an inert atmosphere, prepare the catalyst solution by dissolving CuBr and PMDETA in anisole.
-
Add the initiator (EIBiB or EBiB) to each flask.
-
Add the purified methyl acrylate to each flask.
-
Place the flasks in a thermostatted oil bath at the desired temperature (e.g., 60°C) to start the polymerization.
-
Take samples at different time points using a syringe and quench the polymerization by exposing the sample to air.
-
Determine the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Determine the number-average molecular weight (M(_n)) and the polydispersity index (Đ) of the resulting polymers by gel permeation chromatography (GPC).
-
Plot ln([M]₀/[M]) versus time to compare the polymerization rates. Compare the evolution of M(_n) and Đ with conversion for both initiators.
Visualization: ATRP Equilibrium
Caption: The activation-deactivation equilibrium in ATRP using an iodoalkane initiator.
IV. Synthesis of Haloalkanes: A Comparative Overview
The methods for synthesizing iodoalkanes often differ from those for other haloalkanes due to the reactivity of the iodide ion.
| Haloalkane | Typical Reagents from Alcohol | Key Considerations |
| Iodoalkane | Red phosphorus and iodine, or KI with H₃PO₄ | Strong oxidizing acids like H₂SO₄ cannot be used with KI as they oxidize I⁻ to I₂. |
| Bromoalkane | NaBr with H₂SO₄, or PBr₃ | H₂SO₄ can cause some oxidation of Br⁻ to Br₂. |
| Chloroalkane | HCl with ZnCl₂ (Lucas reagent), SOCl₂, or PCl₅ | Reactions with primary and secondary alcohols are often slow. |
Visualization: Synthetic Pathways from Alcohols
Caption: Common synthetic routes to haloalkanes from alcohols.
Conclusion
The comparative analysis presented in this guide underscores the significant advantages of employing iodoalkanes in various domains of organic synthesis. Their heightened reactivity in nucleophilic substitution and cross-coupling reactions, coupled with their efficacy as initiators in controlled radical polymerizations, makes them a powerful tool for chemists. While factors such as cost and stability must be considered, the superior performance of iodoalkanes often justifies their use, particularly when mild reaction conditions and high efficiency are critical for the synthesis of complex molecules in research, and drug development.
A Comparative Analysis of Iodocyclohexane Reaction Products: Substitution vs. Elimination Pathways
For Researchers, Scientists, and Drug Development Professionals
Iodocyclohexane, a versatile secondary alkyl halide, serves as a crucial starting material in various organic syntheses. Its reactivity is characterized by a competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The distribution of the resulting products—substituted cyclohexanes and cyclohexene (B86901)—is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent system employed. This guide provides an objective comparison of the product outcomes from the reaction of this compound with different reagents, supported by experimental data and detailed protocols.
Unraveling the Reaction Pathways of this compound
The reaction of this compound can proceed through four primary mechanisms:
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a strong nucleophile attacks the carbon atom bearing the iodine, leading to an inversion of stereochemistry.
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents.
-
E2 (Bimolecular Elimination): A one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the iodine, leading to the formation of a double bond.
-
E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate. A weak base removes an adjacent proton to form a double bond.
The interplay of these pathways dictates the final product mixture. For a secondary halide like this compound, both SN2 and E2 reactions are highly probable, especially with strong nucleophiles/bases.
Comparative Product Distribution
The choice of base is a critical factor in determining the ratio of substitution to elimination products. Strong, non-bulky bases tend to favor a mix of SN2 and E2 products, while sterically hindered (bulky) bases predominantly yield the elimination product.
| Reagent | Base Type | Predominant Reaction(s) | Major Product(s) | Minor Product(s) |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, non-bulky | E2 and SN2 | Cyclohexene | Cyclohexyl ethyl ether |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) | Strong, bulky | E2 | Cyclohexene | - |
| Sodium Azide (B81097) (NaN₃) in a polar aprotic solvent (e.g., DMF) | Strong nucleophile, weak base | SN2 | Azidocyclohexane (B1329591) | Cyclohexene |
Note: The exact product ratios can vary based on temperature, concentration, and reaction time. The data presented is a qualitative representation based on established principles of organic reactivity.
Experimental Protocols
Experiment 1: Elimination Reaction of this compound with Potassium tert-Butoxide
This protocol is adapted from the E2 elimination of bromocyclohexane (B57405) and is expected to yield cyclohexene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere.
-
Add this compound to the solution dropwise with stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting cyclohexene by distillation.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.
Experiment 2: Substitution Reaction of this compound with Sodium Azide (Williamson Ether Synthesis Analogue)
This protocol outlines the synthesis of azidocyclohexane via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Round-bottom flask, condenser, stirring plate, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve sodium azide in anhydrous DMF with stirring.
-
Add this compound to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azidocyclohexane.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
Characterize the product using IR and NMR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Competing reaction pathways for this compound.
Caption: General workflow for this compound reactions.
Conclusion
The reaction of this compound presents a classic case of competing substitution and elimination pathways. By carefully selecting the base and reaction conditions, the synthesis can be directed towards the desired product. Strong, sterically hindered bases like potassium tert-butoxide are highly effective for promoting the E2 elimination to yield cyclohexene. Conversely, using a strong nucleophile that is a weak base, such as sodium azide, in a polar aprotic solvent favors the SN2 pathway, leading to the corresponding substitution product. This understanding is paramount for medicinal chemists and researchers in designing efficient synthetic routes for novel therapeutics and other valuable organic molecules.
A Comparative Guide to Purity Validation of Synthesized Iodocyclohexane by Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of gas chromatography (GC) methods for validating the purity of synthesized iodocyclohexane, a key reagent in various organic transformations. We present detailed experimental protocols, a comparative analysis of GC methods, and potential impurities arising from common synthetic routes.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the reaction of cyclohexene (B86901) with potassium iodide in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis from Cyclohexene
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, 250 g (1.5 moles) of potassium iodide is mixed with 221 g (2.14 moles) of 95% orthophosphoric acid. To this mixture, 41 g (0.5 mole) of cyclohexene is added. The reaction mixture is then stirred and heated at 80°C for 3 hours. After cooling, the mixture is treated with 150 ml of water and 250 ml of ether. The ether layer is separated, washed with a 10% aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with a saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate. The ether is removed by evaporation, and the crude this compound is purified by distillation under reduced pressure to yield the final product.[1]
An alternative synthetic route involves the reaction of cyclohexanol (B46403) with hydroiodic acid or by converting cyclohexanol to a better leaving group (e.g., tosylate) followed by substitution with iodide.[1][2]
Purity Validation by Gas Chromatography
Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like this compound. The choice of GC column and analytical conditions is critical for achieving optimal separation of the main product from potential impurities.
Method A: Analysis on a Non-Polar to Mid-Polar Column
A commonly employed method for the analysis of alkyl halides utilizes a non-polar or slightly polar stationary phase.
Experimental Protocol:
-
Column: SE-54 (5% Phenyl, 1% Vinyl Polysiloxane), 25 m length, 0.32 mm internal diameter, 0.25 µm film thickness.[3]
-
Injector: 250 °C, Split injection (e.g., 1:20 split ratio).[3]
-
Carrier Gas: Nitrogen, with a pre-column pressure of 62 kPa, resulting in a flow rate of approximately 1.04 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 80 °C held for 1 minute, followed by a ramp of 5 °C/min to a final temperature of 250 °C, held for 30 minutes.[3]
-
Detector: Flame Ionization Detector (FID) at 275 °C.[3]
-
Sample Preparation: One drop of the synthesized this compound is dissolved in 1 mL of a suitable solvent such as tert-butyl methyl ether, and 1 µL is injected.[3]
Method B: A Comparative Approach using a Polar Column
For polar analytes such as this compound, a polar stationary phase can offer alternative selectivity and potentially better resolution of certain impurities. A polyethylene (B3416737) glycol (WAX) column is a suitable choice for this purpose.
Experimental Protocol (Proposed Alternative):
-
Column: Polyethylene Glycol (WAX), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Injector: 250 °C, Split injection (e.g., 1:50 split ratio).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 240 °C, held for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Sample Preparation: One drop of the synthesized this compound is dissolved in 1 mL of a suitable solvent such as methanol (B129727) or ethanol, and 1 µL is injected.
Data Presentation and Comparison
The purity of the synthesized this compound is determined by the relative peak area of the main component in the chromatogram. The following table provides a comparative summary of the expected performance of the two GC methods.
| Feature | Method A (SE-54 Column) | Method B (WAX Column) |
| Stationary Phase Polarity | Non-polar to Mid-polar | Polar |
| Principle of Separation | Primarily by boiling point, with some influence of polarity. | Primarily by polarity, with some influence of boiling point. |
| Expected Retention of this compound | Moderate retention. | Stronger retention due to polar interactions. |
| Potential for Impurity Resolution | Good for resolving non-polar impurities like residual cyclohexene. | Potentially better resolution for polar impurities like unreacted cyclohexanol. |
| Common Impurities Elution Order | Cyclohexene (early), this compound, Diiodomethane (later). | Cyclohexene (very early), this compound, Cyclohexanol (later). |
Common Impurities in Synthesized this compound
The nature of impurities in the final product is highly dependent on the synthetic route and purification efficiency.
-
From Cyclohexene Synthesis:
-
Unreacted Cyclohexene: A volatile, non-polar impurity that will elute early in the GC analysis.
-
Diiodomethane: A potential byproduct from side reactions involving the iodine source.[3]
-
Dicyclohexyl ether: Can form as a byproduct under acidic conditions.
-
-
From Cyclohexanol Synthesis:
-
Unreacted Cyclohexanol: A polar impurity that will have a longer retention time, especially on polar columns.
-
Cyclohexene: Can be formed through dehydration of cyclohexanol under acidic conditions.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purity validation of this compound.
Synthesis and GC analysis workflow.
Conclusion
The purity of synthesized this compound can be reliably determined using gas chromatography. While a non-polar to mid-polar column like the SE-54 provides a robust and established method, a polar WAX column offers an alternative with different selectivity that may be advantageous for resolving specific polar impurities. The choice of method should be guided by the known or expected impurity profile based on the synthetic route employed. For comprehensive purity analysis, particularly during method development, employing two different GC methods with orthogonal selectivity can provide a higher degree of confidence in the analytical results.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Iodocyclohexane
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for iodocyclohexane, alongside its chloro- and bromo- analogs. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and characterization of halogenated cyclic compounds.
Data Presentation: Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shift data for this compound, chlorocyclohexane, and bromocyclohexane (B57405), facilitating a direct comparison of the effects of the different halogen substituents on the magnetic environment of the cyclohexyl ring protons and carbons.
Table 1: ¹H NMR Data for Halogenated Cyclohexanes in CDCl₃
| Compound | Chemical Shift (δ) ppm - H1 | Multiplicity - H1 | Integration - H1 | Chemical Shift (δ) ppm - Other Protons | Multiplicity - Other Protons | Integration - Other Protons |
| This compound | 4.30 - 4.38 | Multiplet | 1H | 1.32 - 2.18 | Multiplet | 10H |
| Chlorocyclohexane | ~4.00 | Multiplet | 1H | 1.12 - 2.29[1] | Multiplet | 10H |
| Bromocyclohexane | ~4.16[2] | Multiplet | 1H | 1.20 - 2.30 | Multiplet | 10H |
Table 2: ¹³C NMR Data for Halogenated Cyclohexanes in CDCl₃
| Compound | Chemical Shift (δ) ppm - C1 | Chemical Shift (δ) ppm - C2, C6 | Chemical Shift (δ) ppm - C3, C5 | Chemical Shift (δ) ppm - C4 |
| This compound | 32.9[3] | 39.6[3] | 27.3[3] | 25.2[3] |
| Chlorocyclohexane | 60.5 | 35.5 | 25.5 | 24.8 |
| Bromocyclohexane | 53.5 | 36.5 | 27.0 | 25.5 |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as this compound and its analogs.
Sample Preparation
High-quality sample preparation is crucial for obtaining sharp, well-resolved NMR spectra.[4]
-
Sample Quantity: For ¹H NMR, weigh approximately 5-25 mg of the liquid analyte.[5] For ¹³C NMR, a higher concentration is often required due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the analyte.[5]
-
Solvent: Add 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), to the analyte in a small, clean vial.[4]
-
Dissolution: Ensure the sample is completely dissolved to form a homogeneous solution.[4] If any particulate matter is present, it can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Filtration and Transfer: If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent. This lock signal is used to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
-
Tuning and Matching: The probe is tuned and matched to the resonance frequency of the protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier Transform (FT), followed by phase and baseline correction to yield the final spectrum.
¹³C NMR Data Acquisition
-
Instrument Setup: The process begins similarly to ¹H NMR with sample insertion, locking, and shimming.
-
Tuning and Matching: The probe is tuned and matched to the resonance frequency of the ¹³C nuclei.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier Transform, phasing, and baseline correction.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final analysis and comparison of the NMR data for halogenated cyclohexanes.
Caption: Workflow for the NMR analysis of halogenated cyclohexanes.
References
- 1. Chlorocyclohexane(542-18-7) 1H NMR spectrum [chemicalbook.com]
- 2. Answered: The NMR spectrum of bromocyclohexane indicates a low field signal (1H) at δ 4.16. To room temperature, this signal is a singlet, but at -75 ° C it separates… | bartleby [bartleby.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to the Infrared Spectrum of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of iodocyclohexane with other halogenated cyclohexanes, supported by experimental data and protocols. Understanding the vibrational characteristics of these compounds is crucial for their identification, purity assessment, and quality control in various research and development applications.
Key Infrared Spectral Data of Halogenated Cyclohexanes
The following table summarizes the key IR absorption bands for this compound and its chloro- and bromo- analogs. The primary distinguishing feature is the carbon-halogen stretching vibration, which appears in the fingerprint region of the spectrum.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | Chlorocyclohexane (cm⁻¹) | Bromocyclohexane (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-2935 | 2850-2940 | 2850-2935 |
| CH₂ | Scissoring | ~1448 | ~1450 | ~1445 |
| C-I | Stretching | <600[1] | - | - |
| C-Cl | Stretching | - | 600-840[1] | - |
| C-Br | Stretching | - | - | <700[1] |
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is characterized by several key absorption regions:
-
C-H Stretching Vibrations: Strong, sharp peaks in the 2850-2935 cm⁻¹ region are characteristic of the C-H stretching vibrations within the cyclohexane (B81311) ring.
-
CH₂ Bending Vibrations: The scissoring motion of the methylene (B1212753) (CH₂) groups in the ring typically appears as a distinct absorption band around 1448 cm⁻¹.[2]
-
C-I Stretching Vibration: The most significant peak for identifying this compound is the C-I stretching vibration. Due to the high mass of the iodine atom, this absorption occurs at a low frequency, typically below 600 cm⁻¹.[1] This region is often referred to as the far-infrared region of the spectrum.
-
Fingerprint Region: The region from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. This area contains complex vibrations, including C-C stretching and various bending modes, that are unique to the molecule as a whole.
Comparison with Other Halogenated Cyclohexanes
The primary difference in the IR spectra of chlorocyclohexane, bromocyclohexane, and this compound lies in the position of the carbon-halogen (C-X) stretching band. As the mass of the halogen atom increases, the vibrational frequency of the C-X bond decreases.
-
Chlorocyclohexane: The C-Cl stretching vibration is observed in the range of 600-840 cm⁻¹.[1]
-
Bromocyclohexane: The C-Br stretching vibration appears at a lower frequency, typically below 700 cm⁻¹.[1]
-
This compound: The C-I stretch is found at the lowest frequency of the three, below 600 cm⁻¹.[1]
This trend allows for the clear differentiation of these closely related compounds using IR spectroscopy.
Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample
The following is a standard procedure for acquiring the IR spectrum of a liquid sample such as this compound using an FTIR spectrometer.
Materials:
-
FTIR Spectrometer
-
Liquid sample (e.g., this compound)
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Kimwipes
-
Solvent for cleaning (e.g., dichloromethane (B109758) or isopropanol)
Procedure:
-
Prepare the Salt Plates: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.
-
Apply the Sample: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two drops of the liquid sample to the center of the plate.
-
Form the Sandwich: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.
-
Mount the Sample: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire the Spectrum: Collect the infrared spectrum according to the instrument's operating procedures. Typically, this involves acquiring a background spectrum of the empty instrument followed by the sample spectrum.
-
Clean the Salt Plates: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent and a Kimwipe. Store the plates in a desiccator to keep them dry.
Logical Workflow for IR Spectral Interpretation
The following diagram illustrates the logical workflow for identifying the key features in the IR spectrum of a halogenated cyclohexane.
Caption: Logical workflow for the interpretation of a halogenated cyclohexane IR spectrum.
References
A Comparative Guide to the Mass Spectrometry Analysis of Iodocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of iodocyclohexane alongside its lighter halogen counterparts, chlorocyclohexane (B146310) and bromocyclohexane (B57405). Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, including synthetic chemistry and drug discovery.
Comparative Analysis of Fragmentation Patterns
The mass spectra of halocyclohexanes are characterized by the initial ionization of the molecule to form a molecular ion (M+), followed by fragmentation through various pathways. The most common fragmentation mechanisms include the loss of the halogen atom as a radical, the elimination of a hydrogen halide molecule (HX), and the cleavage of the cyclohexane (B81311) ring.
The table below summarizes the key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectra of this compound, bromocyclohexane, and chlorocyclohexane. This data facilitates a direct comparison of their fragmentation behavior.
| Ion | This compound (m/z) | Bromocyclohexane (m/z) | Chlorocyclohexane (m/z) |
| Molecular Ion [M] | 210[1] | 162/164 | 118/120 |
| [M-X] (Loss of Halogen Radical) | 83 | 83 | 83 |
| [M-HX] (Loss of Hydrogen Halide) | 82 | 82 | 82 |
| Base Peak | 83[2] | 83 | 82 |
| Other Significant Fragments | 55, 41[2] | 55, 41 | 55, 41, 67 |
Key Observations:
-
Molecular Ion Peak: The molecular ion peak for this compound is observed at m/z 210.[1] For bromocyclohexane and chlorocyclohexane, the presence of isotopes (79Br/81Br and 35Cl/37Cl) results in characteristic M and M+2 peaks.
-
Base Peak: The base peak for both this compound and bromocyclohexane is at m/z 83, corresponding to the cyclohexyl cation formed by the loss of the halogen radical.[2] In contrast, the base peak for chlorocyclohexane is often the [M-HCl]+ ion at m/z 82.
-
Common Fragments: All three compounds exhibit common fragments at m/z 83 ([C6H11]+), 82 ([C6H10]+), 55, and 41, which are characteristic of the fragmentation of the cyclohexane ring.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of halocyclohexanes. This protocol is based on standard methods for volatile organic compounds and halogenated hydrocarbons.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of each halocyclohexane (this compound, bromocyclohexane, and chlorocyclohexane) in a volatile solvent such as methanol (B129727) or hexane.
-
Prepare working standards of 1 ppm, 5 ppm, and 10 ppm by serial dilution of the stock solution.
-
For analysis, dilute the sample to an appropriate concentration (e.g., 1-10 ppm) in the chosen solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these compounds.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 15°C/min.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 35-300
-
Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for this compound, bromocyclohexane, and chlorocyclohexane upon electron ionization.
Caption: Fragmentation pathway of this compound.
Caption: Fragmentation pathway of Bromocyclohexane.
Caption: Fragmentation pathway of Chlorocyclohexane.
References
A Comparative Guide to Electrophilic Reagents for Iodocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into a molecular scaffold via iodocyclization is a powerful strategy in synthetic chemistry, enabling the construction of complex heterocyclic systems and providing a versatile handle for further functionalization. The choice of the electrophilic iodine source is critical and can significantly impact reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of common electrophiles used in iodocyclization reactions, supported by experimental data, to aid in reagent selection for your specific synthetic needs.
Performance Comparison of Common Electrophiles
The selection of an appropriate electrophile is often a balance between reactivity, selectivity, and practical considerations such as stability and cost. This section provides a comparative overview of commonly employed electrophilic iodinating agents.
| Electrophile | Common Name(s) | Key Advantages | Key Disadvantages |
| I₂ | Molecular Iodine | Readily available, inexpensive.[1] | Can require a base or oxidant to enhance electrophilicity, may lead to side reactions.[2] |
| NIS | N-Iodosuccinimide | Solid, easy to handle, mild, often provides high yields and selectivity.[3][4] | Higher cost compared to I₂, can sometimes require an acid catalyst.[3] |
| ICl | Iodine Monochloride | Highly reactive, effective for less reactive substrates.[3] | Corrosive liquid, can act as a chlorinating agent, moisture sensitive.[3] |
| I(collidine)₂PF₆ | Bis(collidine)iodine(I) Hexafluorophosphate (B91526) | Stable crystalline solid, highly electrophilic, effective for challenging cyclizations.[5] | More expensive, requires multi-step synthesis.[6] |
Quantitative Data on Electrophile Performance
The following table summarizes the performance of different electrophiles in specific iodocyclization reactions, highlighting the impact of the reagent on product yield.
| Substrate | Electrophile/Conditions | Product | Yield (%) | Reference |
| N,N-dimethyl-o-(phenylethynyl)aniline | I₂ in CH₂Cl₂ | 3-iodo-1-methyl-2-phenylindole | quantitative | [2] |
| N,N-dimethyl-o-(phenylethynyl)aniline | Br₂ | Mixture of addition and cyclization products | poor | [2] |
| N,N-dimethyl-o-(phenylethynyl)aniline | NBS | Mixture of addition and cyclization products | poor | [2] |
| N,N-dimethyl-o-(phenylethynyl)aniline | p-O₂NC₆H₄SCl | Mixture of addition and cyclization products | poor | [2] |
| N,N-dimethyl-o-(phenylethynyl)aniline | PhSeCl | Mixture of addition and cyclization products | poor | [2] |
| Enantiomerically pure allylic alcohol | I₂/NaHCO₃ in CH₃CN | Trisubstituted THF | 85 | [7] |
| Enantiomerically pure allylic alcohol | NIS in CH₃CN | Trisubstituted THF | 75 | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for iodocyclization reactions using different electrophiles.
Protocol 1: Iodocyclization of an Alkyne using Molecular Iodine (I₂)
This protocol is adapted from the synthesis of 3-iodoindoles.[2]
Materials:
-
N,N-dialkyl-2-(1-alkynyl)aniline (0.25 mmol)
-
Molecular Iodine (I₂) (0.50 mmol, 2 equiv)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous solution of Na₂S₂O₃
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N,N-dialkyl-2-(1-alkynyl)aniline in 3 mL of CH₂Cl₂ in a round-bottom flask.
-
In a separate flask, dissolve 2 equivalents of I₂ in 2 mL of CH₂Cl₂.
-
Gradually add the I₂ solution to the aniline (B41778) solution at room temperature.
-
Flush the reaction mixture with Argon and stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the excess I₂ by washing with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Iodocyclization using N-Iodosuccinimide (NIS)
This protocol is for the β-selective synthesis of nucleoside analogs.[3]
Materials:
-
Substrate (e.g., 1a-i or 4a-n) (0.1 mmol)
-
Catalyst C1 (0.01 mmol)
-
Sodium Iodide (NaI) (0.01 mmol)
-
4 Å Molecular Sieves (60 mg/mmol)
-
Anhydrous Toluene:Chloroform (1.2 mL: 1.2 mL)
-
N-Iodosuccinimide (NIS) (0.11 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Chloroform (CHCl₃)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Under an argon atmosphere, combine the substrate, catalyst C1, NaI, and 4 Å molecular sieves in the anhydrous solvent mixture.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add NIS to the reaction mixture and continue stirring at 0 °C for 8 hours.
-
Add DBU to the mixture and stir for an additional 30 minutes.
-
Dilute the solution with CHCl₃ (2 mL) and wash with saturated aqueous ammonium chloride (2 mL).
-
Extract the aqueous layer with CHCl₃ (4 x 2 mL).
-
Combine the organic layers, wash with brine (4 x 2 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via silica gel column chromatography.
Protocol 3: Synthesis of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate
This protocol describes the preparation of the I(collidine)₂PF₆ reagent.[6]
Part A: Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate
-
In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dissolve silver nitrate (B79036) (100 g, 0.588 mol) and potassium hexafluorophosphate (109.3 g, 0.594 mol) in 1 L of distilled water.
-
Add 2,4,6-collidine (221 mL, 1.67 mol) over 10 minutes while stirring.
-
Stir the resulting white solid suspension for 1 hour at room temperature.
-
Filter the solid by suction and wash the filter cake with 1 L of water.
-
Dry the solid in the dark in a desiccator under high vacuum over P₂O₅ for 1 week.
Part B: Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a drying tube, charge 500 mL of dry methylene (B1212753) chloride, bis(trimethylpyridine)silver(I) hexafluorophosphate (82.5 g, 0.166 mol), and iodine (41.9 g, 0.165 mol).
-
Stir the mixture for 1-2 hours until all the iodine is consumed.
-
Filter the yellow solid (silver iodide) by suction and wash with 100 mL of dry methylene chloride.
-
Concentrate the filtrate on a rotary evaporator at a maximum bath temperature of 30°C to yield the product.
Reaction Mechanisms and Logical Workflow
The general mechanism for electrophilic iodocyclization involves the activation of an unsaturated bond (alkene or alkyne) by an electrophilic iodine species to form a key intermediate, which is then trapped by an internal nucleophile.
General Iodocyclization Pathway
The workflow begins with the selection of the substrate and the appropriate electrophilic iodine source. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclized product.
Caption: A generalized workflow for electrophilic iodocyclization reactions.
Comparison of Iodonium Ion Formation
The nature of the electrophile can influence the structure of the key iodonium intermediate, which in turn affects the stereochemical and regiochemical outcome of the reaction.
Caption: Comparison of activated intermediates formed from I₂ vs. I⁺ sources.
Conclusion
The choice of an electrophile for iodocyclization is a critical parameter that must be optimized based on the specific substrate and desired outcome. While molecular iodine offers a cost-effective solution, reagents like N-iodosuccinimide provide milder conditions and often superior selectivity.[7] For particularly challenging transformations, more reactive species like iodine monochloride or specialized reagents such as bis(collidine)iodine(I) hexafluorophosphate may be necessary. A thorough understanding of the properties and reactivity of each electrophile, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals efficiently and effectively.
References
- 1. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Iodocyclohexane: A Viable sp³-Hybridized Alternative to Aryl Halides in Cross-Coupling Reactions
For researchers and professionals in drug development, the strategic selection of coupling partners in cross-coupling reactions is paramount to synthesizing novel molecular architectures. While aryl halides have long been the cornerstone of these transformations, the incorporation of saturated carbocyclic scaffolds is increasingly recognized as a crucial strategy for enhancing the three-dimensionality and improving the physicochemical properties of drug candidates. This guide provides an objective comparison of iodocyclohexane, a representative sp³-hybridized electrophile, with traditional sp²-hybridized aryl halides in key cross-coupling reactions, supported by experimental data and detailed protocols.
The utility of this compound and other secondary alkyl halides has expanded with the development of advanced catalyst systems that can overcome challenges such as slower oxidative addition and competing β-hydride elimination.[1][2] This allows for the formation of C(sp³)-C(sp²) and C(sp³)-C(N) bonds, providing access to a wider range of chemical space. In contrast, aryl halides, particularly aryl iodides, are highly reactive and well-established substrates in palladium-catalyzed cross-coupling reactions.[3][4][5]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, comparing the performance of a representative secondary alkyl iodide (a derivative of this compound) with a standard aryl iodide. It is important to note that reaction conditions are optimized for each substrate class and direct comparison of yields should be considered in the context of the specific reaction parameters.
Table 1: Suzuki-Miyaura Coupling Data
| Parameter | This compound Derivative¹ | Aryl Iodide² |
| Coupling Partner | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (4 mol%) | - |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 18 h | 12 h |
| Yield | 85% | 95% |
¹Data is representative for Benzyl (4-iodocyclohexyl)carbamate.[6] ²General high-yielding conditions for aryl iodides.
Table 2: Buchwald-Hartwig Amination Data
| Parameter | This compound Derivative¹ | Aryl Iodide² |
| Coupling Partner | Aniline | Morpholine |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | RuPhos (4 mol%) | Xantphos (2 mol%) |
| Base | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h | 16 h |
| Yield | 92% | 98% |
¹Data is representative for Benzyl (4-iodocyclohexyl)carbamate.[7] ²General high-yielding conditions for aryl iodides.[8]
Table 3: Sonogashira Coupling Data
| Parameter | This compound Derivative¹ | Aryl Iodide² |
| Coupling Partner | Phenylacetylene | Trimethylsilylacetylene |
| Catalyst | PdCl₂(MeCN)₂ (2 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | - (Copper-free) | CuI (4 mol%) |
| Ligand | X-Phos (6 mol%) | - |
| Base | Cs₂CO₃ | Et₃N |
| Solvent | THF | DMF |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 16 h | 6 h |
| Yield | 78% | 97% |
¹Data is representative for a cyclopropyl (B3062369) iodide, analogous to secondary alkyl iodides.[9] ²General high-yielding conditions for aryl iodides.[10]
Reaction Mechanisms and Experimental Workflows
The catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig) or copper-acetylide formation (for Sonogashira), and reductive elimination.[11][12][13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Secondary Alkyl Iodide[1][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2-3 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Substrate Addition: Add the chosen solvent (e.g., 1,4-dioxane/water) via syringe, followed by the addition of the secondary alkyl iodide (1.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of a Secondary Alkyl Iodide[14]
-
Reaction Setup: In a Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reagents and Solvent: Add the solvent (e.g., toluene), followed by the amine (1.1-1.5 equiv) and the secondary alkyl iodide (1.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of a Secondary Alkyl Iodide[9]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(MeCN)₂, 1-2 mol%) and the ligand (e.g., X-Phos, 3-6 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF or Toluene), followed by the addition of cesium carbonate (2.0 equiv).
-
Reactant Addition: Add the secondary alkyl iodide (1.0 equiv) to the reaction mixture, followed by the terminal alkyne (1.2-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the reaction is complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound and related secondary alkyl iodides serve as valuable substitutes for aryl halides in cross-coupling reactions, enabling the synthesis of molecules with increased sp³ character. While aryl iodides generally exhibit higher reactivity and may proceed under milder conditions, modern catalytic systems have made the coupling of secondary alkyl iodides efficient and high-yielding for a variety of transformations. The choice between an sp³-hybridized electrophile like this compound and a traditional aryl halide will depend on the specific synthetic goal, with the former being particularly advantageous for introducing saturated carbocyclic motifs crucial for modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
comparing hypervalent iodine reagents in palladium catalysis
A Comparative Guide to Hypervalent Iodine Reagents in Palladium Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, hypervalent iodine (HVI) reagents have emerged as powerful and versatile tools, acting as both oxidants and coupling partners.[1][2][3] Their low toxicity and environmental friendliness make them attractive alternatives to other metal-based oxidants.[1][4] This guide provides an objective comparison of common hypervalent iodine reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
Performance Comparison of Hypervalent Iodine Reagents
The efficacy of a hypervalent iodine reagent in a palladium-catalyzed reaction is highly dependent on the specific transformation. The following tables summarize quantitative data for two key applications: C-H arylation and C-H acetoxylation, comparing the performance of diaryliodonium salts and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂).
Table 1: Comparison of Hypervalent Iodine Reagents in Palladium-Catalyzed C-H Arylation
| Entry | Substrate | Hypervalent Iodine Reagent | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine (B120327) | Diphenyliodonium (B167342) Triflate | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 85 | [5] |
| 2 | 2-Phenylpyridine | Phenyl(mesityl)iodonium Triflate | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 92 | [6] |
| 3 | Indole | Diphenyliodonium Tetrafluoroborate | IMesPd(OAc)₂ (5) | Toluene | 100 | 24 | 88 | [6] |
| 4 | Benzene (B151609) | Iodobenzene Diacetate | Pd(OAc)₂ (5) | AcOH | 100 | 24 | - [a] | [7] |
[a] In the context of C-H arylation, PhI(OAc)₂ primarily acts as an oxidant and does not provide the aryl group. Therefore, a direct yield comparison for arylation is not applicable. It is effective in other C-H functionalizations like acetoxylation.
Table 2: Comparison of Hypervalent Iodine Reagents in Palladium-Catalyzed C-H Acetoxylation
| Entry | Substrate | Hypervalent Iodine Reagent | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | PhI(OAc)₂ | Pd(OAc)₂ (1) | AcOH | 100 | 24 | 65 | [7] |
| 2 | Benzene | Mesityl(iodo)diacetate | Pd(OAc)₂ (1) | AcOH | 100 | 12 | 59 | [7] |
| 3 | 2-Arylpyridine | PhI(OAc)₂ | Pd(OAc)₂ (10) | DCE | 100 | 12 | 78 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine with a Diaryliodonium Salt [5]
-
Reaction Setup: A dried screw-cap vial is charged with 2-phenylpyridine (0.2 mmol, 1.0 equiv.), diphenyliodonium triflate (0.24 mmol, 1.2 equiv.), and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%).
-
Solvent Addition: Acetic acid (2.0 mL) is added to the vial.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired 2-(biphenyl-2-yl)pyridine.
Protocol 2: Palladium-Catalyzed C-H Acetoxylation of Benzene with PhI(OAc)₂ [7]
-
Reaction Setup: In a sealed tube, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PhI(OAc)₂ (354 mg, 1.1 mmol) are combined.
-
Solvent Addition: A solution of benzene (88 μL, 1.0 mmol) in acetic acid (2.0 mL) is added.
-
Reaction Conditions: The tube is sealed and the reaction mixture is heated at 100 °C for 24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and saturated aqueous NaHCO₃ (10 mL). The organic layer is dried over MgSO₄, filtered, and concentrated.
-
Analysis: The yield of phenyl acetate is determined by gas chromatography (GC) analysis using an internal standard.
Mechanistic Overview
Hypervalent iodine reagents can participate in palladium catalysis through different mechanistic pathways, primarily involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles.[1][2][4] The specific pathway is influenced by the nature of the HVI reagent, the palladium catalyst, and the reaction conditions.
Caption: General catalytic cycle for Pd(II)/Pd(IV)-mediated C-H functionalization.
Concluding Remarks
The choice between different hypervalent iodine reagents in palladium catalysis is a critical decision that can significantly impact the outcome of a reaction. Diaryliodonium salts are generally superior for C-H arylation reactions, offering a direct and efficient route to biaryl compounds.[5][6] In contrast, PhI(OAc)₂ is a highly effective oxidant for C-H acetoxylation and other oxidative transformations where it does not act as the coupling partner.[3][7] The provided experimental data and protocols serve as a valuable resource for researchers to make informed decisions and accelerate their synthetic programs. Further investigation into the development of novel and more reactive hypervalent iodine reagents continues to be an active area of research.
References
- 1. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Safety Operating Guide
Proper Disposal of Iodocyclohexane: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of iodocyclohexane is paramount for protecting personnel and the environment. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated organic compound.
This compound, a combustible liquid that can cause skin and eye irritation, is classified as a hazardous waste.[1][2] Its disposal is regulated and requires adherence to specific protocols to mitigate risks. The primary disposal route for this compound is through a licensed professional waste disposal service, which typically employs chemical incineration equipped with afterburners and scrubber systems.[3] Under no circumstances should this compound or its waste be disposed of down the drain.[4]
Key Principles of this compound Waste Management
Effective management of this compound waste hinges on the core principles of proper segregation, labeling, and containment.
-
Segregation is Critical : Always segregate this compound waste from non-halogenated organic waste.[5][6] Mixing these waste streams can significantly increase disposal costs and complexity.[5][7] Furthermore, keep halogenated waste separate from other hazardous waste categories such as acids, bases, heavy metals, and acutely toxic "P-listed" wastes.[5][7]
-
Proper Labeling : All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag from the moment the first drop of waste is added.[5] The label must identify all chemical constituents and their approximate percentages, along with the relevant hazard warnings (e.g., Flammable, Toxic).[5]
-
Secure Containment : Use only compatible, leak-proof containers for waste collection.[5] These containers should be kept securely closed when not in use and stored in a designated Satellite Accumulation Area (SAA).[5] This area must have secondary containment to capture any potential leaks.[5]
Step-by-Step Disposal Procedure
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
-
Personal Protective Equipment (PPE) : Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][8] All transfers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Waste Collection :
-
Select a designated, chemically compatible waste container. Polyethylene containers are often recommended for halogenated solvents.[4][8]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[5]
-
Carefully transfer the this compound waste into the container, avoiding splashes and spills. Do not overfill the container; leave at least 5% headspace to allow for thermal expansion.[5]
-
With each addition of waste, update the hazardous waste tag with the chemical name and estimated volume or mass.[5]
-
-
Storage :
-
Keep the waste container tightly sealed when not in use.[9][5]
-
Store the container in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA).[5]
-
Ensure the storage area is away from incompatible materials, direct sunlight, and sources of heat or ignition.[10][5] The container must be placed within secondary containment, such as a chemically resistant tub.[5]
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.[5]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][5]
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealable, leak-proof container.[3][5]
-
Label the container as "Spill Debris" containing this compound and manage it as hazardous waste.[5]
-
-
Requesting Disposal :
Quantitative Data Summary
The following table summarizes key quantitative and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₁I |
| Molecular Weight | 210.06 g/mol |
| Physical State | Liquid |
| Appearance | Light brown |
| Boiling Point | 80 - 81 °C / 176 - 177.8 °F @ 20 mmHg |
| Flash Point | 71 °C / 159.8 °F |
| Specific Gravity | 1.620 |
Data sourced from multiple Safety Data Sheets.[1][10]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The procedures outlined are generally applicable to waste generated from various research and development activities involving this compound.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.es [fishersci.es]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Iodocyclohexane
Essential Safety and Handling Guide for Iodocyclohexane
This guide provides critical safety, handling, and disposal information for the use of this compound in research and development settings. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
This table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 626-62-0[1][2] |
| Molecular Formula | C₆H₁₁I[2][3] |
| Molecular Weight | 210.06 g/mol [3][4] |
| Appearance | Light brown liquid[2][3] |
| Odor | Odorless[2][3] |
| Boiling Point | 80 - 81 °C @ 20 mmHg[2][3] |
| Flash Point | 70 - 71 °C (158 - 159.8 °F) - closed cup[2][3] |
| Density | 1.620 - 1.624 g/mL at 25 °C[2] |
| Storage Temperature | 2 - 8 °C[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, requiring specific PPE to minimize exposure risks.[2] It is a combustible liquid that is also sensitive to light.[2][3][5]
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2[2][3][4] | Gloves: Handle with inspected, chemical-resistant gloves (e.g., Viton®). Use proper glove removal technique to avoid skin contact.[3][4] Lab Coat/Clothing: Wear impervious, fire/flame-resistant protective clothing.[1][4] |
| Eye Irritation | Category 2[2][3][4] | Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary in situations with a higher risk of splashing.[1][6] |
| Respiratory Irritation | STOT SE 3[2][3][4] | Respiratory Protection: Use only in a well-ventilated area. If irritation is experienced or exposure limits may be exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN14387).[1][4] |
Standard Operating Procedure for this compound
This section details the procedural steps for the safe handling, storage, and disposal of this compound.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Avoid Contact: Prevent contact with skin and eyes by wearing the mandatory PPE at all times.[4][6]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][4][5] Implement measures to prevent the buildup of electrostatic charge.[4][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Contaminated clothing should be removed and washed before reuse.[1][6]
Storage Protocol
-
Container: Keep the container tightly closed in a dry place.[1][2][4][6]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4] The product should be stored locked up.[1]
-
Temperature: The recommended storage temperature is between 2 - 8 °C.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2][5]
Disposal Plan
-
Classification: this compound and its containers are considered hazardous waste.[3]
-
Procedure: All disposal must be conducted through a licensed professional waste disposal service.[4] Do not dispose of it in drains or the environment.[1][4]
-
Containers: Collect waste material in suitable, closed, and properly labeled containers for disposal.[3][4] Contaminated packaging should be disposed of as unused product.[4]
-
Regulations: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][6]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical attention.[1][2][3]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4]
Spill Response Workflow
In the event of a spill, follow the workflow outlined below.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
